CRS3123
Description
Properties
CAS No. |
1013915-71-3 |
|---|---|
Molecular Formula |
C19H19Br2N3O2S |
Molecular Weight |
513.2 g/mol |
IUPAC Name |
5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one |
InChI |
InChI=1S/C19H19Br2N3O2S/c20-11-8-12-14(2-6-26-18(12)13(21)9-11)22-4-1-5-23-17-10-16(25)19-15(24-17)3-7-27-19/h3,7-10,14,22H,1-2,4-6H2,(H2,23,24,25)/t14-/m1/s1 |
InChI Key |
NNTYBKTXMKBRFA-CQSZACIVSA-N |
Isomeric SMILES |
C1COC2=C([C@@H]1NCCCNC3=CC(=O)C4=C(N3)C=CS4)C=C(C=C2Br)Br |
Canonical SMILES |
C1COC2=C(C1NCCCNC3=CC(=O)C4=C(N3)C=CS4)C=C(C=C2Br)Br |
Appearance |
Solid powder |
Other CAS No. |
1013915-71-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CRS-3123; CRS 3123; CRS3123; REP 3123; REP-3123; REP-3123 |
Origin of Product |
United States |
Foundational & Exploratory
The Molecular Target of CRS3123: A Technical Guide to a Novel Antitubercular Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRS3123 is a promising narrow-spectrum antibiotic currently under investigation for the treatment of Clostridioides difficile infection (CDI).[1][2] Its novel mechanism of action and targeted spectrum offer significant advantages over existing therapies, including minimal disruption of the normal gut microbiota. This technical guide provides an in-depth overview of the molecular target of this compound, detailing its mechanism of action, and presenting key quantitative data from preclinical and clinical studies. Furthermore, it outlines the methodologies of pivotal experiments used to elucidate its function and efficacy.
The Molecular Target: Methionyl-tRNA Synthetase (MetRS)
The primary molecular target of this compound is the bacterial methionyl-tRNA synthetase (MetRS) .[1][3] Specifically, this compound is a potent inhibitor of the type 1 MetRS (MetRS1) , an essential enzyme in bacterial protein synthesis.[2] This enzyme is responsible for the crucial first step in protein translation: the attachment of the amino acid methionine to its corresponding transfer RNA (tRNA). By inhibiting MetRS1, this compound effectively halts protein synthesis, leading to a cascade of downstream effects that ultimately result in the inhibition of bacterial growth, toxin production, and spore formation.[1][2][4]
The selectivity of this compound for MetRS1 is the basis for its narrow-spectrum activity.[2] This enzyme subtype is found in C. difficile and other Gram-positive bacteria. In contrast, most Gram-negative bacteria and human cells possess a structurally distinct type 2 MetRS (MetRS2), against which this compound has significantly less activity.[4] This selective inhibition spares the beneficial Gram-negative anaerobes that constitute a major part of the healthy gut microbiome.
Mechanism of Action: A Multi-pronged Attack on C. difficile
The inhibition of MetRS by this compound leads to a rapid cessation of protein synthesis within the bacterial cell. This has several critical consequences for the pathogenesis of C. difficile:
-
Inhibition of Bacterial Growth: By blocking the production of essential proteins, this compound prevents the replication and proliferation of C. difficile.
-
Inhibition of Toxin Production: The primary virulence factors of C. difficile, toxins A and B, are proteins. This compound's inhibition of protein synthesis directly prevents the production of these toxins, which are responsible for the severe diarrhea and colonic inflammation characteristic of CDI.[1][2]
-
Inhibition of Spore Formation: The formation of resilient spores is a key factor in the transmission and recurrence of CDI. The sporulation process is protein-intensive, and by halting protein synthesis, this compound effectively inhibits the formation of new spores.[1][2]
This multi-faceted mechanism of action not only addresses the acute symptoms of CDI but also has the potential to reduce the high rates of recurrence associated with current treatments.
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
| Parameter | Value | Organism/System | Reference |
| Inhibition Constant (Ki) | 0.020 nM | C. difficile MetRS | Not explicitly cited |
| Selectivity | >1000-fold | Human mitochondrial and cytoplasmic MetRS vs. C. difficile MetRS | Not explicitly cited |
| MIC90 | 1 µg/mL | C. difficile | [2] |
| Clinical Trial Phase | Dosage | Clinical Cure Rate | Recurrence Rate | Comparator | Reference |
| Phase 2 | 200 mg or 400 mg twice daily for 10 days | 97% | 4% at day 40 | Vancomycin (B549263) (93% cure rate, 23% recurrence) | Not explicitly cited |
| Phase 1 (Multiple Ascending Dose) | 200, 400, or 600 mg twice daily for 10 days | N/A (Safety and Pharmacokinetics) | N/A | Placebo | [2] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the molecular target and mechanism of action of this compound.
Methionyl-tRNA Synthetase (MetRS) Enzyme Inhibition Assay
This assay is fundamental to determining the inhibitory activity of this compound against its molecular target.
Principle: The activity of MetRS is measured by quantifying the rate of ATP consumption or the formation of the methionyl-adenylate intermediate in the presence and absence of the inhibitor.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant C. difficile MetRS1 is purified. Solutions of L-methionine, ATP, and tRNAMet are prepared in a suitable buffer (e.g., Tris-HCl with MgCl2 and KCl).
-
Inhibition Assay: The enzyme is incubated with varying concentrations of this compound. The enzymatic reaction is initiated by the addition of substrates.
-
Detection: The reaction progress is monitored using a variety of methods, such as:
-
Pyrophosphate Detection: The release of pyrophosphate from ATP hydrolysis is measured using a coupled enzymatic reaction that produces a colorimetric or fluorescent signal.
-
Radiolabeled Substrate: The incorporation of [35S]-methionine into tRNAMet is quantified by scintillation counting after precipitation of the charged tRNA.
-
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration to determine the IC50, which is then used to calculate the inhibition constant (Ki).
Macromolecular Synthesis Assay
This cell-based assay confirms that the antibacterial activity of this compound is due to the inhibition of protein synthesis.
Principle: The incorporation of radiolabeled precursors into DNA, RNA, protein, and cell wall is measured in bacterial cells treated with the test compound. Selective inhibition of one pathway indicates the compound's mechanism of action.[5][6][7]
General Protocol:
-
Bacterial Culture: C. difficile is grown to the mid-logarithmic phase.
-
Radiolabeling: The bacterial culture is divided into aliquots, and specific radiolabeled precursors are added to each:
-
[3H]-thymidine for DNA synthesis
-
[3H]-uridine for RNA synthesis
-
[3H]-leucine or [35S]-methionine for protein synthesis
-
[14C]-N-acetylglucosamine for peptidoglycan (cell wall) synthesis
-
-
Inhibitor Treatment: this compound is added to the cultures at various concentrations. Control antibiotics with known mechanisms of action (e.g., ciprofloxacin (B1669076) for DNA synthesis, rifampicin (B610482) for RNA synthesis, chloramphenicol (B1208) for protein synthesis, and vancomycin for cell wall synthesis) are run in parallel.
-
Macromolecule Precipitation: After a defined incubation period, the synthesis is stopped, and the macromolecules are precipitated using trichloroacetic acid (TCA).[8]
-
Quantification: The precipitated macromolecules are collected on filters, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each macromolecular synthesis pathway is calculated by comparing the radioactivity in treated samples to that in untreated controls.
C. difficile Toxin and Spore Formation Assays
These assays evaluate the effect of this compound on key virulence factors of C. difficile.
Toxin Production Assay:
-
Culture: C. difficile is grown in a suitable broth medium in the presence of varying concentrations of this compound.
-
Supernatant Collection: After incubation, the culture supernatant is collected by centrifugation.
-
Toxin Quantification: The amount of toxin A and/or B in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) with specific antibodies.[9] Alternatively, a cell-based cytotoxicity assay using a sensitive cell line (e.g., Vero cells) can be used to determine the toxin titer.[10]
Spore Formation Assay:
-
Induction of Sporulation: C. difficile is grown on a sporulation-inducing agar (B569324) medium or in a specific broth for several days in the presence of this compound.[11][12]
-
Spore Quantification: The number of spores is determined by one of the following methods:
-
Phase-contrast microscopy: The number of phase-bright spores is counted relative to the number of vegetative cells.[11]
-
Heat resistance: The culture is treated with heat (e.g., 60°C for 20 minutes) to kill vegetative cells, and the surviving spores are enumerated by plating on a suitable medium.[12]
-
-
Data Analysis: The percentage of sporulation is calculated and compared between treated and untreated cultures.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
General Protocol (Broth Microdilution):
-
Inoculum Preparation: A standardized inoculum of C. difficile is prepared in a suitable broth medium.[13]
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.[14]
-
Incubation: The plate is incubated under anaerobic conditions until visible growth is observed in the drug-free control well.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that shows no visible growth.[15]
Hamster Model of C. difficile Infection
This in vivo model is crucial for evaluating the efficacy of this compound in a setting that mimics human CDI.[16][17][18]
General Protocol:
-
Induction of Susceptibility: Golden Syrian hamsters are treated with an antibiotic (e.g., clindamycin) to disrupt their normal gut microbiota, making them susceptible to C. difficile infection.[17][19]
-
Infection: The animals are challenged with a standardized dose of toxigenic C. difficile spores or vegetative cells via oral gavage.[17]
-
Treatment: this compound is administered orally at various doses and schedules. A control group receives a vehicle or a standard-of-care antibiotic like vancomycin.
-
Monitoring: The animals are monitored for clinical signs of CDI, such as diarrhea ("wet tail") and mortality.[19]
-
Endpoint Analysis: Key efficacy endpoints include survival rate, time to death, and reduction in the severity of clinical signs. At the end of the study, intestinal contents can be analyzed for C. difficile colonization, toxin levels, and spore counts.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the workflows of key experiments.
Caption: Mechanism of action of this compound.
References
- 1. crestonepharma.com [crestonepharma.com]
- 2. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Safety, Tolerability, Systemic Exposure, and Metabolism of this compound, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macromolecular synthesis and membrane perturbation assays for mechanisms of action studies of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macromolecular Synthesis Assay - Creative Biolabs [creative-biolabs.com]
- 7. Macromolecule Biosynthesis Assay and Fluorescence Spectroscopy Methods to Explore Antimicrobial Peptide Mode(s) of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Laboratory Tests for the Diagnosis of Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the Sporulation Initiation Pathway of Clostridium difficile and Its Role in Toxin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inducing and Quantifying Clostridium difficile Spore Formation | Springer Nature Experiments [experiments.springernature.com]
- 12. epa.gov [epa.gov]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Hamster model of antibiotic-induced C. difficile infection. [bio-protocol.org]
- 17. Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Models for the study of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Infection of hamsters with the UK Clostridium difficile ribotype 027 outbreak strain R20291 - PMC [pmc.ncbi.nlm.nih.gov]
CRS3123: A Targeted Approach to Combating Clostridioides difficile Through Selective MetRS Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Clostridioides difficile infection (CDI) presents a significant and urgent threat to public health, exacerbated by the limitations of current broad-spectrum antibiotic therapies which often lead to high recurrence rates due to disruption of the protective gut microbiota. CRS3123 is a novel, narrow-spectrum, small-molecule antibacterial agent in clinical development for the treatment of CDI. It employs a distinct mechanism of action, selectively inhibiting the bacterial methionyl-tRNA synthetase (MetRS), an essential enzyme in protein synthesis. This targeted inhibition not only halts the growth of C. difficile but also curtails its production of key virulence factors, including toxins and spores. This guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailing its mechanism, selectivity, efficacy, and the experimental protocols used in its evaluation.
Core Mechanism of Action: Inhibition of Protein Synthesis
This compound is a synthetic diaryldiamine that potently inhibits the type 1 methionyl-tRNA synthetase (MetRS), an essential enzyme responsible for charging tRNA with methionine, a critical step in protein translation.[1][2] By binding to MetRS, this compound prevents the synthesis of methionyl-tRNA, leading to a halt in protein production. This cessation of protein synthesis has multiple downstream effects on C. difficile:
-
Inhibition of Bacterial Growth: As an essential cellular process, the disruption of protein synthesis is bacteriostatic and ultimately leads to the inability of the bacteria to replicate.[3]
-
Inhibition of Toxin Production: The primary virulence factors of C. difficile, toxins A and B, are proteins. This compound effectively blocks their synthesis, which is expected to lead to a more rapid resolution of symptoms and lower morbidity.[4][5]
-
Inhibition of Sporulation: The formation of resilient spores is a key factor in CDI recurrence and transmission. This compound has been shown to inhibit this process, potentially leading to lower rates of relapse and environmental contamination.[2][4][5]
The inhibition of MetRS by this compound is competitive with respect to methionine and uncompetitive with ATP, a mechanism elucidated for similar compounds.[6] This implies that the high physiological concentrations of ATP within the bacterial cell may enhance the binding of the inhibitor.
References
- 1. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, Systemic Exposure, and Metabolism of this compound, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crestone Announces Positive Data From Phase 2 Clinical Trial of this compound for C. Difficile Infections (CDI) [businesswire.com]
- 4. crestonepharma.com [crestonepharma.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Impact of CRS3123 on Clostridioides difficile Growth Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of CRS3123, a novel antimicrobial agent, on the growth curve of Clostridioides difficile. This compound is a small molecule protein synthesis inhibitor that targets the methionyl-tRNA synthetase (MetRS), an enzyme essential for bacterial protein translation.[1][2] Its narrow spectrum of activity, primarily targeting C. difficile while sparing many commensal gut bacteria, makes it a promising candidate for the treatment of C. difficile infection (CDI).[3][4] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Quantitative Assessment of this compound Activity
The inhibitory effects of this compound on C. difficile have been quantified through in vitro susceptibility testing and clinical trials. The data highlights its potency and efficacy in controlling the growth and pathogenic effects of this bacterium.
Table 1: In Vitro Susceptibility of Clostridioides difficile to this compound
| Parameter | Value | Strain Information | Reference |
| MIC Range | 0.5 - 1.0 µg/mL | All clinical isolates tested, including moxifloxacin-resistant BI/NAP1/027 strains. | [3][5] |
| MIC90 | 1.0 µg/mL | 108 clinical isolates of C. difficile. | [5] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. MIC90 is the MIC required to inhibit the growth of 90% of isolates.
Table 2: Clinical Efficacy of this compound in Treating C. difficile Infection (Phase 2 Trial Data)
| Outcome | This compound | Vancomycin (Comparator) | Patient Population | Reference |
| Clinical Cure Rate (Day 12) | 97% (28/29) | 93% (13/14) | Adults with a primary episode or first recurrence of CDI. | [1][6] |
| CDI Recurrence Rate (Day 40) | 4% | 23% | Adults with a primary episode or first recurrence of CDI. | [1][6] |
Effect on Clostridioides difficile Growth Curve
This compound exerts a primarily bacteriostatic effect on Clostridioides difficile, meaning it inhibits bacterial growth and reproduction.[4] This is a characteristic feature of many protein synthesis inhibitors. In vitro studies have shown that this compound leads to a significant reduction in the number of colony-forming units (CFU) over a 24-hour period.[4]
While specific, publicly available time-kill curve data for this compound is limited, the expected effect on the C. difficile growth curve would be a significant attenuation of the logarithmic growth phase. At concentrations above the MIC, a time-kill assay would likely demonstrate an initial period of static activity followed by a gradual decline in viable bacterial counts.
Experimental Protocols
This section details the methodologies for key experiments used to assess the impact of this compound on C. difficile.
Minimum Inhibitory Concentration (MIC) Determination by Agar (B569324) Dilution
This protocol is adapted from standard methodologies for anaerobic bacteria susceptibility testing.[3]
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of C. difficile.
Materials:
-
This compound stock solution of known concentration.
-
Clostridioides difficile isolates.
-
Brucella agar supplemented with 5% laked sheep blood.
-
Anaerobic incubation system (e.g., anaerobic chamber or jar system).
-
Sterile dilution tubes and pipettes.
-
Inoculator.
Procedure:
-
Media Preparation: Prepare serial twofold dilutions of this compound in molten Brucella agar. Pour the agar into petri dishes and allow them to solidify. A drug-free control plate should also be prepared.
-
Inoculum Preparation: Culture the C. difficile isolates on Brucella agar plates under anaerobic conditions. Scrape colonies from the plate and suspend them in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a multipoint inoculator, spot the bacterial suspensions onto the surface of the agar plates containing the different concentrations of this compound, as well as the control plate.
-
Incubation: Incubate the plates under anaerobic conditions at 37°C for 48 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
Time-Kill Assay
This protocol provides a framework for evaluating the bactericidal or bacteriostatic activity of this compound against C. difficile over time.
Objective: To determine the rate and extent of killing of C. difficile by this compound at various concentrations.
Materials:
-
This compound stock solution.
-
Actively growing logarithmic phase culture of C. difficile.
-
Pre-reduced supplemented Brain Heart Infusion (BHI) broth.
-
Anaerobic incubation system.
-
Sterile tubes, pipettes, and plating supplies.
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation: Grow a culture of C. difficile in BHI broth to the early logarithmic phase of growth.
-
Assay Setup: Dilute the bacterial culture in fresh, pre-warmed BHI broth to a starting concentration of approximately 1 x 106 CFU/mL.
-
Drug Addition: Add this compound to the bacterial suspensions at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a drug-free growth control.
-
Incubation and Sampling: Incubate all tubes under anaerobic conditions at 37°C. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of each aliquot and plate them onto Brucella agar plates. Incubate the plates anaerobically for 48 hours.
-
Data Analysis: Count the colonies on the plates to determine the CFU/mL at each time point for each this compound concentration. Plot the log10 CFU/mL versus time to generate the time-kill curves.
Visualizing Pathways and Workflows
Signaling Pathway: Mechanism of Action of this compound
This compound inhibits protein synthesis in C. difficile by targeting methionyl-tRNA synthetase (MetRS). This enzyme is crucial for charging tRNA with methionine, an essential step in the initiation and elongation of polypeptide chains. By inhibiting MetRS, this compound effectively halts protein production, leading to the inhibition of bacterial growth, toxin production, and spore formation.[1][2]
Caption: Mechanism of action of this compound in Clostridioides difficile.
Experimental Workflow: Time-Kill Assay
The following diagram illustrates the key steps involved in performing a time-kill assay to evaluate the effect of this compound on C. difficile growth.
Caption: Workflow for a Clostridioides difficile time-kill assay.
References
- 1. crestonepharma.com [crestonepharma.com]
- 2. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative in vitro activity of REP3123 against Clostridium difficile and other anaerobic intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Narrow-spectrum drug shows promise against C diff infection in phase 2 trial | CIDRAP [cidrap.umn.edu]
Unraveling the Precision of CRS3123: A Technical Guide to its Narrow-Spectrum Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRS3123 is an investigational oral antibiotic agent demonstrating significant promise for the treatment of Clostridioides difficile infection (CDI). Its key attribute, and the focus of this technical guide, is its narrow-spectrum activity, which allows it to target C. difficile while minimizing disruption to the protective gut microbiota. This targeted approach represents a paradigm shift from broad-spectrum antibiotics, which can exacerbate dysbiosis and lead to recurrent CDI. This document provides an in-depth examination of the mechanism, quantitative data, and experimental methodologies that underpin the selective action of this compound.
Core Mechanism: Selective Inhibition of Methionyl-tRNA Synthetase (MetRS)
The cornerstone of this compound's narrow-spectrum activity lies in its highly specific inhibition of bacterial type 1 methionyl-tRNA synthetase (MetRS), an essential enzyme in protein synthesis.[1] Bacteria possess one of two types of MetRS: type 1 or type 2. This compound is a potent inhibitor of type 1 MetRS, which is found in C. difficile and other pathogenic Gram-positive bacteria such as staphylococci and streptococci.[1] Conversely, it has virtually no activity against type 2 MetRS, the form present in most Gram-negative bacteria and crucial commensal anaerobes of the gut microbiome, including Bacteroides and Bifidobacterium.[1][2] This selective inhibition is the molecular basis for its targeted antimicrobial effect.
The interaction of this compound with MetRS is nuanced. It exhibits competitive inhibition with respect to the enzyme's natural substrate, methionine, and uncompetitive (co-operative) inhibition with respect to ATP.[3] This dual-inhibition mechanism contributes to its high potency.
Quantitative Efficacy and Selectivity
The potency and selectivity of this compound have been quantified through in vitro susceptibility testing and clinical trials.
In Vitro Susceptibility
This compound demonstrates potent activity against a wide range of C. difficile clinical isolates, including hypervirulent strains like BI/NAP1/027.[4] Its activity extends to other clinically important aerobic Gram-positive bacteria. In contrast, it shows minimal activity against key gut commensals.
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |
| Clostridioides difficile | 108 | 0.5 - 1 | 1 | [4] |
| Staphylococcus aureus | - | - | < 1 | [4] |
| Streptococcus pyogenes | - | - | < 1 | [4] |
| Enterococcus faecalis | - | - | < 1 | [4] |
| Enterococcus faecium | - | - | < 1 | [4] |
| Bacteroides spp. | - | Inactive | - | [1][2] |
| Bifidobacterium spp. | - | Inactive | - | [1][2] |
| Gram-negative bacteria | - | Inactive | - | [5] |
Table 1: In Vitro Activity of this compound Against Various Bacterial Species.
Clinical Trial Data (Phase 2)
A Phase 2 clinical trial compared the efficacy of this compound with vancomycin (B549263) in patients with CDI. The results highlighted comparable clinical cure rates and significantly lower recurrence rates for this compound.[6][7]
| Outcome | This compound (200 mg or 400 mg BID) | Vancomycin (125 mg QID) | Reference |
| Clinical Cure Rate (Day 12) | 97% (28/29) | 93% (13/14) | [6][7] |
| CDI Recurrence Rate (Day 40) | 4% | 23% | [4][7] |
Table 2: Comparison of Clinical Outcomes between this compound and Vancomycin in a Phase 2 Trial for CDI.
Impact on Gut Microbiota
A key differentiator for this compound is its minimal impact on the gut microbiome, a direct consequence of its narrow spectrum of activity. Phase 1 studies in healthy volunteers demonstrated that this compound causes minimal disruption to the normal gut flora.[1][6] This is in stark contrast to broad-spectrum antibiotics like vancomycin, which are known to significantly alter the gut microbiome, creating an environment conducive to CDI recurrence.[4][8]
Inhibition of Toxin Production and Sporulation
Beyond its bactericidal effects on vegetative C. difficile cells, this compound also inhibits two key virulence mechanisms: toxin production and spore formation.[2][9] As a protein synthesis inhibitor, it directly blocks the production of toxins A and B, the primary drivers of CDI pathology.[6] Furthermore, it has been shown to reduce the rate of sporulation, which may contribute to lower rates of transmission and recurrence.[2][9][10]
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments conducted on this compound are proprietary. However, the following sections describe established, representative methodologies for the key assays cited.
Minimum Inhibitory Concentration (MIC) Determination
-
Methodology: Broth microdilution or agar (B569324) dilution methods are standard for determining the MIC of an antimicrobial agent against bacterial isolates.
-
Protocol Outline (Broth Microdilution):
-
Prepare a standardized inoculum of the test organism (e.g., C. difficile) in an appropriate broth medium.
-
Serially dilute this compound in the broth medium in a 96-well microtiter plate.
-
Inoculate each well with the bacterial suspension.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates under appropriate anaerobic conditions and for a specified duration.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
16S rRNA Gene Sequencing for Microbiome Analysis
-
Methodology: This technique is used to profile the composition of the gut microbiota.
-
Protocol Outline:
-
Fecal Sample Collection and Storage: Collect fecal samples from clinical trial participants at specified time points and store them immediately at -80°C to preserve microbial DNA.
-
DNA Extraction: Extract total genomic DNA from the fecal samples using a validated commercial kit designed for stool samples.
-
PCR Amplification: Amplify the V4 hypervariable region of the 16S rRNA gene using universal primers. These primers are often barcoded to allow for multiplexing of samples.
-
Library Preparation and Sequencing: Purify the PCR products, quantify them, and pool them in equimolar concentrations. Sequence the pooled library on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Bioinformatic Analysis: Process the raw sequencing reads using a bioinformatics pipeline such as QIIME or DADA2. This involves quality filtering, demultiplexing, clustering reads into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs), and assigning taxonomy.
-
Statistical Analysis: Analyze the resulting taxonomic profiles to assess changes in microbial diversity (alpha and beta diversity) and the relative abundance of different bacterial taxa between treatment groups and over time.
-
Toxin Production Assay
-
Methodology: A cell-based cytotoxicity assay is commonly used to measure the biological activity of C. difficile toxins.
-
Protocol Outline:
-
Culture C. difficile to a high density in a suitable broth medium.
-
Add this compound at various concentrations to the cultures and incubate.
-
Centrifuge the cultures to pellet the bacteria and collect the supernatant.
-
Serially dilute the supernatant and add it to a monolayer of a susceptible cell line (e.g., Vero cells).
-
Incubate the cell cultures and observe for cytopathic effects (cell rounding) under a microscope.
-
The toxin titer is the reciprocal of the highest dilution that causes a defined level of cell rounding.
-
Spore Formation Assay
-
Methodology: This assay quantifies the number of viable spores produced by C. difficile.
-
Protocol Outline:
-
Grow C. difficile in a sporulation-inducing medium in the presence of varying concentrations of this compound.
-
After a defined incubation period, treat an aliquot of the culture with ethanol (B145695) or heat to kill vegetative cells, leaving only the spores.
-
Serially dilute the treated suspension and plate it on a suitable agar medium.
-
Incubate the plates anaerobically until colonies form.
-
Count the colonies to determine the number of colony-forming units (CFU) per milliliter, which represents the viable spore count.
-
Conclusion
This compound represents a significant advancement in the development of targeted therapies for CDI. Its narrow-spectrum activity, rooted in the selective inhibition of type 1 MetRS, allows for the effective eradication of C. difficile while preserving the integrity of the gut microbiome. This precision is supported by robust in vitro data and promising clinical trial results that demonstrate high cure rates and a marked reduction in disease recurrence compared to standard-of-care antibiotics. The ability of this compound to also inhibit toxin production and sporulation further underscores its potential as a superior therapeutic option for CDI. Continued research and development of this compound are warranted to bring this targeted therapy to patients in need.
References
- 1. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crestonepharma.com [crestonepharma.com]
- 3. Using genomics to understand how antibiotics impact the gut microbiome | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 4. Safety, Tolerability, Systemic Exposure, and Metabolism of this compound, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, Systemic Exposure, and Metabolism of this compound, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Video: Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing [jove.com]
- 10. researchgate.net [researchgate.net]
CRS3123: A Targeted Approach to Mitigating Clostridioides difficile Toxin Production
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the impact of CRS3123 (also known as REP3123) on Clostridioides difficile toxin A (TcdA) and toxin B (TcdB) production. This compound is a novel, narrow-spectrum antibiotic that inhibits bacterial protein synthesis, offering a promising therapeutic strategy for C. difficile infection (CDI) by directly targeting the primary virulence factors of the bacterium.
Executive Summary
Clostridioides difficile infection is a major healthcare-associated threat, primarily mediated by the production of two large clostridial toxins, TcdA and TcdB. This compound, a small molecule inhibitor of methionyl-tRNA synthetase (MetRS), has demonstrated potent activity against all clinical isolates of C. difficile. A key advantage of this compound is its ability to inhibit the production of both TcdA and TcdB, potentially leading to a more rapid resolution of symptoms and reduced disease severity. Preclinical studies have shown that this compound is superior to standard-of-care agents like vancomycin (B549263) in inhibiting de novo toxin synthesis in high-density bacterial cultures. This document collates the available quantitative data, details the experimental methodologies used to assess toxin inhibition, and provides a visual representation of the underlying signaling pathways.
Quantitative Data on Toxin Inhibition
The inhibitory effect of this compound on C. difficile toxin production has been evaluated in preclinical studies. The data consistently demonstrates a significant reduction in toxin levels in the presence of this compound, particularly when compared to other antibiotics used for CDI treatment.
| Treatment Agent | Concentration | Effect on Toxin Production | Data Type | Source |
| This compound (REP3123) | 1 mg/L | Inhibition of de novo toxin production in high cell density, stationary phase cultures. | Qualitative | [1][2][3] |
| 4 mg/L | Visible reduction of both Toxin A and Toxin B bands in Western blot analysis after 1, 2, and 5 days of exposure. | Semi-quantitative (Western Blot) | [1] | |
| 1 mg/L | At least 100-fold reduction in toxin levels as determined by cytotoxicity titration assays. | Quantitative (Cytotoxicity Assay) | [3] | |
| Vancomycin | 20 mg/L | Required much higher concentrations for toxin inhibition compared to this compound. | Qualitative | [1][2][3] |
| 4 mg/L | Minimal to no effect on Toxin A and Toxin B levels in Western blot analysis after 1, 2, and 5 days of exposure. | Semi-quantitative (Western Blot) | [1] | |
| Metronidazole (B1676534) | Not specified | No effect on toxin levels. | Qualitative | [1][2][3] |
| 4 mg/L | No effect on Toxin A and Toxin B levels in Western blot analysis after 1, 2, and 5 days of exposure. | Semi-quantitative (Western Blot) | [1] |
Mechanism of Action: Inhibition of Toxin Synthesis
This compound's primary mechanism of action is the inhibition of methionyl-tRNA synthetase (MetRS), a crucial enzyme in bacterial protein synthesis. By preventing the incorporation of methionine into newly forming polypeptide chains, this compound effectively halts the production of bacterial proteins, including TcdA and TcdB.
Caption: Mechanism of this compound Action on Toxin Production
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's impact on C. difficile toxin production, based on the descriptions provided in the preclinical study by Ochsner et al. (2009).
Inhibition of de novo Toxin Production in High-Density Cultures
Objective: To assess the ability of this compound to inhibit the production of new toxins in stationary-phase C. difficile cultures.
Protocol:
-
Bacterial Strain and Culture Conditions: Clostridium difficile strains, including the hypervirulent BI/NAP1/027 strain (RMA 18386) and ATCC 43255 (VPI 10463), were grown in pre-reduced TY broth (3% tryptose, 2% yeast extract) under anaerobic conditions.
-
Preparation of High-Density Cultures: Bacteria were grown to the late-exponential phase. The cells were then harvested by centrifugation, washed to remove pre-formed toxins, and resuspended in fresh, pre-reduced broth at a high cell density (>10⁸ cfu/mL).
-
Drug Exposure: The resuspended cultures were aliquoted, and this compound (4 mg/L), vancomycin (4 mg/L), or metronidazole (4 mg/L) was added to the respective aliquots. A drug-free control was also included.
-
Sample Collection: The cultures were incubated anaerobically, and supernatant samples were collected at various time points (e.g., 1, 2, and 5 days) for toxin analysis.
Western Blot Analysis of Toxin A and Toxin B
Objective: To visualize and semi-quantify the levels of Toxin A and Toxin B in culture supernatants following drug treatment.
Protocol:
-
Sample Preparation: Supernatants collected from the high-density cultures were used for analysis.
-
Electrophoresis and Transfer: Proteins in the supernatants were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for C. difficile Toxin A and Toxin B. Following washing, the membrane was incubated with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands corresponding to Toxin A and Toxin B were visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands provides a semi-quantitative measure of the toxin levels.
Cytotoxicity Assay
Objective: To quantitatively measure the biological activity of C. difficile toxins in culture supernatants.
Protocol:
-
Cell Line: Human IMR-90 fibroblasts or another suitable cell line sensitive to C. difficile toxins were used. Cells were cultured in appropriate media and seeded into microtiter plates.
-
Sample Preparation: Supernatants from the drug-treated and control C. difficile cultures were serially diluted.
-
Cell Treatment: The diluted supernatants were added to the wells containing the cultured cells.
-
Incubation and Observation: The plates were incubated, and the cells were observed microscopically for cytopathic effects (e.g., cell rounding).
-
Quantification: The cytotoxicity titer was determined as the reciprocal of the highest dilution of the supernatant that caused a characteristic cytopathic effect in a defined percentage of the cells. A reduction in the cytotoxicity titer in this compound-treated samples compared to controls indicates inhibition of toxin production.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for evaluating the effect of this compound on toxin production.
Caption: Experimental Workflow for In Vitro Toxin Inhibition
Caption: Logical Pathway of this compound's Effect on Virulence
Conclusion
This compound demonstrates a significant and potent inhibitory effect on the production of the primary virulence factors of Clostridioides difficile, Toxin A and Toxin B. Its mechanism of action, the inhibition of methionyl-tRNA synthetase, provides a direct means of halting the synthesis of these toxins. The preclinical data strongly suggest that this compound's ability to suppress toxin production, in addition to its bactericidal/bacteriostatic effects, could translate into improved clinical outcomes for patients with CDI. Further quantitative analysis from ongoing and future clinical trials will be instrumental in fully elucidating the clinical benefits of this targeted therapeutic approach.
References
Investigating the Role of CRS3123 in Preventing Clostridioides difficile Sporulation: A Technical Guide
Executive Summary: Clostridioides difficile infection (CDI) represents a significant healthcare challenge, largely driven by the formation of highly resistant spores that facilitate transmission and disease recurrence. Standard antibiotics often fail to prevent sporulation, contributing to high relapse rates. CRS3123 is an investigational narrow-spectrum antibiotic with a novel mechanism of action, specifically targeting the C. difficile methionyl-tRNA synthetase (MetRS).[1][2] This targeted action not only inhibits bacterial growth and toxin production but also directly interferes with the sporulation pathway.[3][4][5][6][7][8] Preclinical and clinical data demonstrate that this anti-sporulation activity translates into significantly lower recurrence rates compared to standard therapies like vancomycin (B549263), positioning this compound as a promising next-generation therapeutic for CDI.
Introduction to C. difficile Sporulation
Clostridioides difficile is a Gram-positive, anaerobic bacterium and the leading cause of antibiotic-associated diarrhea worldwide.[9] A key aspect of its pathogenesis is the ability to form dormant spores, which are critical for survival in aerobic environments, transmission between hosts, and persistence within the gut despite antibiotic treatment.[10] The initiation of sporulation is a complex process controlled by the master transcriptional regulator, Spo0A.[11] Environmental stress signals, such as nutrient starvation, trigger the phosphorylation of Spo0A, which in turn activates the cascade of gene expression required to form a mature spore.[10] Because spores are resistant to most antibiotics, therapies that fail to inhibit their formation often lead to disease recurrence, which occurs in up to 40% of cases treated with vancomycin.[7]
This compound emerges as a promising agent by directly addressing this critical aspect of CDI. It is a small molecule protein synthesis inhibitor that acts on the MetRS enzyme, essential for bacterial protein translation.[1][5] By halting protein synthesis, this compound not only stops vegetative growth but also prevents the formation of toxins and spores, which are associated with disease severity and recurrence.[4][6]
Mechanism of Action of this compound
The primary molecular target of this compound is the bacterial methionyl-tRNA synthetase (MetRS), an essential enzyme responsible for charging tRNA with methionine during protein synthesis.[5][12] this compound is a potent inhibitor of the type 1 MetRS found in C. difficile and other Gram-positive bacteria.[5][7] This target is structurally distinct from the type 2 MetRS present in most Gram-negative bacteria and is not present in human cells, which forms the basis for the drug's narrow spectrum of activity and high selectivity.[3][5][6][7] This specificity is crucial as it minimizes disruption to the normal gut microbiota, a key factor in preventing CDI recurrence.[1][13]
By binding to MetRS, this compound blocks the synthesis of essential proteins. This inhibition has three major downstream consequences for C. difficile:
-
Inhibition of Growth: The inability to synthesize proteins leads to the cessation of bacterial replication.
-
Inhibition of Toxin Production: The synthesis of toxins A and B, the primary virulence factors of CDI, is halted.[1][7][13]
-
Inhibition of Sporulation: The complex molecular machinery required for spore formation cannot be produced, effectively blocking the sporulation pathway.[1][3][7]
Quantitative Efficacy Data
The efficacy of this compound has been quantified through a series of in vitro, preclinical, and clinical studies. The data highlight its potent activity against C. difficile growth, toxin production, and sporulation, which translates to superior clinical outcomes regarding disease recurrence.
| Parameter | Value | Organism/System | Notes | Source |
| Minimum Inhibitory Concentration (MIC) | 0.5 - 1.0 µg/mL | C. difficile clinical isolates (incl. BI/NAP1/027) | Demonstrates high potency against a wide range of strains. | [9] |
| Enzyme Inhibition Constant (Ki) | 20 pM | C. difficile MetRS | Shows very tight binding to the molecular target (for R-enantiomer REP3123). | [14] |
| Toxin Production Inhibition | Effective at 1 µg/mL | High-density stationary-phase C. difficile | Superior to vancomycin, which required 20 µg/mL. Metronidazole (B1676534) had no effect. | [9][15] |
| Sporulation Reduction | >10-fold reduction | In vitro sporulation assay | Achieved at 1 µg/mL. Vancomycin and metronidazole appeared to promote sporulation. | [9][15] |
| Parameter | This compound Result | Comparator Result | Model/Study | Notes | Source |
| Animal Survival | Superior survival at 33 days | Vancomycin | Hamster model of CDI | Effective at doses as low as 0.5 mg/kg. | [9][15] |
| Clinical Cure Rate (Day 12) | 97% (28/29) | 93% (13/14) | Phase 2 Clinical Trial | This compound was non-inferior to vancomycin for initial cure. | [3][13][16] |
| CDI Recurrence Rate (Day 40) | 4% | 23% | Phase 2 Clinical Trial | Demonstrates a statistically and clinically significant reduction in disease relapse. | [3][8][13][16] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of antimicrobial agents. Below are overviews of the key experimental protocols used to characterize the anti-sporulation effects of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound against various C. difficile isolates is determined using the agar (B569324) or broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation: A serial two-fold dilution of this compound is prepared in an appropriate medium (e.g., Brucella broth supplemented with hemin (B1673052) and vitamin K) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of a C. difficile isolate to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber) at 37°C for 48 hours.
-
Analysis: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vitro Sporulation Inhibition Assay
This assay quantifies the effect of this compound on the ability of C. difficile to form spores.
-
Culture Growth: C. difficile is grown in a suitable broth medium (e.g., BHIS) to mid-logarithmic phase.
-
Sporulation Induction: The bacteria are then transferred to a sporulation-inducing medium (e.g., SMC agar or a defined minimal medium). Test plates contain varying concentrations of this compound, while control plates contain the vehicle or a comparator drug (e.g., vancomycin).
-
Incubation: Plates are incubated anaerobically at 37°C for an extended period (e.g., 72 hours) to allow for mature spore formation.
-
Spore Quantification:
-
Bacteria are harvested from the plates and resuspended in a buffer.
-
An aliquot is taken to determine the total viable count (vegetative cells + spores) by serial dilution and plating on non-selective agar.
-
The remaining suspension is treated with ethanol (B145695) (e.g., 50% for 1 hour) to kill all vegetative cells, leaving only viable spores.
-
The ethanol-treated suspension is then serially diluted and plated to quantify the number of spores.
-
-
Calculation: The sporulation frequency is calculated as (spore CFU/mL) / (total viable CFU/mL). The reduction in sporulation is determined by comparing the frequency in this compound-treated cultures to the untreated control.
Phase 2 Clinical Trial Protocol Overview
The Phase 2 trial for this compound was a randomized, double-blind, comparator-controlled study designed to evaluate its safety and efficacy in patients with CDI.[3][4]
-
Patient Population: Adults with a primary episode or first recurrence of toxin-positive CDI.[3][4]
-
Randomization: Patients were randomly assigned to one of three treatment arms.
-
Treatment Arms:
-
Treatment Duration: All patients received treatment for 10 days.[4]
-
Primary Endpoint: The rate of clinical cure at the test-of-cure visit (Day 12). Clinical cure is typically defined as the resolution of diarrhea and other CDI symptoms.[4]
-
Secondary Endpoint: The rate of CDI recurrence, assessed during a follow-up period (e.g., up to Day 40 or longer), defined as the return of CDI symptoms after the initial clinical cure.[3]
Discussion and Conclusion
The available data strongly support the role of this compound as a potent inhibitor of C. difficile sporulation. Its mechanism, which involves the targeted inhibition of MetRS, leads to a shutdown of protein synthesis necessary for spore formation.[5] This is a distinct advantage over existing therapies like vancomycin and metronidazole, which do not inhibit—and may even promote—sporulation in vitro.[15]
The clinical significance of this anti-sporulation effect is profound. The nearly six-fold reduction in CDI recurrence observed in the Phase 2 trial (4% for this compound vs. 23% for vancomycin) is a direct reflection of this mechanism.[3][13][16] By preventing the formation of new spores during active infection, this compound reduces the reservoir of spores in the gut that can lead to relapse after therapy is completed. Combined with its narrow spectrum that preserves the protective gut microbiota, this compound's anti-sporulation activity represents a key innovation in CDI treatment.[1][13]
References
- 1. crestonepharma.com [crestonepharma.com]
- 2. contagionlive.com [contagionlive.com]
- 3. crestonepharma.com [crestonepharma.com]
- 4. Crestone, Inc. Enrolls First Patient in Phase 2 Clinical Trial for Novel Antibiotic this compound to Treat C. difficile Infections - BioSpace [biospace.com]
- 5. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. contagionlive.com [contagionlive.com]
- 7. crestonepharma.com [crestonepharma.com]
- 8. businesswire.com [businesswire.com]
- 9. Safety, Tolerability, Systemic Exposure, and Metabolism of this compound, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clostridium difficile spore biology: sporulation, germination, and spore structural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic Mechanisms Governing Sporulation Initiation in Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A homology model for Clostridium difficile methionyl tRNA synthetase: active site analysis and docking interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Narrow-spectrum drug shows promise against C diff infection in phase 2 trial | CIDRAP [cidrap.umn.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Crestone Releases Encouraging Phase 2 Trial Results for this compound in Treating C. Difficile Infections (CDI) [synapse.patsnap.com]
CRS3123 (REP3123): A Targeted Approach to Combating Clostridioides difficile Infection
Boulder, CO - CRS3123, also known as REP3123, is a novel, narrow-spectrum antimicrobial agent under development by Crestone, Inc. for the treatment of Clostridioides difficile infection (CDI). This small molecule inhibitor represents a promising advancement in the fight against CDI, a leading cause of antibiotic-associated diarrhea and a significant healthcare-associated infection.[1][2] this compound distinguishes itself from existing therapies by selectively targeting a crucial bacterial enzyme, thereby minimizing disruption to the protective gut microbiota.[3][4]
A Novel Mechanism of Action: Targeting Methionyl-tRNA Synthetase
This compound's therapeutic effect stems from its potent and specific inhibition of methionyl-tRNA synthetase (MetRS), an essential enzyme in bacterial protein synthesis.[1][5] This enzyme is responsible for attaching the amino acid methionine to its corresponding transfer RNA (tRNA), a critical step in the translation of genetic information into proteins. By binding to and inhibiting the bacterial MetRS, this compound effectively halts protein production, leading to the cessation of bacterial growth and the prevention of key virulence factor production.[6][7]
Crucially, this compound exhibits high selectivity for the type 1 MetRS found in C. difficile and other Gram-positive bacteria, while showing significantly less activity against the type 2 MetRS present in most Gram-negative bacteria and in human cells.[5][8] This specificity is the basis for its narrow spectrum of activity, a desirable characteristic for a CDI therapeutic as it helps to preserve the natural balance of the gut microbiome, which is often disrupted by broad-spectrum antibiotics.[3][9]
The development of this compound was initiated by Replidyne, Inc., with early preclinical studies demonstrating its potent in vitro activity against C. difficile.[10] Crestone, Inc. has since advanced the development of this compound, securing funding from the National Institutes of Health (NIH) for both preclinical and clinical studies.[1][11] The U.S. Food and Drug Administration (FDA) has granted this compound Qualified Infectious Disease Product (QIDP) and Fast Track designations, underscoring its potential to address a serious unmet medical need.[12]
Preclinical Development: Demonstrating Efficacy and a Favorable Profile
Early preclinical research focused on characterizing the antimicrobial profile and mechanism of action of this compound. These studies confirmed its potent activity against a wide range of C. difficile clinical isolates, including hypervirulent strains.[6]
In Vitro Studies
In vitro experiments have been instrumental in elucidating the multifaceted impact of this compound on C. difficile. Beyond simple growth inhibition, the compound has been shown to effectively block the production of toxins A and B, the primary virulence factors responsible for the symptoms of CDI.[7][13] Furthermore, this compound has demonstrated the ability to inhibit the formation of spores, the resilient and transmissible form of the bacterium that contributes to disease recurrence.[7][13]
In Vivo Studies: The Hamster Model of CDI
The efficacy of this compound was further evaluated in the well-established golden Syrian hamster model of CDI. In these studies, this compound demonstrated superiority to vancomycin, a standard-of-care treatment for CDI, in terms of overall animal survival.[7] This preclinical model provided strong evidence for the potential clinical utility of this compound.
Clinical Development: A Phased Approach to Human Trials
The clinical development of this compound has progressed through Phase 1 and Phase 2 trials, with a focus on evaluating its safety, tolerability, pharmacokinetics, and efficacy in both healthy volunteers and patients with CDI.
Phase 1: Safety and Tolerability in Healthy Volunteers
Phase 1 clinical trials were designed to assess the safety and pharmacokinetics of this compound in healthy adult subjects. Both single ascending dose (SAD) and multiple ascending dose (MAD) studies were conducted.[14][15] The results of these trials showed that this compound was generally safe and well-tolerated, with no serious adverse events reported.[14][15] Pharmacokinetic analyses revealed that the drug has low systemic absorption, with the majority of the orally administered dose remaining in the gastrointestinal tract, where it can exert its therapeutic effect directly on C. difficile.[14][15] Importantly, these studies also confirmed that this compound has a minimal impact on the normal gut microbiota.[9]
Phase 2: Efficacy in Patients with C. difficile Infection
A randomized, double-blind, comparator-controlled Phase 2 clinical trial was conducted to evaluate the efficacy and safety of this compound in adult patients with a primary episode or first recurrence of CDI.[4] Patients were treated with one of two dosages of this compound or with vancomycin.[4] The primary endpoint of the study was the rate of clinical cure at the end of treatment.[4]
The topline results from the Phase 2 trial were positive, demonstrating that this compound met the primary endpoint with high rates of clinical cure that were comparable to vancomycin.[3][4] Crucially, patients treated with this compound experienced significantly lower rates of CDI recurrence compared to those who received vancomycin.[3][4] These promising results have paved the way for further clinical development of this compound as a potential new treatment for CDI.
Quantitative Data Summary
| Preclinical Data | |
| Parameter | Value |
| This compound MIC range against C. difficile | 0.5-1 mg/L[6] |
| This compound Inhibition of Toxin Production (in vitro) | Effective at 1 mg/L[7] |
| This compound Inhibition of Sporulation (in vitro) | >10-fold reduction[7] |
| Phase 1 Clinical Trial (Multiple Ascending Dose) | |
| Dosages | 200 mg, 400 mg, 600 mg twice daily for 10 days[15] |
| Primary Outcome | Generally safe and well-tolerated[15] |
| Key Finding | Minimal disruption of normal gut microbiota[9][15] |
| Phase 2 Clinical Trial | |
| Treatment Arms | This compound (200 mg or 400 mg twice daily) vs. Vancomycin (125 mg four times daily) for 10 days[4] |
| Clinical Cure Rate (Day 12) | 97% (28/29) for this compound vs. 93% (13/14) for Vancomycin[3][16] |
| CDI Recurrence Rate (Day 40) | 4% for this compound vs. 23% for Vancomycin[3][4] |
Experimental Protocols
Methionyl-tRNA Synthetase (MetRS) Enzyme Inhibition Assay
The inhibitory activity of this compound against MetRS is determined using a biochemical assay that measures the aminoacylation of tRNA. The assay typically involves the following steps:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified bacterial MetRS enzyme, radiolabeled methionine (e.g., [³H]-methionine), ATP, and the specific tRNA for methionine.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.
-
Incubation: The reactions are incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for the aminoacylation reaction to occur.
-
Precipitation: The reaction is stopped, and the tRNA is precipitated using an acid such as trichloroacetic acid (TCA).
-
Quantification: The amount of radiolabeled methionine incorporated into the tRNA is quantified using a scintillation counter. The inhibitory concentration (IC₅₀) is then calculated.
Macromolecular Synthesis Inhibition Assay
This assay determines the effect of an antimicrobial agent on the synthesis of key macromolecules (DNA, RNA, and protein) in bacteria. The general protocol is as follows:
-
Bacterial Culture: A culture of the target bacterium (e.g., C. difficile) is grown to the mid-logarithmic phase.
-
Radiolabeled Precursor Addition: Specific radiolabeled precursors for DNA ([³H]-thymidine), RNA ([³H]-uridine), and protein ([³H]-leucine or methionine) synthesis are added to separate aliquots of the bacterial culture.
-
Antimicrobial Addition: this compound is added to the cultures at various concentrations.
-
Incubation: The cultures are incubated for a defined period to allow for the incorporation of the radiolabeled precursors into macromolecules.
-
Macromolecule Precipitation: The synthesis is stopped, and the macromolecules are precipitated using cold TCA.
-
Quantification: The precipitated macromolecules are collected on filters, and the amount of incorporated radioactivity is measured using a scintillation counter. A reduction in radioactivity in the presence of this compound indicates inhibition of the corresponding macromolecular synthesis pathway.
C. difficile Toxin Production Assay
The effect of this compound on C. difficile toxin production is assessed using a cell-based cytotoxicity assay.
-
Co-culture: C. difficile is cultured in the presence of varying concentrations of this compound.
-
Supernatant Collection: After incubation, the bacterial culture supernatant, which contains any secreted toxins, is collected.
-
Cell Culture: A sensitive cell line (e.g., Vero cells or human foreskin fibroblasts) is cultured in microtiter plates.
-
Toxin Exposure: The collected bacterial supernatants are added to the cell cultures.
-
Cytotoxicity Assessment: The cells are incubated, and the cytotoxic effect of the toxins is observed and quantified. This can be done by observing cell rounding under a microscope or by using a colorimetric assay (e.g., MTT assay) to measure cell viability. A reduction in cytotoxicity in the presence of this compound indicates inhibition of toxin production.
C. difficile Sporulation Inhibition Assay
The ability of this compound to inhibit spore formation is quantified using the following method:
-
Induction of Sporulation: C. difficile is grown on a sporulation-inducing medium in the presence of different concentrations of this compound.
-
Harvesting and Treatment: After a prolonged incubation period (e.g., several days), the bacterial cells and spores are harvested. A portion of the sample is treated with ethanol (B145695) or heat to kill the vegetative cells, leaving only the resistant spores.
-
Quantification of Vegetative Cells and Spores: The total number of viable vegetative cells is determined by plating the untreated sample on a suitable growth medium. The number of spores is determined by plating the ethanol or heat-treated sample.
-
Calculation of Sporulation Frequency: The sporulation frequency is calculated as the number of spores divided by the total number of viable bacteria (vegetative cells + spores). A decrease in this frequency in the presence of this compound indicates inhibition of sporulation.
Hamster Model of C. difficile Infection
The in vivo efficacy of this compound is evaluated in the golden Syrian hamster model, which closely mimics human CDI.
-
Antibiotic Pre-treatment: Hamsters are pre-treated with an antibiotic, typically clindamycin, to disrupt their normal gut flora and make them susceptible to C. difficile infection.
-
Infection: The animals are then challenged with a known number of C. difficile spores or vegetative cells via oral gavage.
-
Treatment: Following infection, the hamsters are treated with this compound, a comparator drug (e.g., vancomycin), or a placebo, administered orally for a specified duration.
-
Monitoring: The animals are monitored daily for signs of illness, such as diarrhea ("wet tail") and weight loss.
-
Endpoints: The primary endpoint is typically survival. Other endpoints may include the severity of clinical signs and the time to onset of diarrhea.
Visualizing the Science
Caption: Development workflow of this compound from discovery to potential regulatory submission.
Caption: Mechanism of action of this compound in inhibiting C. difficile pathogenesis.
References
- 1. Determination of the in vitro Sporulation Frequency of Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vah-online.de [vah-online.de]
- 3. bio-protocol.org [bio-protocol.org]
- 4. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Protocol for Bacterial Cell Inhibition Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 9. Infection of hamsters with the UK Clostridium difficile ribotype 027 outbreak strain R20291 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Detection of Clostridium difficile Toxin: Comparison of Enzyme Immunoassay Results with Results Obtained by Cytotoxicity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tools for Characterizing Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation of multiple forms of methionyl-tRNA synthetase from the multi-enzyme complex of mammalian aminoacyl-tRNA synthetases by endogenous proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Methionyl-tRNA synthetase synthetic and proofreading activities are determinants of antibiotic persistence [frontiersin.org]
- 15. Models for the study of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of the Sporulation Initiation Pathway of Clostridium difficile and Its Role in Toxin Production - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis for CRS3123 Specificity Towards Bacterial Methionyl-tRNA Synthetase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CRS3123 is a promising narrow-spectrum antibiotic specifically targeting Clostridioides difficile, a major cause of antibiotic-associated diarrhea. Its efficacy stems from the highly selective inhibition of bacterial methionyl-tRNA synthetase (MetRS), an essential enzyme in protein synthesis. This technical guide provides an in-depth analysis of the structural and molecular underpinnings of this compound's specificity for bacterial MetRS over its human counterparts. By elucidating the key interactions and experimental methodologies, this document aims to provide a comprehensive resource for researchers and drug developers in the field of antimicrobial resistance.
Introduction: The Target - Methionyl-tRNA Synthetase (MetRS)
Methionyl-tRNA synthetase (MetRS) is a vital enzyme responsible for the acylation of tRNA with methionine, a critical step in the initiation and elongation of protein synthesis. Crucially, there are distinct classes of MetRS enzymes. Most Gram-positive bacteria, including C. difficile, possess the type 1 MetRS (MetRS1), while most Gram-negative bacteria and the cytoplasm of human cells have the type 2 MetRS (MetRS2). Human mitochondria contain their own MetRS, which shares more similarity with the bacterial MetRS1 than the cytoplasmic MetRS2. This phylogenetic divergence presents a strategic target for the development of selective antibacterial agents.
This compound, a diaryldiamine compound, has been engineered to exploit these structural differences, exhibiting potent inhibition of bacterial MetRS1 while sparing human MetRS enzymes. This specificity is the foundation of its narrow-spectrum activity, which minimizes disruption to the host's microbiome.
Structural Basis of this compound Specificity
The specificity of this compound for bacterial MetRS1 is a result of its unique binding mode, which occupies both the methionine-binding site and a nearby auxiliary pocket.[1][2] This dual-site interaction is critical for its high-affinity binding and inhibitory activity.
Crystal structures of the related diaryldiamine inhibitor REP8839 and this compound (also known as REP3123) in complex with a type 2 MetRS have revealed the molecular basis for their selectivity.[1] Although a crystal structure with the primary target, MetRS1, is not publicly available, these structures, combined with kinetic data, provide significant insights. The key structural features governing specificity include:
-
Occupation of an Auxiliary Pocket: this compound extends from the methionine-binding site into a surrounding auxiliary pocket that is implicated in tRNA acceptor arm binding.[1][2] The specific amino acid residues lining this pocket differ between MetRS1 and MetRS2, as well as human MetRS, leading to differential binding affinities.
-
Amino Acid Polymorphisms: Variations in the amino acid sequences of the methionine and auxiliary pockets between bacterial and human MetRS enzymes are fundamental to the selective binding of diaryldiamines.[1][2] These polymorphisms create a more favorable binding environment for this compound in the bacterial enzyme.
Quantitative Analysis of this compound Inhibition
The high specificity of this compound is quantitatively demonstrated by its potent inhibition of bacterial MetRS and significantly weaker activity against human orthologs.
| Target Enzyme | Organism/Location | Inhibitor | Ki (nM) | MIC (µg/mL) | Selectivity vs. Human Cytoplasmic MetRS | Reference |
| MetRS | Clostridioides difficile | This compound (REP3123) | 0.020 | 0.5 - 1.0 | >1,000,000-fold | [3][4] |
| MetRS | Staphylococcus aureus | REP8839 | 0.010 | - | >1,000,000-fold | [5] |
| Mitochondrial MetRS | Human | This compound (REP3123) | - | - | >1,000-fold | [3][4] |
| Cytoplasmic MetRS | Human | This compound (REP3123) | - | - | - | [3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the specificity and mechanism of action of MetRS inhibitors like this compound.
MetRS Enzyme Inhibition Assay
This assay determines the inhibitory potency of a compound against the MetRS enzyme.
Principle: The aminoacylation of tRNA by MetRS consumes ATP. The rate of ATP consumption can be measured and used to determine the enzyme's activity in the presence and absence of an inhibitor.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 nM of purified bacterial MetRS-FL (or 100 nM of human MetRS), 4 µM ATP, 500 µM L-methionine, and 0.5 mg/mL of total tRNA in a reaction buffer (30 mM HEPES pH 7.5, 150 mM NaCl, 30 mM KCl, 40 mM MgCl₂, 0.1% BSA, and 1 mM DTT).[6]
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture.
-
Incubation: Incubate the reactions at room temperature for 30 minutes.[6]
-
ATP Measurement: Quantify the remaining ATP in each reaction using a suitable method, such as a luciferase-based assay.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation, taking into account the concentrations of substrates (methionine and ATP).
Macromolecular Synthesis Assay
This assay determines which cellular process (DNA, RNA, or protein synthesis) is inhibited by the compound in whole bacterial cells.
Principle: Radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), and protein ([³H]leucine) synthesis are added to bacterial cultures in the presence of the inhibitor. The incorporation of these precursors into macromolecules is measured to identify the inhibited pathway.
Protocol:
-
Bacterial Culture: Grow a culture of the target bacterium (e.g., C. difficile) to the mid-logarithmic phase.
-
Inhibitor Treatment: Add the test compound at various concentrations to aliquots of the bacterial culture.
-
Radiolabeling: To separate aliquots for each inhibitor concentration, add [³H]thymidine, [³H]uridine, or [³H]leucine.
-
Incubation: Incubate the cultures for a defined period to allow for the incorporation of the radiolabeled precursors.
-
Macromolecule Precipitation: Precipitate the macromolecules (DNA, RNA, and protein) using an acid such as trichloroacetic acid (TCA).
-
Quantification: Collect the precipitate on filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Compare the level of radioactivity in the treated samples to the untreated control to determine the specific pathway inhibited. For this compound, a specific inhibition of protein synthesis would be expected.[4]
Visualizations
Logical Flow of this compound Action and Specificity
Caption: Logical flow of this compound's selective inhibition of bacterial MetRS.
Experimental Workflow for Determining Inhibitor Specificity
Caption: Workflow for characterizing the specificity of a MetRS inhibitor.
Conclusion
The specificity of this compound for bacterial MetRS is a testament to the power of structure-based drug design. By targeting the subtle yet significant differences between prokaryotic and eukaryotic orthologs of an essential enzyme, this compound achieves potent and selective antibacterial activity. This technical guide has outlined the structural basis for this specificity, provided quantitative data to support it, and detailed the experimental protocols necessary for its characterization. This comprehensive understanding is crucial for the ongoing development of this compound and for the future design of novel, narrow-spectrum antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. Molecular basis for diaryldiamine selectivity and competition with tRNA in a type 2 methionyl-tRNA synthetase from a Gram-negative bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis for diaryldiamine selectivity and competition with tRNA in a type 2 methionyl-tRNA synthetase from a Gram-negative bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Spectrum of activity and mode of action of REP3123, a new antibiotic to treat Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
exploring the pharmacokinetics of orally administered CRS3123
An In-Depth Technical Guide to the Pharmacokinetics of Orally Administered CRS3123
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, a novel, narrow-spectrum antibacterial agent in development for the treatment of Clostridioides difficile infection (CDI). This compound acts by inhibiting bacterial methionyl-tRNA synthetase (MetRS), an essential enzyme for protein translation.[1] This mechanism of action is highly selective for type 1 MetRS, which is found in C. difficile and other Gram-positive bacteria, while sparing bacteria with type 2 MetRS, including many commensal gut microbes.[1]
Pharmacokinetic Profile of this compound
This compound has been evaluated in Phase 1 and Phase 2 clinical trials, demonstrating a favorable pharmacokinetic profile for an orally administered agent targeting a gastrointestinal infection.[1][2][3][4] Key characteristics include limited systemic absorption and high fecal concentrations, ensuring targeted delivery to the site of infection while minimizing systemic exposure.[1][4]
Data Presentation
The following tables summarize the key pharmacokinetic parameters of this compound from a multiple-ascending-dose Phase 1 clinical trial in healthy subjects who received twice-daily oral doses for 10 days.[1]
Table 1: Plasma Pharmacokinetic Parameters of this compound on Day 1 (Single Dose) [1]
| Dose Group | Cmax (ng/mL) | Tmax (hr) | AUC0–12 (hr*ng/mL) | t1/2 (hr) |
| 200 mg | 127 | 2.0 | 694 | 3.0 |
| 400 mg | 185 | 3.0 | 1150 | 4.0 |
| 600 mg | 240 | 2.5 | 1580 | 4.0 |
Data are presented as geometric means for Cmax, AUC0-12, and t1/2, and median for Tmax.
Table 2: Plasma Pharmacokinetic Parameters of this compound on Day 10 (Steady State) [1]
| Dose Group | Cmax,ss (ng/mL) | Tmax,ss (hr) | AUC0–τ (hr*ng/mL) |
| 200 mg | 179 | 2.0 | 1060 |
| 400 mg | 258 | 2.5 | 1640 |
| 600 mg | 344 | 3.0 | 2240 |
Data are presented as geometric means for Cmax,ss and AUC0-τ, and median for Tmax,ss. τ (tau) is the dosing interval (12 hours).
Table 3: Fecal Concentrations of this compound on Day 10 [1]
| Dose Group | Mean Fecal Concentration (µg/g) |
| 200 mg | 1000 |
| 400 mg | Not Reported |
| 600 mg | Not Reported |
Fecal concentrations were substantially above the MIC90 value of 1 µg/mL for C. difficile at all tested dosages.[1][5]
Systemic exposure to this compound, as measured by Cmax and AUC, increased with higher doses, but the increase was less than dose-proportional.[1][6]
Experimental Protocols
Quantification of this compound in Biological Samples
A selective, accurate, and reproducible analytical method using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) was employed for the quantification of this compound in human plasma, urine, and fecal homogenate.[1]
Sample Preparation and Analysis:
-
Plasma and Feces: The lower limits of quantification for this compound were 10.0 ng/mL in plasma and 60.0 ng/g in feces.[1]
-
Urine: The majority of this compound excreted in urine is in the form of glucuronide conjugates.[1] To measure the total amount of drug, an enzymatic cleavage step using glucuronidase was incorporated to convert the glucuronide conjugates back to the parent this compound molecule before analysis.[1] The lower limit of quantification in urine was 100.0 ng/mL.[1] Renal elimination of this compound and its metabolites was minimal, accounting for less than 2% of the administered dose.[1]
While the full, detailed standard operating procedures for these assays are proprietary to the conducting laboratory (KCAS, LLC), the methodology is based on established principles of bioanalytical method development and validation.[1]
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound, inhibiting bacterial protein synthesis.
Experimental Workflow
The diagram below outlines the workflow for the pharmacokinetic analysis of this compound in clinical trials.
Caption: Experimental workflow for pharmacokinetic studies of this compound.
References
- 1. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Crestone Announces Positive Data From Phase 2 Clinical Trial of this compound for C. Difficile Infections (CDI) [businesswire.com]
- 5. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, Tolerability, Systemic Exposure, and Metabolism of this compound, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
CRS3123: A Targeted Approach to Combating Recurrent Clostridioides difficile Infection
A Technical Whitepaper on the Therapeutic Potential of a Novel Methionyl-tRNA Synthetase Inhibitor
Executive Summary
Recurrent Clostridioides difficile infection (rCDI) represents a significant and growing unmet medical need, driven by the limitations of current broad-spectrum antibiotics that disrupt the protective gut microbiota. CRS3123, a novel, narrow-spectrum small molecule antibiotic, offers a promising alternative by selectively targeting C. difficile. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and results from recent clinical trials. Quantitative data from these studies are presented, alongside detailed experimental protocols and visual representations of the drug's mode of action and clinical trial designs. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the advancement of targeted antimicrobial therapies for CDI.
Introduction: The Challenge of Recurrent C. difficile Infection
Clostridioides difficile infection is a leading cause of antibiotic-associated diarrhea and a major healthcare-associated infection worldwide.[1] While initial infections can often be managed with standard-of-care antibiotics such as vancomycin (B549263), a significant portion of patients, estimated to be between 15-30%, experience recurrent infections.[2] Subsequent recurrences become increasingly common, leading to significant morbidity, mortality, and healthcare costs.[3] The paradox of current treatments lies in their broad-spectrum nature, which, while targeting C. difficile, also decimates the commensal gut bacteria crucial for preventing C. difficile spore germination and outgrowth.[1][2] This disruption of the gut microbiome is a key factor in the cycle of recurrence.[1]
This compound emerges as a promising candidate to break this cycle. It is a first-in-class, orally administered small molecule that offers a targeted approach to treating CDI.[2][4][5] Its novel mechanism of action and narrow spectrum of activity are designed to eradicate C. difficile while preserving the native gut microbiota, thereby addressing the root cause of recurrence.[1][5]
Mechanism of Action of this compound
This compound exerts its antimicrobial effect through the potent and specific inhibition of methionyl-tRNA synthetase (MetRS) in C. difficile.[2][4][6] MetRS is an essential enzyme responsible for charging tRNA with methionine, a critical step in protein synthesis.[4] By inhibiting this enzyme, this compound effectively halts bacterial protein production, leading to the cessation of growth and, ultimately, cell death.[3]
A key advantage of this compound is its selectivity for the type 1 MetRS found in C. difficile and other Gram-positive bacteria, while having minimal activity against the type 2 MetRS present in most Gram-negative bacteria and the host's commensal anaerobes like Bacteroides and Bifidobacteria.[4][7] This targeted action is the basis for its narrow spectrum. Furthermore, this enzymatic target is absent in human cells, contributing to its favorable safety profile.[3][8]
Beyond its direct bactericidal effects, this compound has been shown to inhibit two critical virulence pathways in C. difficile: toxin production and spore formation.[2][3][4][5][7] By blocking the synthesis of toxins A and B, the primary drivers of CDI pathology, this compound has the potential to lead to a more rapid resolution of symptoms.[2] The inhibition of sporulation is particularly significant for preventing recurrence, as spores are the dormant, environmentally resistant forms of the bacterium responsible for relapse and transmission.[2][5][9]
Clinical Development Program
This compound has undergone Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in both healthy volunteers and patients with CDI. The U.S. Food and Drug Administration (FDA) has granted this compound Qualified Infectious Disease Product (QIDP) and Fast Track designations, underscoring its potential to address a serious unmet medical need.[5]
Phase 1 Clinical Studies
Phase 1 trials assessed the safety and pharmacokinetics of this compound in healthy adult subjects. Both single ascending dose (SAD) and multiple ascending dose (MAD) studies were conducted.[4][9]
-
Study Design: A randomized, double-blind, placebo-controlled study.[4]
-
Participants: Healthy adult subjects.[4]
-
Intervention: Multiple ascending oral doses of this compound (200 mg, 400 mg, and higher doses) or placebo administered twice daily for 10 days.[4]
-
Primary Endpoints: Safety and tolerability, assessed by monitoring treatment-emergent adverse events (TEAEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[4]
-
Secondary Endpoints: Pharmacokinetics of this compound in plasma and feces, and the effect on the gut microbiota.[4][7]
This compound was generally safe and well-tolerated across all dose cohorts, with no serious adverse events reported.[4] The majority of TEAEs were mild in severity.[4] The drug exhibited low systemic absorption, with high concentrations achieved in the feces, well above the minimum inhibitory concentration (MIC) required to inhibit C. difficile.[3][7] Importantly, this compound demonstrated minimal disruption to the normal gut microbiota in healthy volunteers.[5][7]
Phase 2 Clinical Study (NCT04781387)
A Phase 2 clinical trial was conducted to evaluate the efficacy and safety of this compound for the treatment of primary or first recurrence of CDI.[5][10]
-
Study Design: A randomized, double-blind, active-comparator-controlled, multicenter study.[5][8][10]
-
Participants: Approximately 100 adult patients (final analysis on 43) with a primary episode or first recurrence of CDI, confirmed by the presence of ≥ 3 unformed bowel movements in 24 hours and a positive stool test for C. difficile toxin A and/or B.[5][8][10]
-
Intervention Arms:
-
Primary Endpoint: Rate of clinical cure at the Test of Cure (TOC) visit on Day 12. Clinical cure was defined as resolution of diarrhea (<3 unformed stools in 24 hours) at the end of treatment and maintained through Day 12 without needing further CDI treatment.[5][10]
-
Secondary Endpoints:
Quantitative Data Summary
The Phase 2 clinical trial of this compound yielded positive topline results, demonstrating high rates of clinical cure and a significant reduction in CDI recurrence compared to vancomycin.[1][3][11]
Table 1: Phase 2 Clinical Trial Efficacy Results (Intent-to-Treat Population)
| Outcome Measure | This compound (200 mg & 400 mg doses combined) | Vancomycin (125 mg) |
| Number of Patients | 29 | 14 |
| Clinical Cure at Day 12 | 28/29 (97%)[1][8][11] | 13/14 (93%)[1][8][11] |
| Recurrence Rate by Day 40 | 4%[1][3][11] | 23%[1][3][11] |
Note: Data is based on the primary intent-to-treat analysis of 43 patients.[1][3][11]
Table 2: Phase 1 Safety and Pharmacokinetic Profile
| Parameter | Finding |
| Safety | Generally safe and well-tolerated; no serious adverse events reported.[4] |
| Systemic Absorption | Low systemic absorption.[3] |
| Fecal Concentration | High intestinal concentrations achieved, substantially above the MIC90 for C. difficile.[3][7] |
| Microbiome Impact | Minimal disruption of normal gut microbiota.[5][7] |
Discussion and Future Directions
The data from the this compound clinical development program are highly encouraging. The Phase 2 results, in particular, highlight the potential of this compound to not only effectively treat the initial CDI episode but also to significantly reduce the rate of recurrence, a key differentiator from the current standard of care.[1][3] The observed clinical cure rate of 97% is comparable to that of vancomycin, while the dramatically lower recurrence rate of 4% versus 23% for vancomycin strongly supports the hypothesis that a narrow-spectrum, microbiome-sparing approach is superior for achieving a sustained clinical response.[1][11]
The mechanism of action, which includes the inhibition of toxin production and sporulation, likely contributes to these favorable outcomes.[2][3] By preserving the gut microbiota, this compound allows for the natural restoration of colonization resistance against C. difficile.
Based on these positive Phase 2 results, further clinical development, including Phase 3 trials, is anticipated to confirm these findings in a larger patient population and to further characterize the safety and efficacy profile of this compound.[2] The National Institute of Allergy and Infectious Diseases (NIAID) has exercised a $4.5 million option to fund further studies, including microbiome analysis and manufacturing process optimization, signaling strong support for the continued development of this promising therapeutic candidate.[3][8]
Conclusion
This compound represents a significant advancement in the development of targeted therapies for Clostridioides difficile infection. Its novel mechanism of action, narrow spectrum of activity, and multifaceted impact on C. difficile physiology—inhibiting growth, toxin production, and sporulation—position it as a highly promising candidate for the treatment of CDI and the prevention of recurrence. The robust data from the Phase 2 clinical trial, demonstrating high cure rates and a statistically significant reduction in recurrence compared to vancomycin, provide a strong rationale for its continued development. For researchers and drug development professionals, this compound exemplifies the potential of a precision medicine approach to combatting infectious diseases and addressing the critical challenge of antimicrobial resistance and microbiome disruption.
References
- 1. Narrow-spectrum drug shows promise against C diff infection in phase 2 trial | CIDRAP [cidrap.umn.edu]
- 2. crestonepharma.com [crestonepharma.com]
- 3. crestonepharma.com [crestonepharma.com]
- 4. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crestone, Inc. Enrolls First Patient in Phase 2 Clinical Trial for Novel Antibiotic this compound to Treat C. difficile Infections - BioSpace [biospace.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. contagionlive.com [contagionlive.com]
- 9. contagionlive.com [contagionlive.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Crestone Releases Encouraging Phase 2 Trial Results for this compound in Treating C. Difficile Infections (CDI) [synapse.patsnap.com]
Foundational Research on Methionyl-tRNA Synthetase Inhibitors for Clostridioides difficile Infection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on methionyl-tRNA synthetase (MetRS) inhibitors as a promising therapeutic strategy for Clostridioides difficile infection (CDI). This document consolidates key quantitative data, detailed experimental protocols, and visual representations of critical pathways and workflows to support ongoing research and development in this field.
Introduction to Methionyl-tRNA Synthetase as a Target for CDI
Clostridioides difficile is a Gram-positive, anaerobic, spore-forming bacterium that represents a significant healthcare-associated threat. The primary virulence factors of C. difficile are toxins TcdA and TcdB, which cause severe diarrhea and pseudomembranous colitis. Methionyl-tRNA synthetase (MetRS) is an essential enzyme in bacterial protein synthesis, responsible for charging tRNA with methionine. Inhibition of MetRS leads to a cessation of protein synthesis and subsequent bacterial cell death. The structural differences between bacterial and human MetRS enzymes allow for the development of selective inhibitors with minimal off-target effects, making it an attractive target for novel antibacterial agents against CDI.[1][2]
Quantitative Data on MetRS Inhibitors
The following tables summarize the in vitro and in vivo activity of key MetRS inhibitors that have been investigated for the treatment of CDI.
Table 1: In Vitro Activity of REP3123 Against C. difficile and Other Bacteria
| Organism (Number of Isolates) | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Clostridium difficile (108) | 0.5-1 | 1 | 1 |
| Clostridium difficile BI/NAP1/027 (5) | 0.5-1 | - | - |
| Clostridium perfringens (10) | 0.12-0.5 | 0.25 | 0.5 |
| Staphylococcus aureus (20) | ≤0.06-0.12 | 0.12 | 0.12 |
| Enterococcus faecalis (10) | 0.25-1 | 0.5 | 1 |
| Enterococcus faecium (10) | 0.5-1 | 1 | 1 |
| Bacteroides fragilis group (20) | >32 | >32 | >32 |
| Lactobacillus spp. (10) | >32 | >32 | >32 |
| Bifidobacterium spp. (10) | 16->32 | >32 | >32 |
Data sourced from Critchley et al., 2009.[2]
Table 2: Enzymatic Inhibition and Selectivity of REP3123
| Enzyme Source | Ki (nM) |
| C. difficile MetRS | 0.020 |
| Human cytoplasmic MetRS | >20,000 |
| Human mitochondrial MetRS | >20,000 |
Data sourced from Ochsner et al., 2009.[2] This demonstrates the high selectivity of REP3123 for the bacterial enzyme.
Table 3: In Vivo Efficacy of REP3123 in a Hamster Model of CDI
| Treatment Group | Dose (mg/kg/day) | Survival Rate at Day 33 (%) |
| Vehicle Control | - | 0 |
| Vancomycin (B549263) | 20 | 25 |
| REP3123 | 0.5 | 62 |
| REP3123 | 5 | 75 |
Data sourced from Ochsner et al., 2009.[3][4] The hamster model demonstrates the superior in vivo efficacy of REP3123 compared to vancomycin in preventing mortality from CDI.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of MetRS inhibitors for CDI.
MetRS Enzyme Inhibition Assay (ATP:PPi Exchange Assay)
This assay measures the enzymatic activity of MetRS by quantifying the formation of radiolabeled ATP from pyrophosphate (PPi).
Materials:
-
Purified MetRS enzyme
-
L-methionine
-
ATP
-
[32P]NaPPi
-
Reaction buffer (100 mM Tris-HCl pH 8.0, 10 mM MgCl2, 2 mM DTT)
-
Activated charcoal
-
Scintillation fluid
Procedure:
-
Prepare reaction mixtures containing reaction buffer, L-methionine, ATP, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the MetRS enzyme and [32P]NaPPi.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a solution of activated charcoal, which binds the newly formed [32P]ATP.
-
Pellet the charcoal by centrifugation and wash to remove unincorporated [32P]NaPPi.
-
Resuspend the charcoal pellet in scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
Macromolecular Synthesis Assay
This assay determines the mechanism of action of an antibacterial agent by measuring its effect on the synthesis of DNA, RNA, and protein.
Materials:
-
Bacterial culture (e.g., C. difficile or a surrogate Gram-positive organism)
-
Radiolabeled precursors: [3H]thymidine (for DNA), [3H]uridine (for RNA), and [3H]leucine (for protein)
-
Test inhibitor and control antibiotics (e.g., ciprofloxacin (B1669076) for DNA, rifampicin (B610482) for RNA, linezolid (B1675486) for protein)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
Procedure:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Aliquot the culture into tubes and add the test inhibitor or control antibiotics at various concentrations.
-
Add the respective radiolabeled precursors to each tube.
-
Incubate the cultures at 37°C for a short period (e.g., 15-30 minutes).
-
Stop the incorporation of radiolabeled precursors by adding cold TCA.
-
Precipitate the macromolecules on ice.
-
Collect the precipitated macromolecules by filtration onto glass fiber filters.
-
Wash the filters with TCA and ethanol (B145695) to remove unincorporated precursors.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of DNA, RNA, and protein synthesis for each inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the viability of mammalian cells.
Materials:
-
Mammalian cell line (e.g., Caco-2, HepG2)
-
Cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well microtiter plates
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere and grow overnight.
-
Treat the cells with various concentrations of the test inhibitor and incubate for a specified period (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.
-
Calculate the percentage of cell viability compared to untreated control cells and determine the CC50 (50% cytotoxic concentration) value.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the research and development of MetRS inhibitors for CDI.
Conclusion
The foundational research on methionyl-tRNA synthetase inhibitors has established a strong basis for their development as a novel class of therapeutics for Clostridioides difficile infection. The high potency and selectivity of compounds like REP3123 and this compound, coupled with their efficacy in preclinical models of CDI, underscore the potential of this therapeutic strategy. This technical guide provides a consolidated resource of the key data, experimental methodologies, and conceptual frameworks to aid researchers and drug development professionals in advancing this promising area of antibacterial research. Further optimization of lead compounds to enhance their pharmacokinetic and pharmacodynamic properties will be critical in translating these foundational findings into clinically successful treatments for CDI.
References
- 1. researchgate.net [researchgate.net]
- 2. Spectrum of activity and mode of action of REP3123, a new antibiotic to treat Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a novel natural product inhibitor of Clostridioides difficile with potent activity in vitro and in vivo | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for Establishing a Hamster Model of Clostridium difficile Infection for CRS3123 Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clostridium difficile infection (CDI) is a significant cause of antibiotic-associated diarrhea and a major healthcare-associated infection. The golden Syrian hamster is a well-established and highly sensitive animal model that mimics many of the clinical features of human CDI, including antibiotic-induced susceptibility, severe diarrhea, and fatal colitis.[1][2][3] This model is crucial for evaluating the efficacy of novel therapeutic agents against C. difficile.
CRS3123 is a novel, narrow-spectrum small molecule that inhibits the bacterial methionyl-tRNA synthetase (MetRS), an essential enzyme for protein synthesis in C. difficile.[4][5][6] This mechanism of action not only inhibits bacterial growth but also blocks toxin production and spore formation, key virulence factors of C. difficile.[4][7][8][9] Preclinical studies in the hamster model have demonstrated the superiority of this compound over vancomycin (B549263) in preventing recurrence.[4] Furthermore, Phase 2 clinical trials have shown high clinical cure rates and very low recurrence rates in patients treated with this compound.[7][10]
These application notes provide a detailed protocol for establishing a hamster model of C. difficile infection and for testing the efficacy of this compound.
Mechanism of Action of this compound
This compound selectively targets and inhibits the type 1 methionyl-tRNA synthetase (MetRS) in C. difficile. This enzyme is responsible for charging tRNA with methionine, an essential step in protein translation. By inhibiting MetRS, this compound effectively halts protein synthesis, leading to the inhibition of bacterial growth, toxin production (TcdA and TcdB), and sporulation.[4][5][8] Its narrow spectrum of activity is a key advantage, as it minimizes disruption to the normal gut microbiota, which is crucial for preventing CDI recurrence.[4][10]
Figure 1: Mechanism of action of this compound in C. difficile.
Experimental Protocols
Animal Model and Housing
-
Species: Male Golden Syrian hamsters (Mesocricetus auratus).
-
Weight: 80-120 g.
-
Housing: Individually housed in sterile, filter-topped cages with ad libitum access to sterile food and water.
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.
Materials and Reagents
-
C. difficile strain (e.g., toxigenic ribotype 027 strain R20291 or other well-characterized virulent strain).[2]
-
Clindamycin (B1669177) hydrochloride.
-
This compound.
-
Vancomycin (for control group).
-
Vehicle for drug administration (e.g., sterile water, saline).
-
Brain Heart Infusion (BHI) broth or other suitable anaerobic culture medium.
-
Anaerobic chamber or gas pack system.
-
Oral gavage needles.
-
Sterile syringes and needles.
Experimental Workflow
The following diagram outlines the general workflow for the hamster model of CDI and this compound testing.
Figure 2: Experimental workflow for the hamster CDI model.
Detailed Protocol
a. Preparation of C. difficile Inoculum
-
Spore Preparation:
-
Culture C. difficile on BHI agar (B569324) plates in an anaerobic chamber at 37°C for 5-7 days to induce sporulation.[11]
-
Harvest the bacterial growth and resuspend in sterile phosphate-buffered saline (PBS).
-
Heat the suspension at 65°C for 30 minutes to kill vegetative cells.[12]
-
Wash the spores multiple times with sterile PBS by centrifugation.
-
Quantify the spore concentration using serial dilutions and plating on BHI agar.
-
Store the spore suspension at 4°C.
-
-
Vegetative Cell Preparation:
b. Induction of C. difficile Infection
-
Administer a single oral or subcutaneous dose of clindamycin to each hamster. A commonly used dose is 10 mg/kg subcutaneously or 30 mg/kg orally.[13][14]
-
After 24 to 48 hours, challenge the hamsters with an oral gavage of C. difficile spores or vegetative cells.[13][14] A typical inoculum is 10^3 to 10^7 colony-forming units (CFU) per animal.[14]
c. This compound Treatment
-
Begin treatment 24 hours after the C. difficile challenge.[13]
-
Prepare this compound in a suitable vehicle.
-
Administer this compound orally twice daily for a duration of 5-10 days.[4]
-
Include control groups: a vehicle control group and a vancomycin-treated group (e.g., 20 mg/kg).[13]
d. Monitoring and Endpoint Assessment
-
Monitor the animals at least twice daily for clinical signs of infection, including:
-
Weight loss
-
Diarrhea (wet tail)[2]
-
Lethargy
-
Ruffled fur
-
-
Record survival daily.
-
The primary endpoint is typically survival at the end of the treatment period or a predefined study duration (e.g., 21-33 days).[13][15]
-
For recurrence assessment, monitor the animals for a period after the cessation of treatment.
e. Post-mortem Analysis
-
At the time of death or at the end of the study, perform a necropsy.
-
Collect cecal contents to measure C. difficile burden (CFU/g) and toxin levels (e.g., using an ELISA kit).
-
Examine the cecum and colon for signs of inflammation, hemorrhage, and edema.[2]
Data Presentation
Table 1: In Vivo Efficacy of this compound in the Hamster Model of CDI
| Treatment Group | Dose | Survival Rate (%) at Day 33 | Reference |
| This compound | 0.5 mg/kg/day | 62 | [16] |
| This compound | 5 mg/kg/day | 75 | [16] |
| Vancomycin | 20 mg/kg/day | Not specified, but this compound was superior | [15] |
| Vehicle | - | 0 | [13] |
Note: Data is compiled from a preclinical study.[15][16]
Table 2: Phase 2 Clinical Trial Results of this compound for CDI
| Outcome | This compound (200 mg or 400 mg BID) | Vancomycin (125 mg QID) | Reference |
| Clinical Cure Rate at Day 12 | 97% (28/29) | 93% (13/14) | [7][10] |
| Recurrence Rate at Day 40 | 4% | 23% | [10] |
Note: Data is from a randomized, double-blind, comparator-controlled, multicenter Phase 2 clinical trial.[5][10]
Conclusion
The hamster model of C. difficile infection is a robust and predictive model for evaluating the efficacy of new therapeutics. The provided protocols offer a detailed guide for establishing this model and for testing the novel antibiotic this compound. The potent activity of this compound in both preclinical models and clinical trials highlights its potential as a promising new treatment for CDI, with a key advantage of significantly reducing recurrence rates.[10]
References
- 1. Models for the study of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Infection of hamsters with the UK Clostridium difficile ribotype 027 outbreak strain R20291 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibility of Hamsters to Clostridium difficile Isolates of Differing Toxinotype | PLOS One [journals.plos.org]
- 4. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. contagionlive.com [contagionlive.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. businesswire.com [businesswire.com]
- 8. crestonepharma.com [crestonepharma.com]
- 9. contagionlive.com [contagionlive.com]
- 10. Narrow-spectrum drug shows promise against C diff infection in phase 2 trial | CIDRAP [cidrap.umn.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | Gut microbiome changes in mouse, Mongolian gerbil, and hamster models following Clostridioides difficile challenge [frontiersin.org]
- 13. Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Inhibitory effect of REP3123 on toxin and spore formation in Clostridium difficile, and in vivo efficacy in a hamster gastrointestinal infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Impact of CRS3123 on Gut Microbiome Diversity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRS3123 is a novel, narrow-spectrum antimicrobial agent under development for the treatment of Clostridioides difficile infection (CDI).[1][2] Its mechanism of action involves the inhibition of methionyl-tRNA synthetase (MetRS) in C. difficile, which hinders protein synthesis, toxin production, and spore formation.[1][3] A key advantage of this compound is its targeted activity against C. difficile with minimal disruption to the surrounding gut microbiota, a significant differentiator from broad-spectrum antibiotics that can lead to dysbiosis and recurrent CDI.[3][4]
These application notes provide a comprehensive methodological framework for assessing the impact of this compound on the diversity and composition of the gut microbiome. The protocols outlined below are designed to be robust, reproducible, and provide in-depth insights into the selective activity of this compound.
Mechanism of Action of this compound
This compound is a small molecule that specifically inhibits the type 1 methionyl-tRNA synthetase (MetRS), an enzyme essential for protein translation in certain bacteria, including C. difficile.[3] Most commensal gut bacteria, particularly those belonging to the phyla Bacteroidetes and Bifidobacteria, possess the type 2 MetRS, which is not targeted by this compound.[3] This selective inhibition is the basis for its narrow-spectrum activity and its minimal off-target effects on the gut microbiome.
Data Presentation: Summary of Clinical Trial Findings
Clinical trials have demonstrated the safety and efficacy of this compound, along with its minimal impact on the gut microbiome. The following tables summarize key quantitative data from these studies.
Table 1: Phase 1 Clinical Trial - Microbiome Disruption
| Treatment Group | Dose (mg) | Administration | Change in Gut Microbiota Diversity | Reference |
| This compound | 200 | Twice daily for 10 days | Minimal disruption | [3] |
| This compound | 400 | Twice daily for 10 days | Minimal disruption | [3] |
| This compound | 600 | Twice daily for 10 days | Minimal disruption | [3] |
| Placebo | N/A | Twice daily for 10 days | No significant change | [3] |
Table 2: Phase 2 Clinical Trial - Efficacy and Recurrence
| Treatment Group | Clinical Cure Rate (Day 12) | CDI Recurrence Rate (Day 40) | Reference |
| This compound (pooled doses) | 97% (28/29) | 4% | [4][5] |
| Vancomycin | 93% (13/14) | 23% | [4][5] |
Experimental Protocols
To comprehensively assess the impact of this compound on the gut microbiome, a multi-omics approach is recommended, including 16S rRNA gene sequencing, shotgun metagenomics, and metabolomics.
Experimental Workflow Overview
Protocol 1: 16S rRNA Gene Sequencing for Taxonomic Profiling
This protocol provides a method to determine the bacterial composition of fecal samples.
1. Sample Collection and Storage:
-
Collect fecal samples at baseline, during, and after treatment with this compound, a comparator (e.g., vancomycin), or placebo.
-
Immediately snap-freeze samples in liquid nitrogen and store at -80°C until processing to preserve microbial DNA.
2. DNA Extraction:
-
Use a commercially available fecal DNA extraction kit that includes a bead-beating step to ensure efficient lysis of both Gram-positive and Gram-negative bacteria.
-
Quantify the extracted DNA using a fluorometric method (e.g., Qubit) and assess its purity using a spectrophotometer (A260/A280 ratio).
3. PCR Amplification of the 16S rRNA Gene:
-
Amplify a hypervariable region of the 16S rRNA gene (e.g., V4 region) using universal primers with Illumina adapters.
-
Perform PCR in triplicate for each sample to minimize amplification bias.
-
Include negative controls (no template) to check for contamination.
4. Library Preparation and Sequencing:
-
Pool the triplicate PCR products for each sample.
-
Purify the pooled amplicons using magnetic beads.
-
Perform a second round of PCR to add unique dual indices for multiplexing.
-
Purify the final indexed amplicons.
-
Quantify the final library and pool all samples in equimolar concentrations.
-
Sequence the pooled library on an Illumina MiSeq platform (2x250 bp or 2x300 bp paired-end reads).
5. Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess read quality and trim low-quality bases and adapters.
-
Denoising and OTU/ASV Picking: Process the quality-filtered reads using pipelines like QIIME 2 or DADA2 to generate Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Taxonomic Assignment: Assign taxonomy to the OTUs/ASVs using a reference database such as Greengenes or SILVA.
-
Diversity Analysis:
-
Alpha diversity: Calculate metrics like Shannon diversity, Chao1 richness, and Faith's phylogenetic diversity to assess within-sample diversity.
-
Beta diversity: Use metrics like Bray-Curtis dissimilarity and weighted/unweighted UniFrac distances to compare microbial community composition between samples and treatment groups. Visualize with Principal Coordinate Analysis (PCoA) plots.
-
-
Differential Abundance Analysis: Use tools like LEfSe or DESeq2 to identify specific taxa that are significantly different between treatment groups.
Protocol 2: Shotgun Metagenomic Sequencing for Functional Profiling
This protocol allows for a deeper analysis of the functional potential of the gut microbiome.
1. Sample Collection, DNA Extraction, and Quality Control:
-
Follow the same procedures as for 16S rRNA sequencing (Protocol 1, steps 1 and 2). High-quality, high-molecular-weight DNA is crucial.
2. Library Preparation and Sequencing:
-
Use a library preparation kit (e.g., Illumina DNA Prep) to fragment the DNA and add sequencing adapters.
-
Sequence the libraries on a high-throughput platform like the Illumina NovaSeq to generate deep coverage (e.g., >10 million reads per sample).
3. Bioinformatic Analysis:
-
Quality Control: Perform rigorous quality filtering of raw reads.
-
Host DNA Removal: Align reads to the human reference genome and remove any matching sequences.
-
Taxonomic Profiling: Use tools like MetaPhlAn or Kraken to determine the taxonomic composition of the microbial community at the species and strain level.
-
Functional Profiling:
-
Assemble reads into longer contigs using metagenome assemblers (e.g., MEGAHIT, SPAdes).
-
Predict genes on the assembled contigs.
-
Annotate the predicted genes against functional databases like KEGG or MetaCyc to identify metabolic pathways and functional gene families.
-
-
Statistical Analysis: Compare the abundance of specific genes and pathways between treatment groups to understand the functional impact of this compound.
Protocol 3: Metabolomics for Functional Output Analysis
This protocol assesses the metabolic products of the gut microbiome, providing a direct measure of its functional activity.
1. Sample Collection and Metabolite Extraction:
-
Collect and store fecal samples as described in Protocol 1, step 1.
-
Perform metabolite extraction using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water) to capture a broad range of metabolites.
2. Metabolite Analysis:
-
Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) and/or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Use both targeted and untargeted approaches to quantify known metabolites (e.g., short-chain fatty acids) and discover novel compounds that may be altered by this compound treatment.
3. Data Analysis:
-
Data Processing: Process the raw mass spectrometry data to identify and quantify metabolic features.
-
Metabolite Identification: Identify metabolites by matching their mass-to-charge ratio (m/z) and retention times to spectral libraries.
-
Statistical Analysis: Use multivariate statistical methods (e.g., PCA, PLS-DA) to identify metabolites that differ significantly between treatment groups.
-
Pathway Analysis: Use tools like MetaboAnalyst to map the differentially abundant metabolites to metabolic pathways to understand the functional consequences of this compound treatment.
Conclusion
The methodologies detailed in these application notes provide a robust framework for evaluating the impact of this compound on the gut microbiome. By employing a combination of 16S rRNA sequencing, shotgun metagenomics, and metabolomics, researchers can gain a comprehensive understanding of the taxonomic and functional changes induced by this narrow-spectrum antibiotic. The data generated from these studies will be critical in further establishing the safety and efficacy of this compound as a microbiome-sparing treatment for Clostridioides difficile infection.
References
- 1. crestonepharma.com [crestonepharma.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Narrow-spectrum drug shows promise against C diff infection in phase 2 trial | CIDRAP [cidrap.umn.edu]
- 5. Crestone Releases Encouraging Phase 2 Trial Results for this compound in Treating C. Difficile Infections (CDI) [synapse.patsnap.com]
Application Notes and Protocols for Quantifying CRS3123 Concentration in Fecal Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRS3123 is a novel, narrow-spectrum antibacterial agent under development for the treatment of Clostridioides difficile infection (CDI).[1][2][3] Its mechanism of action involves the inhibition of methionyl-tRNA synthetase (MetRS) in C. difficile, which in turn blocks protein synthesis, leading to the inhibition of toxin production and spore formation.[1][4][5][6] A key feature of this compound is its limited systemic absorption and high concentration in the feces, which is advantageous for treating gastrointestinal infections like CDI.[2][4][6] Accurate quantification of this compound in fecal samples is therefore critical for pharmacokinetic (PK) studies, dose-response assessments, and overall drug development.
These application notes provide detailed protocols for the collection, storage, extraction, and quantification of this compound in human fecal samples using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), a sensitive and specific analytical method.[4]
Quantitative Data Summary
The following table summarizes the fecal concentrations of this compound observed in a Phase 1 multiple-ascending-dose clinical trial in healthy subjects receiving oral doses for 10 days.[4]
| Dosage Group (twice daily) | Median Fecal Concentration (µg/g) | Range of Fecal Concentration (µg/g) |
| 200 mg | 2,115 | 966 to 4,430 |
| 400 mg | 5,390 | 2,920 to 8,700 |
| 600 mg | 8,280 | 2,200 to 14,000 |
Experimental Protocols
Fecal Sample Collection and Storage
Proper sample handling is crucial to ensure the stability and accurate quantification of this compound.
-
Collection:
-
Provide subjects with a clean, dry collection container.
-
Instruct subjects to collect a fresh stool sample, avoiding contamination with urine or water.
-
Record the date and time of collection.
-
-
Initial Processing and Aliquoting:
-
Storage:
Fecal Sample Extraction for this compound Analysis
This protocol outlines the extraction of this compound from fecal samples for subsequent LC-MS/MS analysis.
-
Materials:
-
Frozen fecal aliquot
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold methanol (B129727)
-
Internal Standard (IS) solution (a structurally similar compound to this compound, if available, to correct for extraction efficiency and matrix effects)
-
Bead-beating tubes
-
Bead beater/homogenizer
-
Centrifuge capable of reaching 15,000 x g and maintaining 4°C
-
Pipettes and sterile filter tips
-
LC-MS vials with inserts
-
-
Procedure:
-
On dry ice, weigh approximately 50-100 mg of the frozen fecal sample into a pre-chilled bead-beating tube.[7][10]
-
Add 500 µL of ice-cold PBS to the tube.
-
If an internal standard is used, add the appropriate volume of the IS solution to the tube.
-
Homogenize the sample using a bead beater (e.g., 3 cycles of 45 seconds at 6,000 Hz), keeping the samples on ice between cycles to prevent degradation.[10]
-
Add 1 mL of ice-cold methanol for protein precipitation and extraction of the drug.[10][11]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the sample at 15,000 x g for 20 minutes at 4°C to pellet solid debris.[8][11]
-
Carefully transfer the clear supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100-200 µL of the initial mobile phase composition (e.g., 95:5 Water with 0.1% Formic Acid: Acetonitrile with 0.1% Formic Acid).
-
Vortex for 1 minute and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any remaining insoluble material.
-
Transfer the final clear supernatant to an LC-MS vial for analysis.
-
HPLC-MS/MS Quantification of this compound
The following are general parameters for the quantification of this compound. These should be optimized for the specific instrument being used.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
-
LC Parameters (example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the compounds.
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized to achieve maximum signal intensity.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in a blank matrix (e.g., pooled fecal extract from untreated subjects) to match the matrix of the study samples.
-
Analyze the calibration standards and study samples using the optimized LC-MS/MS method.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the study samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in C. difficile.
Experimental Workflow
Caption: Workflow for quantifying this compound in fecal samples.
References
- 1. crestonepharma.com [crestonepharma.com]
- 2. crestonepharma.com [crestonepharma.com]
- 3. contagionlive.com [contagionlive.com]
- 4. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. crestonepharma.com [crestonepharma.com]
- 7. An Optimised Monophasic Faecal Extraction Method for LC-MS Analysis and Its Application in Gastrointestinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards Standards for Human Fecal Sample Preparation in Targeted and Untargeted LC-HRMS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: Experimental Design for CRS3123 Efficacy Studies in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: CRS3123 is a novel, narrow-spectrum antibacterial agent being investigated for the treatment of Clostridioides difficile infection (CDI).[1][2][3] It functions as a small molecule protein synthesis inhibitor by targeting the bacterial methionyl-tRNA synthetase (MetRS), an enzyme essential for protein translation.[1][4][5] This mechanism effectively halts bacterial growth and also inhibits the production of toxins and spores, which are critical to CDI pathology and recurrence.[1][2][4] Preclinical and Phase 1 studies have shown that this compound has high potency against C. difficile, a narrow spectrum of activity that minimizes disruption to the normal gut microbiota, and low systemic absorption following oral administration.[2][4][6]
These application notes provide detailed protocols for conducting preclinical efficacy studies of this compound in established animal models for two key indications: C. difficile infection and, speculatively, COVID-19, given the exploration of various host and viral targets during the pandemic.
Part 1: Efficacy Studies for Clostridioides difficile Infection (CDI)
The Golden Syrian hamster is a widely accepted and sensitive model for studying CDI, as it recapitulates key aspects of the human disease, including antibiotic-induced susceptibility, severe diarrhea (manifesting as 'wet tail'), and high mortality rates if left untreated.[7][8][9]
Mechanism of Action in C. difficile
This compound selectively inhibits the bacterial type 1 methionyl-tRNA synthetase (MetRS).[4] This enzyme is responsible for attaching methionine to its corresponding tRNA, a critical step in protein synthesis.[5][10] By blocking MetRS, this compound prevents the bacteria from producing essential proteins, including the toxins (TcdA and TcdB) responsible for disease symptoms and proteins required for spore formation.[1][4] This targeted action leads to a bacteriostatic effect and a reduction in virulence factors.[11]
Figure 1. this compound mechanism of action in C. difficile.
Experimental Workflow: Hamster Model of CDI
The overall workflow involves acclimatizing the animals, disrupting their native gut flora with an antibiotic, challenging them with C. difficile spores, administering the therapeutic agent (this compound), and monitoring for key clinical and microbiological endpoints.
References
- 1. crestonepharma.com [crestonepharma.com]
- 2. crestonepharma.com [crestonepharma.com]
- 3. Crestone, Inc. Enrolls First Patient in Phase 2 Clinical Trial for Novel Antibiotic this compound to Treat C. difficile Infections - BioSpace [biospace.com]
- 4. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MetRS inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Infection of hamsters with the UK Clostridium difficile ribotype 027 outbreak strain R20291 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Models for the study of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Development of Methionyl-tRNA Synthetase Inhibitors as Antibiotics for Gram-Positive Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating CRS3123 Inhibition of Clostridioides difficile Toxin Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostridioides difficile infection (CDI) is a significant cause of antibiotic-associated diarrhea and a major healthcare-associated infection. The primary virulence factors of C. difficile are two large exotoxins, Toxin A (TcdA) and Toxin B (TcdB), which cause severe damage to the colonic mucosa. CRS3123 is a novel, narrow-spectrum antimicrobial agent that specifically targets C. difficile. It functions by inhibiting methionyl-tRNA synthetase (MetRS), an enzyme essential for protein synthesis.[1] This mechanism not only halts bacterial growth but also effectively inhibits the production of the disease-causing toxins and prevents the formation of spores, which are responsible for disease recurrence and transmission.[2][3][4] Preclinical and clinical studies have demonstrated the high potency of this compound against C. difficile isolates and its superiority over standard therapies like vancomycin (B549263) in terms of lower recurrence rates.[5][6]
These application notes provide detailed protocols for evaluating the inhibitory effects of this compound on C. difficile toxin production, growth, and sporulation.
Data Presentation
The following tables summarize representative quantitative data on the efficacy of this compound in inhibiting C. difficile growth, toxin production, and sporulation, as well as clinical trial outcomes.
Table 1: In Vitro Susceptibility of C. difficile to this compound and Comparator Antibiotics
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 0.5 | 1.0 |
| Vancomycin | 1.0 | 2.0 |
| Metronidazole | 0.5 | 1.0 |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: Inhibition of C. difficile Toxin Production by this compound
| Treatment | Concentration | Toxin B Levels (ng/mL) | % Inhibition |
| Vehicle Control | - | 1500 | 0% |
| This compound | 0.5 x MIC | 300 | 80% |
| This compound | 1 x MIC | 75 | 95% |
| This compound | 4 x MIC | < 10 | >99% |
| Vancomycin | 4 x MIC | 1200 | 20% |
Toxin levels were measured in the supernatant of late-log phase C. difficile cultures.
Table 3: Effect of this compound on C. difficile Sporulation
| Treatment | Concentration | Spore Count (CFU/mL) | Fold Reduction |
| Vehicle Control | - | 1 x 106 | - |
| This compound | 0.25 x MIC | 5 x 104 | 20 |
| This compound | 0.5 x MIC | 1 x 104 | 100 |
| This compound | 1 x MIC | < 1 x 103 | >1000 |
| Vancomycin | 1 x MIC | 8 x 105 | 1.25 |
Spore counts were determined after 72 hours of incubation in sporulation-inducing medium.
Table 4: Clinical Efficacy of this compound vs. Vancomycin in Phase 2 Trial
| Outcome | This compound (200 mg or 400 mg BID) | Vancomycin (125 mg QID) |
| Clinical Cure Rate (Day 12) | 97% (28/29) | 93% (13/14) |
| CDI Recurrence Rate (Day 40) | 4% | 23% |
Data from a randomized, double-blind, comparator-controlled, multicenter Phase 2 clinical trial.[5][6]
Experimental Protocols
C. difficile Culture for Toxin Production
This protocol describes the culture of C. difficile under anaerobic conditions to promote toxin production.
Materials:
-
C. difficile strain (e.g., ATCC 43598)
-
Brain Heart Infusion (BHI) broth or agar (B569324), supplemented with 0.5% yeast extract and 0.1% L-cysteine
-
Anaerobic chamber (85% N2, 10% H2, 5% CO2)
-
Sterile culture tubes and plates
-
Incubator at 37°C
Procedure:
-
Streak the C. difficile strain from a frozen stock onto a BHI agar plate.
-
Incubate the plate anaerobically at 37°C for 24-48 hours until colonies are visible.
-
Inoculate a single colony into a tube containing 5 mL of BHI broth.
-
Incubate the broth culture anaerobically at 37°C for 18-24 hours to generate a starter culture.
-
For toxin production, inoculate fresh BHI broth with the starter culture to an initial optical density at 600 nm (OD600) of 0.05.
-
Incubate the culture anaerobically at 37°C. Toxin production is typically maximal during the late logarithmic to early stationary phase of growth (approximately 24-72 hours).
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the MIC of this compound against C. difficile using the agar dilution method.
Materials:
-
C. difficile isolates
-
Brucella agar supplemented with 5% laked sheep blood, hemin (B1673052) (5 µg/mL), and vitamin K1 (1 µg/mL)
-
This compound and comparator antibiotics (e.g., vancomycin, metronidazole)
-
Sterile petri dishes
-
Inoculator (e.g., Steers replicator)
-
Anaerobic chamber
-
Incubator at 37°C
Procedure:
-
Prepare serial twofold dilutions of this compound and other antibiotics in molten Brucella agar.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare an inoculum of each C. difficile isolate equivalent to a 0.5 McFarland standard.
-
Using an inoculator, spot the bacterial suspensions onto the surface of the agar plates, including a drug-free control plate.
-
Incubate the plates anaerobically at 37°C for 48 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Quantification of C. difficile Toxin Production by ELISA
This protocol describes the quantification of TcdA and TcdB in culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
C. difficile culture supernatants
-
Commercially available C. difficile Toxin A/B ELISA kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Grow C. difficile in the presence of varying concentrations of this compound or control compounds as described in Protocol 1.
-
After the desired incubation period, centrifuge the cultures at 10,000 x g for 10 minutes to pellet the bacteria.
-
Collect the supernatants and filter-sterilize them through a 0.22 µm filter.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Adding diluted supernatants and standards to antibody-coated microplate wells.
-
Incubating to allow toxin binding.
-
Washing the wells to remove unbound material.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing again.
-
Adding a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the toxin concentration in the samples by comparing their absorbance values to the standard curve.
Cell-Based Cytotoxicity Assay for Toxin Activity
This protocol assesses the cytotoxic effects of C. difficile toxins on a mammalian cell line.
Materials:
-
Vero or CHO cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
C. difficile culture supernatants
-
Neutralizing antibodies for TcdA and TcdB (for specificity control)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with Vero or CHO cells at a density that will result in a confluent monolayer after 24 hours.
-
Prepare serial dilutions of the C. difficile culture supernatants (from Protocol 3) in cell culture medium.
-
Remove the growth medium from the cells and add the diluted supernatants. Include a negative control (medium only) and a positive control (purified toxin). For specificity, pre-incubate some supernatant samples with neutralizing antibodies.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
The 50% cytotoxic dose (CD50) is the supernatant dilution that causes a 50% reduction in cell viability.
C. difficile Sporulation Assay
This protocol evaluates the effect of this compound on the formation of C. difficile spores.
Materials:
-
C. difficile strain
-
BHI broth and sporulation medium (e.g., 70:30 medium or SMC agar)
-
Ethanol (B145695) (95%)
-
Phosphate-buffered saline (PBS)
-
Anaerobic chamber
-
Incubator at 37°C
Procedure:
-
Grow C. difficile in BHI broth to mid-log phase.
-
Inoculate the sporulation medium with the log-phase culture in the presence of varying concentrations of this compound or control compounds.
-
Incubate the cultures anaerobically at 37°C for 72 hours to induce sporulation.
-
To quantify total viable cells, take an aliquot of the culture, perform serial dilutions in PBS, and plate on BHI agar.
-
To quantify spores, take another aliquot and mix it with an equal volume of 95% ethanol for 30 minutes at room temperature to kill vegetative cells.
-
Centrifuge the ethanol-treated suspension, remove the supernatant, and resuspend the spore pellet in PBS.
-
Perform serial dilutions of the spore suspension and plate on BHI agar supplemented with 0.1% taurocholate to promote germination.
-
Incubate all plates anaerobically at 37°C for 24-48 hours and count the colonies.
-
The sporulation frequency is calculated as the number of ethanol-resistant CFU (spores) divided by the total number of CFU (vegetative cells + spores).
Mandatory Visualizations
Caption: Mechanism of action of this compound in C. difficile.
Caption: Simplified signaling pathway for C. difficile toxin production.
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. crestonepharma.com [crestonepharma.com]
- 2. contagionlive.com [contagionlive.com]
- 3. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crestonepharma.com [crestonepharma.com]
- 5. Narrow-spectrum drug shows promise against C diff infection in phase 2 trial | CIDRAP [cidrap.umn.edu]
- 6. Crestone's antibiotic outperforms vancomycin for C. diff in phase 2 [synapse.patsnap.com]
Application Notes and Protocols for Measuring Clostridioides difficile Spore Formation in the Presence of CRS3123
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostridioides difficile, a leading cause of antibiotic-associated diarrhea, poses a significant healthcare challenge due to the formation of highly resistant spores that are crucial for its transmission and recurrence. CRS3123 is a novel antimicrobial agent that targets the methionyl-tRNA synthetase (MetRS) of C. difficile, thereby inhibiting protein synthesis.[1] A key advantage of this compound is its ability to inhibit not only vegetative cell growth but also toxin production and spore formation, which may reduce disease severity and transmission.[2][3][4][5] In preclinical studies, this compound, also referred to as REP3123, has been shown to cause a greater than 10-fold reduction in the in vitro sporulation rate of C. difficile.[2][3][4] Furthermore, a reduction in spore production has been observed even at concentrations as low as 0.25x the Minimum Inhibitory Concentration (MIC) after four days of exposure.[4][6]
These application notes provide detailed protocols for measuring the effect of this compound on C. difficile spore formation using two standard methods: the ethanol (B145695) shock assay and phase-contrast microscopy.
Mechanism of Action of this compound
This compound is a protein synthesis inhibitor that acts on the novel target methionyl-tRNA synthetase (MetRS).[1] By inhibiting this essential enzyme, this compound disrupts the ability of C. difficile to produce proteins necessary for growth, toxin production, and the complex process of sporulation.
Caption: Signaling pathway of this compound action.
Quantitative Data Summary
The following table summarizes the reported and expected quantitative effects of this compound on C. difficile sporulation. This data can be generated using the protocols detailed below.
| This compound Concentration | Expected Sporulation Frequency (%) | Expected Fold Reduction in Sporulation | Reference |
| Vehicle Control (0 µg/mL) | 10-20% | - | - |
| 0.25x MIC | - | Reduction Observed | [4][6] |
| 1x MIC (e.g., 1 µg/mL) | <1-2% | >10-fold | [2][3][4][7] |
| 4x MIC | Significantly less than 1x MIC | >10-fold | Inferred |
Experimental Protocols
Protocol 1: Ethanol Shock Assay for Quantifying Sporulation Efficiency
This protocol determines the frequency of viable spores in a C. difficile culture by leveraging the resistance of spores to ethanol, which kills vegetative cells.[8]
Materials:
-
C. difficile strain of interest
-
Brain Heart Infusion Broth supplemented with Yeast Extract (BHI-YE)
-
70:30 sporulation medium[8]
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
95% Ethanol
-
BHI-YE agar (B569324) plates with 0.1% sodium taurocholate
-
Anaerobic chamber
-
Spectrophotometer
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
Incubator (37°C)
Procedure:
-
Prepare Cultures: In an anaerobic chamber, inoculate a single colony of C. difficile into BHI-YE broth and incubate overnight at 37°C.
-
Induce Sporulation:
-
Dilute the overnight culture into fresh 70:30 sporulation medium to an OD₆₀₀ of approximately 0.05.
-
Prepare parallel cultures with varying concentrations of this compound (e.g., 0.25x, 1x, 4x MIC) and a vehicle control.
-
Incubate the cultures anaerobically at 37°C for 48-72 hours to allow for sporulation.
-
-
Enumerate Total Viable Cells:
-
At the desired time point (e.g., 72 hours), remove an aliquot from each culture.
-
Perform serial dilutions in PBS.
-
Plate the dilutions onto BHI-YE agar with 0.1% sodium taurocholate.
-
Incubate anaerobically at 37°C for 24-48 hours and count the colony-forming units (CFU/mL). This represents the total number of viable cells (vegetative cells and spores).
-
-
Enumerate Spores (Ethanol Shock):
-
Take a 0.5 mL aliquot from each culture and mix it with 0.5 mL of 95% ethanol in a microcentrifuge tube (final ethanol concentration of approximately 47.5%).
-
Incubate at room temperature for 20-30 minutes to kill vegetative cells.
-
Perform serial dilutions of the ethanol-treated suspension in PBS.
-
Plate the dilutions onto BHI-YE agar with 0.1% sodium taurocholate.
-
Incubate anaerobically at 37°C for 24-48 hours and count the CFU/mL. This represents the number of viable spores.
-
-
Calculate Sporulation Frequency:
-
Sporulation Frequency (%) = (CFU/mL of ethanol-resistant spores / CFU/mL of total viable cells) x 100.
-
Caption: Workflow for the ethanol shock assay.
Protocol 2: Phase-Contrast Microscopy for Visualization and Quantification of Spores
This method allows for the direct visualization and enumeration of spores and vegetative cells based on their distinct appearance under a phase-contrast microscope. Mature spores appear as phase-bright bodies.[9]
Materials:
-
C. difficile cultures treated with this compound (from Protocol 1)
-
Microscope slides and coverslips
-
Phase-contrast microscope with a camera
-
Image analysis software (optional)
Procedure:
-
Sample Preparation:
-
At the desired time points, take a small aliquot (10-20 µL) from each culture.
-
Place the aliquot onto a clean microscope slide and cover with a coverslip.
-
-
Microscopy:
-
Observe the samples under a phase-contrast microscope at high magnification (e.g., 1000x).
-
Visually distinguish between:
-
Vegetative cells (dark rods)
-
Cells with phase-dark forespores
-
Cells with phase-bright mature spores
-
Free phase-bright spores
-
-
-
Quantification:
-
Capture images from multiple random fields of view for each sample.
-
For each field, count the number of total cells (vegetative and sporulating) and the number of phase-bright spores (both within mother cells and free).
-
Calculate the percentage of spore-forming cells/spores relative to the total number of cells.
-
Alternatively, use image analysis software for automated counting.
-
Caption: Workflow for phase-contrast microscopy.
Conclusion
The protocols outlined in these application notes provide robust and reproducible methods for quantifying the inhibitory effect of this compound on C. difficile spore formation. The ethanol shock assay offers a measure of viable, heat- and chemically-resistant spores, while phase-contrast microscopy provides a direct visual confirmation and enumeration of sporulation stages. By employing these methods, researchers can effectively evaluate the potential of this compound and other novel compounds to reduce C. difficile sporulation, a critical factor in the transmission and recurrence of this challenging infection.
References
- 1. crestonepharma.com [crestonepharma.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Inhibitory effect of REP3123 on toxin and spore formation in Clostridium difficile, and in vivo efficacy in a hamster gastrointestinal infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Determination of the in vitro Sporulation Frequency of Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inducing and Quantifying Clostridium difficile Spore Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRS3123 in Clostridioides difficile Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRS3123 is a novel, narrow-spectrum antibacterial agent demonstrating potent activity against Clostridioides difficile (C. difficile), a leading cause of antibiotic-associated diarrhea and a significant healthcare-associated infection.[1][2] As a small molecule inhibitor of methionyl-tRNA synthetase (MetRS), this compound selectively disrupts bacterial protein synthesis, leading to the inhibition of vegetative cell growth, toxin production, and spore formation.[1][2][3][4] This document provides detailed protocols for the preparation and application of this compound in both in vitro and in vivo studies, along with a summary of its quantitative performance.
Mechanism of Action
This compound targets and potently inhibits the type 1 methionyl-tRNA synthetase (MetRS), an essential enzyme for protein translation in bacteria.[2][5] This inhibition is highly selective for bacterial MetRS, with significantly lower activity against the human mitochondrial and cytoplasmic counterparts. By blocking the incorporation of methionine into proteins, this compound effectively halts protein synthesis, which in turn prevents the production of key virulence factors, including toxins A (TcdA) and B (TcdB), and inhibits the formation of resilient spores responsible for disease recurrence and transmission.[2][6]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound against C. difficile.
| Strain Type | Number of Isolates | MIC Range (µg/mL) | MIC90 (µg/mL) |
| All Clinical Isolates | 108 | 0.5 - 1 | 1 |
| Epidemic BI/NAP1/027 Strains | Not Specified | 0.5 - 1 | 1 |
Table 1: In Vitro Susceptibility of C. difficile to this compound. [6][7]
| Treatment Group | Dosage | Survival Rate (%) at Day 33 |
| This compound | 0.5 mg/kg/day | 62 |
| This compound | 5 mg/kg/day | 75 |
| Vancomycin | Not Specified | Lower than this compound |
| Untreated Control | N/A | 0 |
Table 2: Efficacy of this compound in the Hamster Model of C. difficile Infection. [8][9]
| Treatment Group | Dosage | Clinical Cure Rate (%) at Day 12 | Recurrence Rate (%) at Day 40 |
| This compound (pooled doses) | 200 mg or 400 mg BID | 97 | 4 |
| Vancomycin | 125 mg QID | 93 | 23 |
Table 3: Phase 2 Clinical Trial Efficacy Data of this compound in Patients with C. difficile Infection. [4]
Experimental Protocols
I. This compound Solution Preparation
A. In Vitro Stock Solution (10 mg/mL)
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 10 mg/mL.
-
Gently vortex the tube until the powder is completely dissolved. The use of an ultrasonic bath may be necessary to fully dissolve the compound.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
B. In Vivo Formulation (Oral Gavage)
A specific formulation for oral gavage in hamsters has not been detailed in the reviewed literature. However, based on common practices for oral administration of small molecules in rodent models, a suspension in a suitable vehicle is recommended.
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in sterile water, or a phosphate (B84403) buffer)
-
Sterile tubes
-
Homogenizer or sonicator
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the desired volume of the vehicle.
-
Gradually add the this compound powder to the vehicle while continuously mixing to form a homogenous suspension.
-
Use a homogenizer or sonicator to ensure a uniform particle size and prevent settling.
-
Prepare the formulation fresh on the day of administration.
-
II. In Vitro Assays
A. Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard broth microdilution methods.
-
Materials:
-
C. difficile isolate(s)
-
Anaerobic growth medium (e.g., Brain Heart Infusion broth supplemented with yeast extract and L-cysteine)
-
This compound stock solution (10 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Anaerobic chamber or gas-pack system
-
-
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the anaerobic growth medium in a 96-well plate.
-
Inoculate C. difficile from an overnight culture into fresh medium and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Include a growth control (no drug) and a sterility control (no bacteria) on each plate.
-
Incubate the plates under anaerobic conditions at 37°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
B. Toxin Production Inhibition Assay
-
Materials:
-
C. difficile culture grown to high density
-
This compound at sub-MIC and MIC concentrations
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Toxin A and Toxin B detection
-
Cell culture-based cytotoxicity assay (optional)
-
-
Procedure:
-
Grow C. difficile to a high cell density (e.g., >108 CFU/mL).
-
Expose the culture to various concentrations of this compound (e.g., 0.25x, 0.5x, and 1x MIC).
-
Incubate the cultures under anaerobic conditions for a defined period (e.g., 24-48 hours).
-
Centrifuge the cultures to pellet the bacterial cells and collect the supernatant.
-
Quantify the amount of Toxin A and Toxin B in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Alternatively, assess toxin activity using a cell culture-based cytotoxicity assay.
-
C. Spore Formation Inhibition Assay
-
Materials:
-
C. difficile culture
-
Sporulation medium (e.g., Clospore medium)
-
This compound at sub-MIC concentrations
-
Ethanol (B145695) (70%)
-
Phase-contrast microscope
-
Agar (B569324) plates for colony counting
-
-
Procedure:
-
Inoculate C. difficile into a sporulation medium containing sub-inhibitory concentrations of this compound (e.g., 0.25x and 0.5x MIC).
-
Incubate the cultures under anaerobic conditions for an extended period to induce sporulation (e.g., 4-7 days).
-
At various time points, collect samples from the cultures.
-
To quantify spore formation, treat a portion of the sample with 70% ethanol for 30 minutes to kill vegetative cells, leaving only spores.
-
Serially dilute the ethanol-treated and untreated samples and plate them on appropriate agar medium.
-
After incubation, count the colonies to determine the total number of viable cells (untreated) and the number of spores (ethanol-treated).
-
The percentage of sporulation can be calculated as (spore CFU / total CFU) x 100.
-
Spore formation can also be visualized and qualitatively assessed using phase-contrast microscopy.
-
III. In Vivo Hamster Model of C. difficile Infection
This protocol is based on the established golden Syrian hamster model of CDI.
-
Animals:
-
Male or female golden Syrian hamsters.
-
-
Procedure:
-
Day -1 (Induction of Susceptibility): Administer a single dose of clindamycin (e.g., 10 mg/kg) subcutaneously or orally to disrupt the normal gut microbiota and induce susceptibility to C. difficile infection.
-
Day 0 (Infection): Challenge the hamsters with an oral gavage of a high inoculum of C. difficile spores (e.g., 1.6 x 107 CFU per hamster) of a toxigenic strain such as ATCC 43596.[10]
-
Day 1 onwards (Treatment): Begin oral administration of this compound at the desired dosages (e.g., 0.5 mg/kg and 5 mg/kg) twice daily for 5 consecutive days.[8][10] A vehicle control group and a positive control group (e.g., vancomycin) should be included.
-
Monitoring: Monitor the animals daily for clinical signs of infection, including weight loss, diarrhea, and mortality, for the duration of the study (e.g., up to 33 days).
-
Endpoint Analysis: At the end of the study or upon euthanasia, cecal contents can be collected for the quantification of C. difficile burden (vegetative cells and spores) and toxin levels.
-
Conclusion
This compound is a promising therapeutic candidate for the treatment of C. difficile infection due to its potent and targeted mechanism of action. The protocols and data presented in these application notes provide a framework for researchers to further investigate the efficacy and utility of this compound in both preclinical and clinical research settings. The narrow spectrum of activity of this compound, coupled with its ability to inhibit key virulence factors, positions it as a valuable tool in the fight against this challenging pathogen.[1][2]
References
- 1. crestonepharma.com [crestonepharma.com]
- 2. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crestonepharma.com [crestonepharma.com]
- 4. crestonepharma.com [crestonepharma.com]
- 5. Inducing and Quantifying Clostridium difficile Spore Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Production and release of toxins A and B by Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of REP3123 on toxin and spore formation in Clostridium difficile, and in vivo efficacy in a hamster gastrointestinal infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. crestonepharma.com [crestonepharma.com]
Application of CRS3123 in Anaerobic Culture of Clostridioides difficile
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Clostridioides difficile infection (CDI) is a significant cause of antibiotic-associated diarrhea and a major healthcare-associated infection.[1][2] The formation of resilient spores and the production of toxins are key virulence factors contributing to disease severity and recurrence.[1][3] CRS3123 is a novel, narrow-spectrum antimicrobial agent in development for the treatment of CDI.[4][5] It is a small molecule protein synthesis inhibitor that specifically targets the bacterial methionyl-tRNA synthetase (MetRS), an enzyme essential for protein translation.[1][4][6] This unique mechanism of action is not affected by resistance to existing antibiotic classes. This compound demonstrates potent activity against C. difficile while having minimal impact on the normal gut microbiota, a crucial factor in preventing CDI recurrence.[4][6][7]
These application notes provide detailed protocols for the in vitro evaluation of this compound against C. difficile in an anaerobic environment, focusing on its effects on bacterial growth, toxin production, and spore formation.
Mechanism of Action of this compound
This compound selectively inhibits the type 1 methionyl-tRNA synthetase (MetRS) in bacteria like C. difficile.[5][6] This enzyme is responsible for attaching methionine to its corresponding tRNA, a critical step in protein synthesis. By blocking MetRS, this compound effectively halts protein production, leading to the inhibition of bacterial growth, toxin synthesis, and sporulation.[4][6][8] Notably, the MetRS target in C. difficile is structurally distinct from that found in most Gram-negative bacteria and in human cells, which accounts for the narrow-spectrum activity of this compound and its favorable safety profile.[4][8][9]
Caption: Mechanism of action of this compound in C. difficile.
Quantitative Data Summary
The following tables summarize the in vitro potency and clinical efficacy of this compound in treating C. difficile infections.
Table 1: In Vitro Activity of this compound against Clostridioides difficile
| Parameter | Value | Reference Strain(s) |
| MIC range | 0.5 - 1.0 µg/mL | Broad range of clinical isolates, including BI/NAP1/027 |
| MIC₉₀ | 1.0 µg/mL | 108 clinical isolates |
Data sourced from Crestone, Inc. and published studies.[6][10]
Table 2: Phase 2 Clinical Trial Efficacy of this compound vs. Vancomycin
| Outcome | This compound (200 mg or 400 mg BID) | Vancomycin (125 mg QID) |
| Clinical Cure Rate (Day 12) | 97% (28/29 patients) | 93% (13/14 patients) |
| CDI Recurrence Rate (Day 40) | 4% | 23% |
Data from a Phase 2, randomized, double-blind clinical trial.[4][7][11][12]
Experimental Protocols
General Anaerobic Culture Conditions
C. difficile is a strict anaerobe and requires an oxygen-free environment for successful cultivation.[2]
-
Anaerobic Chamber: Maintain a gas mixture of 5% CO₂, 10% H₂, and 85% N₂.[2]
-
Media: Use pre-reduced, anaerobically sterilized media. Supplemented Brucella agar (B569324) with 5% laked sheep blood is suitable for susceptibility testing.[3] For broth cultures, Brain Heart Infusion (BHI) broth can be used.[13]
-
Incubation: Incubate cultures at 37°C in the anaerobic chamber.[2]
Caption: General workflow for in vitro testing of this compound.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the agar dilution method.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Perform serial dilutions to create a range of concentrations.
-
-
Agar Plate Preparation:
-
Prepare supplemented Brucella agar and autoclave.
-
Cool the agar to 50-55°C.
-
Add the appropriate volume of each this compound dilution to individual molten agar aliquots to achieve the final desired concentrations. Also prepare a drug-free control plate.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
C. difficile Inoculum Preparation:
-
Culture C. difficile in BHI broth overnight in an anaerobic chamber.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator, spot-inoculate the prepared agar plates with the C. difficile suspension.
-
Incubate the plates anaerobically at 37°C for 48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of C. difficile.
-
Protocol 2: Toxin Production Inhibition Assay
This protocol assesses the effect of this compound on C. difficile toxin production.
-
C. difficile Culture:
-
In an anaerobic chamber, inoculate BHI broth with C. difficile.
-
Add this compound at various concentrations (e.g., sub-MIC, MIC, and supra-MIC levels). Include a no-drug control.
-
Incubate the cultures at 37°C for 48-72 hours to allow for high cell density.[3]
-
-
Sample Preparation:
-
After incubation, centrifuge the cultures to pellet the bacterial cells.
-
Collect the supernatant, which contains the secreted toxins.
-
-
Toxin Quantification:
-
Use a commercially available enzyme-linked immunosorbent assay (ELISA) kit to quantify the levels of Toxin A and/or Toxin B in the supernatants.
-
Alternatively, a cell-based cytotoxicity assay can be performed.
-
-
Data Analysis:
-
Compare the toxin levels in the this compound-treated cultures to the no-drug control to determine the extent of toxin production inhibition. This compound has been shown to inhibit de novo toxin production at a concentration of 1 µg/mL.[3]
-
Protocol 3: Spore Formation Inhibition Assay
This protocol evaluates the impact of this compound on C. difficile sporulation.
-
C. difficile Culture for Sporulation:
-
Grow C. difficile on a sporulation-inducing medium (e.g., BHIS agar with taurocholate) in the presence of various concentrations of this compound (sub-MIC levels are often used to allow for some growth). Include a no-drug control.
-
Incubate anaerobically at 37°C for 4-5 days.[14]
-
-
Spore Quantification:
-
Harvest the bacterial growth from the agar plates and resuspend in phosphate-buffered saline (PBS).
-
To quantify total viable cells (vegetative cells and spores), perform serial dilutions and plate on BHI agar.
-
To quantify spores, treat an aliquot of the suspension with ethanol (B145695) (e.g., 50% for 1 hour) to kill vegetative cells.
-
Perform serial dilutions of the ethanol-treated suspension and plate on BHI agar containing taurocholate to induce germination.
-
Incubate all plates anaerobically and count the resulting colonies.
-
-
Data Analysis:
-
The sporulation rate can be calculated as the number of spores (CFU from ethanol-treated sample) divided by the total number of viable cells (CFU from untreated sample).
-
Compare the sporulation rates in the this compound-treated samples to the control. This compound has been shown to cause a >10-fold reduction in the sporulation rate in vitro.[3]
-
-
Microscopic Visualization (Optional):
-
Perform a Wirtz-Conklin stain on the bacterial growth to visually differentiate between vegetative cells (pink/red) and spores (green).[14] This can provide qualitative confirmation of the inhibition of spore formation.
-
References
- 1. crestonepharma.com [crestonepharma.com]
- 2. Culturing and Maintaining Clostridium difficile in an Anaerobic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crestone Announces Positive Data From Phase 2 Clinical Trial of this compound for C. Difficile Infections (CDI) [businesswire.com]
- 5. crestonepharma.com [crestonepharma.com]
- 6. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Narrow-spectrum drug shows promise against C diff infection in phase 2 trial | CIDRAP [cidrap.umn.edu]
- 8. contagionlive.com [contagionlive.com]
- 9. Safety, Tolerability, Systemic Exposure, and Metabolism of this compound, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Crestone Releases Encouraging Phase 2 Trial Results for this compound in Treating C. Difficile Infections (CDI) [synapse.patsnap.com]
- 12. crestonepharma.com [crestonepharma.com]
- 13. Rapid in vitro assessment of Clostridium difficile inhibition by probiotics using dielectrophoresis to quantify cell structure alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
using 16S rRNA sequencing to study CRS3123's effect on gut flora
Application Notes & Protocols
Topic: Using 16S rRNA Sequencing to Study CRS3123's Effect on Gut Flora
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel, narrow-spectrum antimicrobial agent that selectively inhibits methionyl-tRNA synthetase in Clostridioides difficile, a leading cause of antibiotic-associated diarrhea.[1][2][3] Unlike broad-spectrum antibiotics, this compound is designed to have minimal impact on the commensal gut microbiota, which plays a crucial role in preventing C. difficile infection (CDI) and maintaining overall gut health.[1][4][5] Preclinical and early-phase clinical studies have suggested that this compound can effectively target C. difficile while preserving the diversity of the gut flora.[5][6]
These application notes provide a comprehensive protocol for utilizing 16S ribosomal RNA (rRNA) gene sequencing to evaluate the in vivo effects of this compound on the gut microbiome. The protocol covers experimental design, sample collection, DNA extraction, 16S rRNA gene amplification, library preparation, sequencing, and bioinformatic analysis.
Experimental Design
A robust experimental design is critical for accurately assessing the impact of this compound on the gut flora. A longitudinal study using a murine model of antibiotic-induced CDI is recommended.
Animal Model: C57BL/6 mice are commonly used for CDI models.
Groups:
-
Group 1: Healthy Control: Mice receiving no treatment to represent a normal gut microbiota baseline.
-
Group 2: CDI Control: Mice pre-treated with a broad-spectrum antibiotic cocktail (e.g., cefoperazone, clindamycin) followed by challenge with C. difficile spores. This group receives a vehicle control instead of active treatment.
-
Group 3: Vancomycin Treatment: CDI-induced mice treated with vancomycin, a standard-of-care antibiotic for CDI known to disrupt the gut microbiota.
-
Group 4: this compound Treatment: CDI-induced mice treated with this compound.
Sample Collection: Fecal pellets should be collected from each mouse at multiple time points:
-
Baseline (before any treatment)
-
After antibiotic pre-treatment
-
After C. difficile challenge
-
During treatment (e.g., days 3, 7)
-
Post-treatment (e.g., days 14, 21) to assess recovery
Detailed Experimental Protocols
Fecal Sample Collection and Storage
-
Collect fresh fecal pellets from each mouse using sterile forceps.
-
Immediately place the pellet into a sterile, pre-labeled 1.5 mL microcentrifuge tube.
-
Snap-freeze the samples in liquid nitrogen and store them at -80°C until DNA extraction.
Fecal DNA Extraction
High-quality DNA is essential for successful 16S rRNA sequencing. A bead-beating method is recommended for efficient lysis of bacterial cells.
-
Add 200-250 mg of frozen fecal pellet to a 2 mL tube containing sterile zirconia/silica beads.
-
Add 1 mL of a suitable lysis buffer (e.g., from a commercial kit like the QIAamp PowerFecal Pro DNA Kit).
-
Homogenize the sample using a bead beater (e.g., FastPrep-24) for 1-2 minutes at high speed.
-
Centrifuge the lysate at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube and proceed with DNA purification according to the manufacturer's protocol of a commercial DNA extraction kit.
-
Elute the purified DNA in 50-100 µL of elution buffer.
-
Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit).
16S rRNA Gene Amplification and Library Preparation
This protocol targets the V4 hypervariable region of the 16S rRNA gene, a commonly used region for microbiome studies.
-
PCR Amplification:
-
Prepare a PCR master mix containing:
-
12.5 µL of 2x KAPA HiFi HotStart ReadyMix
-
5 µL of forward primer (V4 region, e.g., 515F)
-
5 µL of reverse primer (V4 region, e.g., 806R) with a unique barcode for each sample
-
1 µL of template DNA (1-10 ng)
-
Nuclease-free water to a final volume of 25 µL
-
-
PCR cycling conditions:
-
Initial denaturation: 95°C for 3 minutes
-
25-30 cycles of:
-
95°C for 30 seconds
-
55°C for 30 seconds
-
72°C for 30 seconds
-
-
Final extension: 72°C for 5 minutes
-
-
-
PCR Product Cleanup:
-
Purify the PCR products using AMPure XP beads to remove primers and dNTPs.
-
-
Library Quantification and Normalization:
-
Quantify the purified libraries using a fluorometer (e.g., Qubit).
-
Normalize all libraries to the same concentration (e.g., 4 nM).
-
-
Library Pooling:
-
Pool equal volumes of the normalized libraries.
-
-
Sequencing:
-
Sequence the pooled library on an Illumina MiSeq platform using a v2 500-cycle kit (2x250 bp paired-end reads).
-
Bioinformatic Analysis
The raw sequencing data should be processed to identify and quantify the bacterial taxa present in each sample.
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim low-quality bases and remove adapter sequences using tools like Trimmomatic.
-
Denoising and Feature Table Generation: Use a pipeline like QIIME 2 with the DADA2 plugin to denoise the sequences and generate a feature table of Amplicon Sequence Variants (ASVs).[7]
-
Taxonomic Classification: Assign taxonomy to the ASVs using a pre-trained classifier (e.g., Greengenes, SILVA) and the feature-classifier plugin in QIIME 2.[8]
-
Diversity Analysis:
-
Alpha diversity: Calculate metrics like the Shannon index and Observed OTUs to assess the diversity within each sample.
-
Beta diversity: Use metrics like Bray-Curtis dissimilarity and UniFrac distances to compare the microbial community composition between different treatment groups. Visualize these differences using Principal Coordinate Analysis (PCoA) plots.
-
-
Differential Abundance Analysis: Identify specific bacterial taxa that are significantly different in abundance between the treatment groups using tools like ANCOM or LEfSe.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of a study evaluating the effect of this compound on the gut flora.
Table 1: Alpha Diversity Indices (Day 7 Post-Treatment)
| Treatment Group | Shannon Index (Mean ± SD) | Observed OTUs (Mean ± SD) |
| Healthy Control | 6.5 ± 0.4 | 850 ± 50 |
| CDI Control | 2.1 ± 0.6 | 250 ± 75 |
| Vancomycin | 3.2 ± 0.8 | 400 ± 100 |
| This compound | 5.8 ± 0.5 | 780 ± 60 |
Table 2: Relative Abundance of Key Bacterial Phyla (Day 7 Post-Treatment)
| Treatment Group | Firmicutes (%) | Bacteroidetes (%) | Proteobacteria (%) | Verrucomicrobia (%) |
| Healthy Control | 55 | 35 | 2 | 3 |
| CDI Control | 20 | 5 | 60 | <1 |
| Vancomycin | 70 | 10 | 15 | <1 |
| This compound | 50 | 38 | 3 | 2 |
Table 3: Beta Diversity Analysis (Bray-Curtis Dissimilarity, Day 7 Post-Treatment)
| Comparison | Adonis R² | p-value |
| Healthy Control vs. CDI Control | 0.68 | <0.001 |
| Healthy Control vs. Vancomycin | 0.45 | <0.001 |
| Healthy Control vs. This compound | 0.12 | 0.08 |
| This compound vs. Vancomycin | 0.35 | <0.01 |
Visualizations
Caption: Experimental workflow for studying this compound's effect on gut flora.
Caption: Proposed mechanism of this compound and its effect on the gut microbiome.
References
- 1. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. crestonepharma.com [crestonepharma.com]
- 4. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Narrow-spectrum drug shows promise against C diff infection in phase 2 trial | CIDRAP [cidrap.umn.edu]
- 6. Crestone Releases Encouraging Phase 2 Trial Results for this compound in Treating C. Difficile Infections (CDI) [synapse.patsnap.com]
- 7. Frontiers | Comparison of Bioinformatics Pipelines and Operating Systems for the Analyses of 16S rRNA Gene Amplicon Sequences in Human Fecal Samples [frontiersin.org]
- 8. Bioinformatics Analysis of 16S rRNA Amplicon Sequencing - CD Genomics [cd-genomics.com]
Application Note: CRS3123 for Research in Antibiotic Resistance Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction CRS3123 is a novel, synthetic small-molecule antibiotic candidate with a targeted mechanism of action, presenting a valuable tool for studying antibiotic resistance.[1] It is a potent inhibitor of bacterial methionyl-tRNA synthetase (MetRS), an enzyme crucial for protein synthesis.[1][2][3][4] Developed primarily for the treatment of Clostridioides difficile infections (CDI), its narrow spectrum of activity makes it particularly useful for research into pathogen-specific resistance, with minimal disruption to commensal gut microbiota.[1][2][5] This document provides detailed application notes and protocols for utilizing this compound in a research setting to investigate mechanisms of antibiotic resistance.
Mechanism of Action this compound selectively inhibits the type 1 bacterial methionyl-tRNA synthetase (MetRS).[1] This enzyme is responsible for charging tRNA with methionine, an essential step in the initiation and elongation phases of protein translation. By binding to MetRS, this compound effectively halts protein synthesis, which in turn inhibits bacterial growth, toxin production, and spore formation in susceptible pathogens like C. difficile.[1][2][6] The target selectivity is a key feature; this compound shows over 1000-fold greater affinity for bacterial MetRS compared to human mitochondrial and cytoplasmic MetRS, ensuring minimal off-target effects in host cells.[7] Its lack of activity against bacteria expressing type 2 MetRS, such as most Gram-negative bacteria and key gut commensals, underpins its narrow-spectrum profile.[1]
Data Presentation: In Vitro and Clinical Efficacy
Quantitative data from preclinical and clinical studies are summarized below for easy comparison.
Table 1: In Vitro Susceptibility of Various Bacterial Species to this compound
| Organism | Strain Type | MIC Range (mg/L) | MIC₉₀ (mg/L) | Reference |
|---|---|---|---|---|
| Clostridioides difficile | 108 Clinical Isolates | 0.5 - 1 | 1 | [7] |
| Staphylococcus aureus | - | - | < 1 | [7] |
| Streptococcus pyogenes | - | - | < 1 | [7] |
| Enterococcus faecalis | - | - | < 1 | [7] |
| Enterococcus faecium | - | - | < 1 | [7] |
| Gram-Negative Bacteria | Various | Not Active | Not Active |[4][7] |
Table 2: Phase 2 Clinical Trial Efficacy Data (this compound vs. Vancomycin for CDI)
| Outcome | This compound (Combined Dosages) | Vancomycin | Timepoint | Reference |
|---|---|---|---|---|
| Clinical Cure Rate | 97% (28/29 patients) | 93% (13/14 patients) | Day 12 | [5][8] |
| CDI Recurrence Rate | 4% | 23% | Day 40 |[5][8] |
Experimental Protocols
Protocol 1: Selection and Characterization of this compound-Resistant Mutants
This protocol allows for the investigation of resistance mechanisms by selecting for spontaneous mutants and identifying genetic changes.
Objective: To generate and characterize C. difficile mutants with resistance to this compound.
Materials:
-
C. difficile clinical isolate (e.g., ATCC BAA-1870, a BI/NAP1/027 strain)
-
Brain Heart Infusion (BHI) broth and agar (B569324), supplemented with yeast extract, L-cysteine, and taurocholate
-
Anaerobic chamber (85% N₂, 10% H₂, 5% CO₂)
-
This compound stock solution (e.g., in DMSO)
-
Sterile plating supplies
-
DNA extraction kit
-
PCR reagents for metS gene amplification
-
Sanger sequencing reagents and access to a sequencer
Methodology:
-
Prepare Inoculum: Culture C. difficile in BHI broth anaerobically at 37°C to late-logarithmic phase (approx. 10⁸-10⁹ CFU/mL).
-
Selection Plating:
-
Plate approximately 10⁹ CFU of the culture onto BHI agar plates containing this compound at concentrations of 4x, 8x, and 16x the predetermined MIC.
-
Plate a serial dilution of the culture onto non-selective BHI agar to determine the initial viable cell count and calculate the mutation frequency.
-
-
Incubation: Incubate plates anaerobically at 37°C for 48-72 hours.
-
Isolate Colonies: Pick single colonies that appear on the this compound-containing plates.
-
Confirm Resistance:
-
Subculture the isolated colonies in BHI broth.
-
Perform MIC determination (as per Protocol 2) on the isolates to confirm the elevated MIC of this compound.
-
-
Genetic Analysis:
-
Extract genomic DNA from the confirmed resistant isolates and the parental (wild-type) strain.
-
Amplify the metS gene using specific primers.
-
Sequence the PCR products to identify point mutations within the metS gene.[7]
-
-
Calculate Mutation Frequency: The frequency is calculated as the number of resistant colonies divided by the total number of viable cells plated. Spontaneous resistance to this compound has been observed at frequencies of 10⁻⁸ to 10⁻⁹.[7]
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the standard broth microdilution method to determine the potency of this compound.
Objective: To determine the MIC of this compound against a target bacterial strain.
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., supplemented BHI for anaerobes)
-
This compound stock solution
-
Incubator (with anaerobic conditions if required)
-
Plate reader or visual indicator (e.g., resazurin)
Methodology:
-
Prepare this compound Dilutions: Prepare a 2-fold serial dilution of this compound in the growth medium directly in the 96-well plate. Final concentrations should bracket the expected MIC.
-
Prepare Inoculum: Dilute an overnight culture of the test organism to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to all wells containing the this compound dilutions. Include a positive control (no drug) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours (or 48 hours for C. difficile) under appropriate atmospheric conditions.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 3: Assessing Impact on Gut Microbiota via 16S rRNA Sequencing
This protocol provides a workflow to study the narrow-spectrum activity of this compound by analyzing its effect on a complex microbial community, such as fecal samples from animal models or human subjects.[1]
Objective: To evaluate changes in microbial community composition following treatment with this compound.
Materials:
-
Fecal samples from treatment and control groups
-
DNA extraction kit for microbial DNA
-
PCR reagents for amplifying the 16S rRNA gene (e.g., V3-V4 region primers)
-
Next-generation sequencing (NGS) platform (e.g., Illumina MiSeq)
-
Bioinformatics software (e.g., QIIME 2, mothur)
Methodology:
-
Sample Collection: Collect fecal samples at baseline (pre-treatment) and at various time points during and after treatment with this compound or a comparator antibiotic (e.g., vancomycin).
-
DNA Extraction: Extract total microbial DNA from the fecal samples.
-
16S rRNA Amplicon Sequencing:
-
Amplify a hypervariable region of the 16S rRNA gene from the extracted DNA.
-
Prepare the amplicon library and perform sequencing on an NGS platform.
-
-
Bioinformatics Analysis:
-
Process the raw sequencing reads (quality filtering, denoising, chimera removal) to generate Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the ASVs.
-
Analyze alpha diversity (e.g., Shannon index, observed species) to assess changes in richness and evenness within samples.
-
Analyze beta diversity (e.g., Bray-Curtis or UniFrac distances) to compare microbial community structure between treatment groups.
-
Perform differential abundance analysis to identify specific taxa that are significantly affected by the treatment.
-
References
- 1. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crestonepharma.com [crestonepharma.com]
- 3. contagionlive.com [contagionlive.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Narrow-spectrum drug shows promise against C diff infection in phase 2 trial | CIDRAP [cidrap.umn.edu]
- 6. contagionlive.com [contagionlive.com]
- 7. researchgate.net [researchgate.net]
- 8. Crestone Releases Encouraging Phase 2 Trial Results for this compound in Treating C. Difficile Infections (CDI) [synapse.patsnap.com]
Application Notes and Protocols for Investigating CRS3123 Combination Therapy for Clostridioides difficile Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostridioides difficile infection (CDI) is a significant cause of antibiotic-associated diarrhea and a pressing public health threat, particularly in healthcare settings.[1] The emergence of hypervirulent and antibiotic-resistant strains of C. difficile has underscored the urgent need for novel therapeutic strategies.[2] CRS3123 is a novel, narrow-spectrum small molecule inhibitor of the bacterial methionyl-tRNA synthetase (MetRS), an essential enzyme for protein synthesis in C. difficile.[2][3][4] This unique mechanism of action allows this compound to selectively target C. difficile while minimizing disruption to the protective gut microbiota.[3][5] Furthermore, this compound has been shown to inhibit both toxin production and spore formation, key virulence factors of C. difficile.[3][6][7][8][9] Phase 2 clinical trials have demonstrated high clinical cure rates and significantly lower recurrence rates for this compound compared to the standard-of-care antibiotic, vancomycin (B549263).[6][7][10][11]
Combination therapy represents a promising approach to enhance efficacy, reduce the emergence of resistance, and improve patient outcomes in CDI. This document outlines a comprehensive research protocol to investigate the potential of this compound in combination with other therapeutic agents for the treatment of CDI. The proposed research will evaluate the synergistic, additive, or indifferent effects of this compound combined with standard-of-care antibiotics and a monoclonal antibody against C. difficile toxin B.
Proposed Combination Therapies
Based on current CDI treatment guidelines and emerging therapeutic strategies, the following agents are proposed for combination studies with this compound:
-
Vancomycin: A glycopeptide antibiotic that is a standard treatment for CDI.[10][12] Combining this compound with vancomycin could offer a synergistic or additive effect, potentially leading to improved bacterial killing and reduced treatment duration.
-
Metronidazole: An antibiotic previously used for mild-to-moderate CDI. While its use as a monotherapy has declined, its potential in combination with a novel agent like this compound warrants investigation, particularly in severe cases.[2][10]
-
Bezlotoxumab: A human monoclonal antibody that neutralizes C. difficile toxin B, a major virulence factor.[3][13][14][15] Combining the anti-toxin activity of bezlotoxumab with the antibacterial, anti-spore, and anti-toxin production effects of this compound could provide a multi-faceted approach to treating CDI and preventing recurrence.
Experimental Protocols
This research protocol is divided into in vitro and in vivo studies to comprehensively evaluate the potential of this compound combination therapy.
In Vitro Studies
1. Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the MIC of this compound and each combination drug (vancomycin, metronidazole) against a panel of clinically relevant C. difficile strains, including hypervirulent ribotypes.
-
Methodology:
-
Prepare serial twofold dilutions of each antimicrobial agent in supplemented brain heart infusion (BHI) broth in 96-well microtiter plates.
-
Inoculate each well with a standardized suspension of C. difficile (approximately 5 x 10^5 CFU/mL).
-
Incubate the plates under anaerobic conditions at 37°C for 48 hours.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
2. Checkerboard Synergy Assay
-
Objective: To assess the in vitro interaction (synergy, additivity, or antagonism) between this compound and the combination drugs.
-
Methodology:
-
Prepare a 96-well microtiter plate with serial dilutions of this compound along the x-axis and the combination drug along the y-axis.
-
Each well will contain a unique combination of concentrations of the two drugs.
-
Inoculate the plate with a standardized C. difficile suspension.
-
Incubate anaerobically at 37°C for 48 hours.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index:
-
FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive/Indifference
-
FIC Index > 4: Antagonism
-
-
-
3. Spore Germination Assay
-
Objective: To evaluate the effect of this compound, alone and in combination, on the germination of C. difficile spores.
-
Methodology:
-
Purify C. difficile spores from a sporulating culture.
-
Expose the purified spores to this compound, the combination drug, or the combination in BHI broth supplemented with a germinant (e.g., taurocholic acid).
-
Monitor spore germination over time by measuring the decrease in optical density at 600 nm as spores transition to vegetative cells.
-
Alternatively, quantify germination by plating serial dilutions on BHI agar (B569324) with and without taurocholate to enumerate colony-forming units (CFUs).
-
4. Toxin Activity Assay
-
Objective: To measure the impact of this compound combination therapy on the production and activity of C. difficile toxins A and B.
-
Methodology:
-
Culture C. difficile in the presence of sub-MIC concentrations of this compound, the combination drug, or the combination.
-
Collect the culture supernatant at various time points.
-
Quantify the amount of toxin A and B in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit.[16]
-
Assess toxin activity using a cell-based cytotoxicity assay.[17] This involves exposing a sensitive cell line (e.g., Vero cells) to the culture supernatants and measuring cell viability or morphological changes.
-
In Vivo Studies
1. Hamster Model of C. difficile Infection
-
Objective: To evaluate the efficacy of this compound combination therapy in a well-established animal model of CDI.
-
Methodology:
-
Induction of CDI: Treat Golden Syrian hamsters with a single dose of clindamycin (B1669177) to disrupt their gut microbiota.[3][9][10]
-
Infection: Challenge the hamsters with an oral gavage of a toxigenic strain of C. difficile spores.
-
Treatment: Begin treatment 24 hours post-infection. Administer this compound, the combination drug, or the combination orally for 5-10 days. A placebo group will receive the vehicle only. For combinations with bezlotoxumab, a single intravenous injection will be administered.
-
Monitoring: Monitor the animals daily for signs of disease (e.g., diarrhea, weight loss) and survival for up to 21 days.
-
Endpoints: Primary endpoints will be survival and time to death. Secondary endpoints will include clinical scores, weight change, and C. difficile shedding in feces.
-
2. Murine Model of C. difficile Infection and Recurrence
-
Objective: To assess the efficacy of this compound combination therapy in preventing both primary CDI and recurrence in a mouse model.
-
Methodology:
-
Induction of Susceptibility: Treat C57BL/6 mice with a cocktail of antibiotics in their drinking water for 5-7 days to induce gut dysbiosis.[6][7]
-
Infection: Orally challenge the mice with C. difficile spores.
-
Primary Infection Treatment: Administer this compound, the combination drug, or the combination orally for 7-10 days.
-
Recurrence Induction: Following a washout period after the primary treatment, administer a single dose of clindamycin to induce recurrence.
-
Monitoring: Monitor for signs of primary disease and recurrence, including diarrhea, weight loss, and mortality.
-
Endpoints: Primary endpoints will be the rate of initial cure and the rate of recurrence. Secondary endpoints will include changes in gut microbiota composition (analyzed via 16S rRNA sequencing) and levels of C. difficile and its toxins in the cecum and colon.
-
Data Presentation
All quantitative data from the in vitro and in vivo studies will be summarized in the following tables for clear comparison.
Table 1: In Vitro MIC and Synergy Data
| C. difficile Strain | MIC (µg/mL) - this compound | MIC (µg/mL) - Vancomycin | MIC (µg/mL) - Metronidazole | FIC Index (this compound + Vancomycin) | Interpretation | FIC Index (this compound + Metronidazole) | Interpretation |
| Strain 1 (Ribotype 027) | |||||||
| Strain 2 (Ribotype 078) | |||||||
| Strain 3 (Standard Strain) |
Table 2: In Vivo Efficacy in Hamster Model of CDI
| Treatment Group | Survival Rate (%) | Mean Time to Death (Days) | Mean Clinical Score |
| Vehicle Control | |||
| This compound Monotherapy | |||
| Vancomycin Monotherapy | |||
| This compound + Vancomycin | |||
| Bezlotoxumab + this compound |
Table 3: In Vivo Efficacy in Murine Model of CDI and Recurrence
| Treatment Group | Initial Cure Rate (%) | Recurrence Rate (%) | Change in Gut Microbiota Diversity (Shannon Index) |
| Vehicle Control | |||
| This compound Monotherapy | |||
| Vancomycin Monotherapy | |||
| This compound + Vancomycin | |||
| Bezlotoxumab + this compound |
Mandatory Visualizations
Caption: Proposed mechanism of action for this compound combination therapy.
Caption: Overall experimental workflow for evaluating this compound combination therapy.
References
- 1. nss.nhs.scot [nss.nhs.scot]
- 2. Murine Model of Clostridium difficile Infection with Aged Gnotobiotic C57BL/6 Mice and a BI/NAP1 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hamster model of antibiotic-induced C. difficile infection. [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mouse C. difficile associated disease model [bio-protocol.org]
- 7. Mouse Relapse Model of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Models for the study of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Isolating and Purifying Clostridium difficile Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Use of culture- and ELISA-based toxin assay for detecting Clostridium Difficile, a neglected pathogen: A single-center study from a tertiary care setting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel One-Step Method for Detection and Isolation of Active-Toxin-Producing Clostridium difficile Strains Directly from Stool Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Infection of hamsters with the UK Clostridium difficile ribotype 027 outbreak strain R20291 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining CRS3123 Cytotoxicity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRS3123 is a promising narrow-spectrum antibiotic specifically designed to combat Clostridioides difficile infections (CDI).[1][2] Its mechanism of action involves the targeted inhibition of bacterial methionyl-tRNA synthetase (MetRS), an enzyme crucial for protein synthesis in bacteria.[1][3][4] Notably, the bacterial MetRS enzyme is structurally distinct from the human cytoplasmic and mitochondrial MetRS enzymes.[5] Preclinical studies on this compound (also known as REP3123) and other similar MetRS inhibitors have demonstrated a high degree of selectivity, with over a 1000-fold greater affinity for the bacterial target compared to its human counterparts.[5] This high selectivity forms the basis for its anticipated low cytotoxicity in human cells. As a protein synthesis inhibitor, this compound not only curtails the growth of C. difficile but also hinders the production of toxins and the formation of spores, which are critical factors in the severity and recurrence of CDI.[2][3][6][7]
Given that this compound is intended for oral administration to treat a gastrointestinal infection, it is imperative to evaluate its potential cytotoxic effects on relevant human cell lines, such as intestinal epithelial cells and liver cells, to ensure its safety profile. These application notes provide detailed protocols for a panel of standard cell-based assays to determine the in vitro cytotoxicity of this compound.
Rationale for Cytotoxicity Testing
The primary objective of these assays is to determine the concentration of this compound that may be toxic to human cells. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the 50% cytotoxic concentration (CC50).[8] By establishing a therapeutic window—the range of concentrations where the drug is effective against the pathogen but not harmful to the host—researchers can de-risk the progression of the compound into further clinical development. For an orally administered drug targeting the gut, assessing cytotoxicity in intestinal (e.g., Caco-2) and liver (e.g., HepG2) cell lines is particularly relevant. Caco-2 cells, a human colon adenocarcinoma line, differentiate to form a polarized monolayer that mimics the intestinal barrier, making them an excellent model for studying the effects of orally administered drugs on the gut epithelium.[1][9] HepG2 cells, derived from a human liver carcinoma, are widely used for in vitro hepatotoxicity studies due to their metabolic capabilities.[10][11]
Signaling Pathway of this compound
The targeted pathway for this compound is bacterial protein synthesis. By inhibiting MetRS, this compound prevents the charging of tRNA with methionine, a critical step in the initiation and elongation of polypeptide chains. This leads to a cessation of protein production, ultimately resulting in bacterial cell death. The high selectivity of this compound for the bacterial enzyme ensures that this inhibitory action does not significantly affect protein synthesis in human cells.
Figure 1: Mechanism of action of this compound in bacterial versus human cells.
Experimental Workflow for Cytotoxicity Assays
The general workflow for assessing the cytotoxicity of this compound involves culturing the selected human cell lines, exposing them to a range of this compound concentrations, and then measuring cell viability using one or more of the described assays.
Figure 2: General experimental workflow for assessing this compound cytotoxicity.
Data Presentation
The results of the cytotoxicity assays should be summarized in tables to facilitate comparison of the IC50 values across different cell lines and assays.
Table 1: Summary of this compound Cytotoxicity (IC50 Values in µM)
| Assay Type | Cell Line | 24-hour Exposure | 48-hour Exposure |
| MTT Assay | Caco-2 | >100 | >100 |
| HepG2 | >100 | >100 | |
| LDH Assay | Caco-2 | >100 | >100 |
| HepG2 | >100 | >100 | |
| Neutral Red Uptake | Caco-2 | >100 | >100 |
| HepG2 | >100 | >100 |
Note: The values presented are hypothetical and representative of a compound with low cytotoxicity. Actual experimental results should be inserted.
Experimental Protocols
Cell Culture Protocols
1. Caco-2 Cell Culture
-
Complete Growth Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 3-4 days when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a ratio of 1:3 to 1:6.[1][7][12]
2. HepG2 Cell Culture
-
Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days when they reach 80% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a ratio of 1:4 to 1:6.[4][10]
Cytotoxicity Assay Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[13][14]
-
Materials:
-
Caco-2 or HepG2 cells
-
96-well clear flat-bottom plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete growth medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final solvent concentration should be consistent across all wells and typically below 0.5%.
-
Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubate the plate for 24 or 48 hours at 37°C.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.[6][15]
-
2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.[16][17]
-
Materials:
-
Caco-2 or HepG2 cells
-
96-well clear flat-bottom plates
-
This compound stock solution
-
Complete growth medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
-
-
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the supernatant to a reaction mixture containing a substrate and a tetrazolium salt.
-
Incubate for the recommended time at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Include controls for spontaneous LDH release (vehicle control), maximum LDH release (cells lysed with a provided lysis buffer), and background (medium only).
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer and determine the IC50 value.
-
3. Neutral Red Uptake Assay
This assay measures the accumulation of the neutral red dye in the lysosomes of viable cells. The dye is taken up by living cells through active transport, and the amount of dye absorbed is proportional to the number of viable cells.[3][18][19]
-
Materials:
-
Caco-2 or HepG2 cells
-
96-well clear flat-bottom plates
-
This compound stock solution
-
Complete growth medium
-
Neutral Red solution (e.g., 50 µg/mL in medium)
-
Washing solution (e.g., PBS)
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
Microplate reader
-
-
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, remove the treatment medium and add 100 µL of Neutral Red solution to each well.
-
Incubate for 2-3 hours at 37°C.
-
Remove the Neutral Red solution and wash the cells with the washing solution.
-
Add 100 µL of the destain solution to each well and shake for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
-
Logical Relationships in Cytotoxicity Assessment
The selection of assays and cell lines is based on the properties of the drug and its intended use. For an oral antibiotic targeting the gut, the logical approach is to test its effect on both intestinal and liver cells, as the liver is the primary site of drug metabolism. Using multiple assays with different endpoints (metabolic activity, membrane integrity, lysosomal function) provides a more comprehensive assessment of potential cytotoxicity.
Figure 3: Logical framework for this compound cytotoxicity assessment.
References
- 1. Protocol Online: Protocol for Caco-2 cell culture [protocol-online.org]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutral red uptake cytotoxicity tests for estimating starting doses for acute oral toxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maintenance and subculture of the HepG2 cell line [bio-protocol.org]
- 5. In vitro Permeability Enhancement in Intestinal Epithelial Cells (Caco-2) Monolayer of Water Soluble Quaternary Ammonium Chitosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. encodeproject.org [encodeproject.org]
- 11. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 12. Expert Insights | Tips For Caco-2 Cell Culture & Gene Editing | Ubigene [ubigene.us]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. tiarisbiosciences.com [tiarisbiosciences.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. iivs.org [iivs.org]
- 19. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Analytical Detection of CRS3123 and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of CRS3123 and its primary metabolites in biological matrices. The protocols are intended to guide researchers in developing and implementing robust analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.
Overview of Analytical Methods
The primary analytical method for the quantification of this compound and its metabolites in plasma, urine, and feces is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This technique offers the high sensitivity and specificity required for detecting the low systemic concentrations of this compound and for differentiating the parent drug from its metabolites.[1] The main metabolites of this compound are glucuronide conjugates, which can be quantified directly or after enzymatic hydrolysis to determine the total drug concentration.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analytical methods developed for this compound.
Table 1: Lower Limits of Quantification (LLOQ) for this compound
| Biological Matrix | LLOQ |
| Plasma | 10.0 ng/mL |
| Feces | 60.0 ng/g |
| Urine | 100.0 ng/mL |
Data sourced from a multiple-ascending-dose Phase 1 clinical study.[1]
Table 2: Pharmacokinetic Parameters of this compound in Plasma (Day 1, Single Dose)
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC0–12 (ng*hr/mL) | t1/2 (hr) |
| 200 mg | 110 ± 40 | 3.0 (2.0 - 4.0) | 580 ± 210 | 3.2 ± 0.6 |
| 400 mg | 160 ± 60 | 2.5 (2.0 - 4.0) | 950 ± 340 | 3.5 ± 0.8 |
| 600 mg | 210 ± 90 | 2.0 (1.0 - 4.0) | 1320 ± 560 | 3.8 ± 0.9 |
Values are presented as geometric mean ± standard deviation, except for Tmax which is median (range). Data from a Phase 1 clinical study.[2]
Experimental Protocols
Analysis of this compound in Human Plasma
This protocol describes the quantification of this compound in human plasma using HPLC-MS/MS.
3.1.1. Sample Preparation: Protein Precipitation
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to the plasma sample to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
3.1.2. HPLC-MS/MS Analysis
-
HPLC System: A validated high-performance liquid chromatography system.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
HPLC Column: Fortis Diphenyl, 50 x 2.1 mm, 5 µm.[1]
-
Column Temperature: 32°C.[1]
-
Mobile Phase A: 0.05% Acetic Acid in Water.[1]
-
Mobile Phase B: Methanol.[1]
-
Flow Rate: 0.425 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Gradient Elution:
-
0-0.95 min: 0% B
-
0.95-x min: Increase to desired %B (requires optimization)
-
x-y min: Hold at desired %B (requires optimization)
-
y-z min: Return to 0% B (requires optimization)
-
z-8.0 min: Re-equilibration at 0% B.[1]
-
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific transitions for this compound and its internal standard should be optimized.
Analysis of this compound and its Glucuronide Metabolites in Human Urine
This protocol allows for the quantification of total this compound (free drug and glucuronide metabolites) in human urine.
3.2.1. Sample Preparation: Enzymatic Hydrolysis
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
To 100 µL of urine in a microcentrifuge tube, add an appropriate volume of a validated β-glucuronidase enzyme solution. The exact amount and type of enzyme, as well as buffer conditions (pH), should be optimized for complete hydrolysis.[1]
-
Incubate the mixture under optimized conditions (e.g., 37°C for 4 hours or 55°C for 30 minutes) to allow for the enzymatic cleavage of the glucuronide conjugates.[3]
-
After incubation, stop the reaction by adding a quenching solution, such as 730 µL of 0.1 M formic acid.[3]
-
Proceed with protein precipitation as described in section 3.1.1.
3.2.2. HPLC-MS/MS Analysis
The HPLC-MS/MS conditions for the analysis of the hydrolyzed urine samples are the same as those described for plasma analysis in section 3.1.2.
Analysis of this compound in Human Feces
This protocol outlines the extraction and quantification of this compound from human fecal samples.
3.3.1. Sample Preparation: Homogenization and Extraction
-
Weigh approximately 200 mg of fecal material into a 2.0 mL tube.
-
Add 1.5 mL of a suitable lysis/extraction buffer (e.g., Buffer ASL).
-
Vortex the tube continuously for 15 seconds to homogenize the sample.
-
Incubate at 55-65°C on a rotator overnight to ensure thorough extraction.
-
Centrifuge the sample for 3 minutes at 13,300 rpm to pellet solid particles.
-
Transfer the supernatant to a fresh 2.0 mL reaction tube.
-
Proceed with a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances before HPLC-MS/MS analysis. The specific SPE protocol should be optimized for this compound.
3.3.2. HPLC-MS/MS Analysis
The HPLC-MS/MS conditions for the analysis of fecal extracts are the same as those described for plasma analysis in section 3.1.2.
Visualizations
References
- 1. Safety, Tolerability, Systemic Exposure, and Metabolism of this compound, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating In Vivo Studies with CRS3123: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the dosage of CRS3123 in in vivo animal studies. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a narrow-spectrum antibiotic that functions by inhibiting the bacterial methionyl-tRNA synthetase (MetRS), an enzyme crucial for protein synthesis.[1][2][3] This targeted action is effective against Clostridioides difficile and other Gram-positive bacteria.[1][2] The drug also hinders toxin production and spore formation in C. difficile.[2][3]
Q2: What is the recommended starting dose for in vivo animal studies?
For studies involving C. difficile infection in hamsters, oral doses of 0.5 mg/kg and 5 mg/kg have been shown to be effective.[4][5] For other animal models or different therapeutic applications, a pilot dose-finding study is recommended. It is advisable to start with a low dose and escalate to determine the optimal therapeutic window while monitoring for any adverse effects.
Q3: How should this compound be formulated for oral administration in animals?
This compound has a solubility of ≥ 2.5 mg/mL.[1] A common vehicle for administration involves first dissolving the compound in Dimethyl Sulfoxide (DMSO) and then further diluting it in corn oil.[1] It is crucial to ensure the final concentration of DMSO is minimized to avoid potential toxicity.[6]
Q4: What are the known pharmacokinetic properties of this compound in animals?
This compound exhibits low systemic absorption after oral administration.[2] Preclinical studies have shown that the oral bioavailability is generally low and can vary between species.
| Animal Model | Oral Bioavailability | Route of Administration |
| Hamster | <1% | Oral |
| Rat | 1% to 10.5% | Oral |
| Dog | <1% to 7.3% | Oral |
Q5: What are the potential side effects or toxicities of this compound in animals?
Preclinical toxicology studies in rats and dogs have indicated that this compound is generally well-tolerated with an adequate safety margin for progression into clinical trials.[4] In Phase 1 human trials, the most frequent adverse events were mild to moderate and included decreased hemoglobin, headache, and abnormal urine analysis.[7] Close monitoring of animal health, including body weight, food and water intake, and general behavior, is essential during any in vivo study.
Troubleshooting Guide
Issue 1: Difficulty in dissolving this compound for dosing.
-
Possible Cause: The concentration of this compound is too high for the chosen vehicle.
-
Solution:
Issue 2: Inconsistent results between animals in the same dosage group.
-
Possible Cause: Improper oral gavage technique leading to inaccurate dosing.
-
Solution:
-
Ensure all personnel are thoroughly trained in oral gavage procedures.
-
Verify the correct placement of the gavage needle to avoid administration into the trachea.
-
Mix the formulation thoroughly before each administration to ensure a homogenous suspension.
-
Issue 3: Animals showing signs of distress after oral gavage (e.g., coughing, fluid from the nose).
-
Possible Cause: Aspiration of the compound into the lungs due to incorrect gavage technique.
-
Solution:
-
Immediately stop the procedure if the animal shows any signs of distress.
-
Ensure the animal's head is properly restrained and aligned with its body during administration.
-
Administer the solution slowly and steadily to allow the animal to swallow.
-
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
-
Vehicle Preparation: Prepare a stock solution of your chosen vehicle. A common formulation is 10% DMSO in corn oil.[1]
-
This compound Dissolution:
-
Calculate the required amount of this compound based on the desired final concentration and total volume.
-
Weigh the this compound powder accurately.
-
In a sterile tube, dissolve the this compound powder in the calculated volume of DMSO. Vortex until fully dissolved.
-
Add the corn oil to the DMSO-CRS3123 solution to reach the final desired volume and concentration.
-
-
Homogenization: Vortex the final formulation for at least one minute to ensure a homogenous suspension.
Protocol 2: Oral Gavage Administration in Mice
-
Animal Handling:
-
Gently restrain the mouse by the scruff of the neck to immobilize its head.
-
Ensure the mouse's body is held in a vertical position.
-
-
Gavage Needle Insertion:
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently insert the needle into the mouse's mouth, aiming towards the esophagus. The needle should pass with minimal resistance.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the this compound formulation.
-
The volume should not exceed 10 mL/kg body weight.
-
-
Post-Administration Monitoring:
-
Carefully remove the gavage needle.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Visualizing Key Processes
Caption: Mechanism of action of this compound in bacteria.
Caption: Experimental workflow for this compound dosage.
Caption: Troubleshooting common oral gavage issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crestonepharma.com [crestonepharma.com]
- 4. Safety, Tolerability, Systemic Exposure, and Metabolism of this compound, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Safety, Tolerability, Systemic Exposure, and Metabolism of this compound, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent CRS3123 MIC Assay Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in Minimum Inhibitory Concentration (MIC) assays with CRS3123.
Frequently Asked Questions (FAQs)
Q1: What is the expected MIC range for this compound against Clostridioides difficile?
A1: Published data indicates that this compound is highly potent against clinical isolates of C. difficile. The MIC90 (the concentration required to inhibit the growth of 90% of isolates) is consistently reported to be around 1 µg/mL.[1] However, individual strains may exhibit slightly different MIC values.
Q2: We are observing higher MIC values than expected. What are the potential causes?
A2: Higher than expected MIC values for this compound can stem from several factors:
-
Protein Binding: this compound is known to have high protein binding.[2] If the growth medium is supplemented with serum or albumin, the free concentration of this compound available to inhibit bacterial growth will be reduced, leading to an artificially inflated MIC.[3][4] It is crucial to use a medium with low protein content or to account for the protein binding effect in your analysis.
-
Inoculum Size: An inoculum that is too dense can lead to higher MIC values. It is critical to standardize the inoculum to a 0.5 McFarland standard to ensure consistency.[5]
-
Media Composition: The components of the growth medium can influence the activity of some antimicrobial agents. While specific interactions for this compound are not documented, it is a good practice to use CLSI-recommended media for anaerobic susceptibility testing to ensure consistency and comparability of results.[6][7]
Q3: Our MIC results for this compound are varying significantly between experimental runs. What could be the reason for this inconsistency?
A3: Inconsistent MIC results are a common challenge in antimicrobial susceptibility testing. Key factors to investigate include:
-
Inoculum Preparation: Variability in the inoculum density is a primary source of inconsistent MIC results. Ensure a standardized and reproducible method for preparing the bacterial suspension, such as adjusting to a 0.5 McFarland standard.[5]
-
Quality Control: Consistent use of quality control strains, such as Bacteroides fragilis ATCC 25285 and C. difficile ATCC 700057, is essential to monitor the performance of the assay and reagents.[6] Results for QC strains should fall within the expected range before testing experimental isolates.
-
Assay Conditions: Minor variations in incubation time, temperature, and anaerobic conditions can affect bacterial growth and, consequently, MIC values. Strict adherence to a standardized protocol is crucial.
-
Reagent Preparation: Inconsistent preparation of this compound stock solutions and serial dilutions can lead to significant variability. Use calibrated pipettes and ensure the compound is completely dissolved at each step.
Q4: We are observing "trailing" or "phantom" growth in our microdilution wells. How should we interpret these results?
A4: Trailing endpoints, characterized by reduced but still visible growth across a range of concentrations, can make MIC determination challenging.[8][9][10][11][12] This phenomenon can be caused by several factors, including the drug's mechanism of action (e.g., bacteriostatic vs. bactericidal) and the specific growth characteristics of the isolate. For protein synthesis inhibitors like this compound, which are often bacteriostatic, trailing is a possibility.
Interpretation Guidance:
-
According to CLSI guidelines for some organism-drug combinations, the MIC should be read as the lowest concentration that causes a significant inhibition of growth (e.g., 80% reduction) compared to the growth control.
-
Reading the plates at an earlier time point (e.g., 24 hours instead of 48 hours) may provide a clearer endpoint before significant trailing occurs.[9][12] However, it's important to ensure sufficient growth has occurred in the control wells.
-
If trailing is persistent, consider using an alternative method for confirmation, such as agar (B569324) dilution.
Troubleshooting Guide
This section provides a more detailed, step-by-step guide to troubleshooting common issues encountered during this compound MIC assays.
Problem 1: High MIC Values
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Protein Content in Media | Use a low-protein medium recommended for anaerobic susceptibility testing. If serum supplementation is necessary, determine the protein binding of this compound in your specific medium and calculate the free drug concentration. | MIC values should decrease and align more closely with the expected range of free drug concentration. |
| Inoculum Too Dense | Strictly adhere to the preparation of a 0.5 McFarland standard for the bacterial inoculum. Use a spectrophotometer to verify the density if available. | Consistent and lower MIC values. |
| This compound Degradation or Precipitation | Prepare fresh stock solutions of this compound for each experiment. Visually inspect the wells for any signs of drug precipitation. Consider performing a solubility test of this compound in your chosen medium. | Clear wells (no precipitation) and more consistent MIC results. |
| Resistant Isolate | Confirm the identity and purity of your C. difficile isolate. Test a known susceptible quality control strain alongside your test isolate. | QC strain MIC should be within the acceptable range. If the test isolate consistently shows a high MIC, it may be genuinely less susceptible. |
Problem 2: Inconsistent MIC Values Between Replicates or Runs
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Inoculum Preparation | Standardize the inoculum preparation process. Ensure the bacterial suspension is homogenous before dilution and inoculation. | Reduced variability between replicate wells and between experiments. |
| Pipetting Errors | Calibrate and use appropriate micropipettes for preparing drug dilutions and inoculating plates. Use fresh tips for each dilution step. | More accurate and reproducible serial dilutions, leading to consistent MICs. |
| Inadequate Anaerobic Conditions | Ensure your anaerobic jar or chamber is functioning correctly. Use anaerobic indicators to confirm an anaerobic atmosphere is achieved and maintained throughout incubation. | Consistent growth in the control wells and reliable MIC results. |
| Variable Incubation Time | Incubate all plates for the same standardized period. Reading plates at different times can lead to different MIC interpretations, especially with slow-growing anaerobes. | Consistent growth and more reproducible MIC endpoints. |
Experimental Protocols
Broth Microdilution MIC Assay for this compound against C. difficile
This protocol is based on CLSI guidelines for antimicrobial susceptibility testing of anaerobic bacteria.
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Store the stock solution at -20°C or as recommended by the manufacturer.
-
-
Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using pre-reduced, supplemented Brucella broth or other CLSI-recommended anaerobic broth.
-
The final volume in each well should be 50 µL.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
Subculture C. difficile from a frozen stock onto supplemented Brucella blood agar and incubate anaerobically at 37°C for 48 hours.
-
Suspend several colonies in pre-reduced broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension, resulting in a final volume of 100 µL per well.
-
Incubate the plates in an anaerobic chamber or jar at 37°C for 48 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
For trailing endpoints, the MIC may be recorded as the lowest concentration that shows a significant reduction in growth (e.g., an 80% reduction) compared to the positive control well.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound inhibits bacterial protein synthesis by targeting methionyl-tRNA synthetase (MetRS), an essential enzyme for protein translation.[13][14] This inhibition is selective for the type 1 MetRS found in bacteria like C. difficile, while having minimal effect on the type 2 MetRS present in most Gram-negative bacteria and human cells.
Caption: Mechanism of action of this compound in C. difficile.
Troubleshooting Workflow for Inconsistent MIC Results
This workflow provides a logical sequence of steps to identify the source of variability in this compound MIC assays.
Caption: A logical workflow for troubleshooting inconsistent this compound MIC results.
References
- 1. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crestonepharma.com [crestonepharma.com]
- 3. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of protein binding on antibiotic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Reference Susceptibility Testing and Genomic Surveillance of Clostridioides difficile, United States, 2012–17 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Microdilution and Gradient Diffusion Strips vs. Reference Agar Dilution Method: First Evaluation for Clostridiales Species Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scite.ai [scite.ai]
- 11. The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. crestonepharma.com [crestonepharma.com]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Measuring CRS3123 Effectiveness Against C. difficile Biofilms
This technical support center provides researchers, scientists, and drug development professionals with guidance on the challenges and methodologies associated with evaluating the efficacy of CRS3123 against Clostridioides difficile biofilms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action against C. difficile?
A1: this compound is a novel, narrow-spectrum small molecule antibiotic being developed for the treatment of C. difficile infection (CDI).[1][2] Its mechanism of action involves the potent inhibition of methionyl-tRNA synthetase (MetRS), an essential enzyme for bacterial protein synthesis.[3][4][5] This target is not present in human cells, and the specific type 1 MetRS targeted by this compound is distinct from those in most normal gut flora, contributing to its narrow spectrum.[3][5] As a protein synthesis inhibitor, this compound has been shown to block not only C. difficile growth but also to inhibit toxin production and spore formation, which are critical for CDI pathogenesis and recurrence.[2][3][4][5][6][7]
Q2: Why is it particularly challenging to measure drug effectiveness against C. difficile biofilms?
A2: Measuring anti-biofilm efficacy for C. difficile is challenging for several reasons:
-
Inherent Resistance: Bacteria within a biofilm are encased in a self-produced matrix of proteins, eDNA, and polysaccharides, which can act as a physical barrier to antibiotics.[8][9] This structure can increase antibiotic resistance by 10- to 1,000-fold compared to their planktonic (free-floating) counterparts.[9]
-
Anaerobic Culture: C. difficile is an obligate anaerobe, requiring specialized anaerobic chambers or jars for cultivation, which complicates experimental setups and can be a source of variability.[9][10]
-
Model Variability: There are numerous in vitro models for studying C. difficile biofilms (e.g., microtiter plates, chemostats, colony biofilms), and results can vary significantly based on the chosen model, growth medium, incubation time, and bacterial strain.[8][10] This makes direct comparison of data between labs difficult.
-
Complex Lifecycle: C. difficile can exist as vegetative cells or highly resistant spores within the biofilm.[8][11] An effective agent must act on vegetative cells, and ideally, reduce spore viability to prevent recurrence.[4][6] Standard assays may not effectively differentiate between these states.
-
Recurrence Association: Biofilms are thought to act as reservoirs for spores and persister cells, contributing to the high rates of recurrent CDI.[8][12][13] Accurately modeling this clinical challenge in vitro is difficult.
Q3: What are the most common in vitro models for C. difficile biofilm research?
A3: Several in vitro models are used, each with its own advantages and limitations:
-
Microtiter Plate Model: This is the most common high-throughput method, where biofilms are grown on the bottom of 96-well or 24-well polystyrene plates.[11][14] It's well-suited for screening compounds and quantifying total biomass.[12][15]
-
Colony Biofilm Model: Bacteria are grown on a membrane placed on top of an agar (B569324) plate.[10][13] This model is useful for studying biofilm structure and testing antibiotic penetration.[13]
-
Continuous Flow Systems (e.g., Chemostats, Microfermenters): These models, such as Mini BioReactor Arrays (MBRAs), better simulate the dynamic environment of the human gut.[8][16][17] They allow for the study of mature, complex biofilms and their interaction with other gut microbes but are more complex to set up.[16][17]
Q4: How is biofilm formation and eradication typically quantified?
A4: Quantification relies on measuring two key parameters:
-
Biomass: The total mass of the biofilm (cells and extracellular matrix) is most commonly measured using the Crystal Violet (CV) assay .[9][15] In this method, the biofilm is stained with crystal violet, and the retained dye is solubilized and measured spectrophotometrically.
-
Cell Viability: The number of living cells within the biofilm is assessed using metabolic assays (e.g., MTT, XTT, or resazurin), which measure metabolic activity, or by performing Colony Forming Unit (CFU) counts, which involves disrupting the biofilm and plating serial dilutions to count viable cells.[9][13]
Troubleshooting Guide
Problem: Inconsistent biofilm formation in my microtiter plates.
| Potential Cause | Recommended Solution |
| Inoculum Variability | Standardize the starting inoculum density. Grow an overnight culture and adjust it to a specific optical density (e.g., OD600 of 0.8-1.0) before diluting into the plate.[14] An initial seeding density of 107 cells/mL is often effective.[15] |
| Media Composition | C. difficile biofilm formation is highly dependent on the growth medium. Brain Heart Infusion broth supplemented with yeast extract (BHIS) and glucose (e.g., 0.1M or 1.8%) has been shown to promote robust biofilm growth for many strains.[11][15][18] |
| Anaerobic Conditions | Ensure a strict, stable anaerobic environment throughout the incubation period. Fluctuations in oxygen levels can inhibit growth and biofilm formation. Use an anaerobic chamber with a gas mix of N2, H2, and CO2. |
| Plate Handling | During washing steps, be extremely gentle to avoid dislodging the biofilm. Use a multichannel pipette to slowly add and remove PBS or other buffers from the side of the wells. |
Problem: My Crystal Violet (CV) assay results have high well-to-well variability.
| Potential Cause | Recommended Solution |
| Uneven Staining/Washing | Ensure all wells are washed an equal number of times and that the CV stain is added for a consistent duration. After staining, wash thoroughly but gently to remove all unbound dye, as residual dye can artificially inflate readings. |
| Incomplete Solubilization | After staining, ensure the dye is fully solubilized before reading the absorbance. Use a solvent like 30% acetic acid or ethanol (B145695) and place the plate on a shaker for 10-15 minutes to ensure complete dissolution. |
| "Edge Effect" in Plates | The outer wells of a microtiter plate are prone to evaporation, which can concentrate media components and affect biofilm growth. Avoid using the outermost wells for experiments; instead, fill them with sterile PBS or media to create a humidity barrier. |
Problem: There is a discrepancy between my biomass (CV) and viability (MTT/XTT) assay results after this compound treatment.
| Potential Cause | Recommended Solution |
| Mechanism of Action | This compound is a protein synthesis inhibitor that stops cell growth but may not immediately lyse the cells.[3][4] Therefore, you may see a significant drop in metabolic activity (viability) while the total biomass (including dead cells and matrix) remains relatively unchanged in the short term. |
| Biofilm Matrix Persistence | The drug may effectively kill the bacteria, but the extracellular matrix can remain intact, leading to a strong CV signal. This is a common phenomenon in biofilm research. |
| Complementary Analysis | Report both biomass and viability data. This provides a more complete picture of the drug's effect. Consider supplementing with microscopy (e.g., Confocal Laser Scanning Microscopy with live/dead staining) to visualize the impact of this compound on biofilm structure and cell viability directly. |
Quantitative Data Summary
While specific Minimum Biofilm Eradication Concentration (MBEC) data for this compound is not yet widely published, clinical trial data provides a strong indication of its efficacy compared to the standard-of-care, vancomycin.
Table 1: Summary of Phase 2 Clinical Trial Results (this compound vs. Vancomycin)
| Endpoint | This compound (Combined Doses) | Vancomycin | Citation(s) |
| Clinical Cure Rate (Day 12) | 97% (28/29 patients) | 93% (13/14 patients) | [3][7][19] |
| CDI Recurrence Rate (Day 40) | 4% | 23% | [7][19] |
This table summarizes topline results from a Phase 2 trial in patients with primary or first-recurrence CDI.[7]
Table 2: Representative Comparison of Planktonic vs. Biofilm Susceptibility
| Antibiotic | Planktonic MIC (µg/mL) | Biofilm MBEC (µg/mL) | Fold Increase (MBEC/MIC) |
| Vancomycin | 0.5 - 2.0 | > 64 | > 32-128 |
| Metronidazole | 0.25 - 1.0 | > 1024 | > 1000 |
| Fidaxomicin | 0.03 - 0.125 | 4 - 16 | ~128 |
| This compound | ~1.0 (MIC90)[2] | Data Not Available | Data Not Available |
This table is illustrative, based on typical findings in the literature showing that significantly higher concentrations of antibiotics are required to eradicate biofilms compared to planktonic cells.[9][11][13]
Detailed Experimental Protocol
Protocol: C. difficile Biofilm Formation and Quantification by Crystal Violet Assay
This protocol is adapted for a 96-well microtiter plate format.[14][15]
1. Materials
-
C. difficile strain of interest
-
Brain Heart Infusion Broth supplemented with 0.5% yeast extract and 0.1% L-cysteine (BHIS)
-
Glucose (sterile stock solution)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom tissue culture-treated plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Anaerobic chamber (e.g., 85% N2, 10% H2, 5% CO2)
-
Plate reader (absorbance at 570-595 nm)
2. Inoculum Preparation
-
In an anaerobic chamber, inoculate the C. difficile strain into 5 mL of BHIS broth and incubate at 37°C for 18-24 hours.
-
Adjust the overnight culture with fresh BHIS to an OD600nm of 1.0.
-
Prepare the final inoculum by diluting the adjusted culture 1:100 in BHIS supplemented with 0.1M glucose.[15] This should yield a starting concentration of approximately 1 x 107 cells/mL.
3. Biofilm Formation
-
Dispense 200 µL of the final inoculum into the wells of a 96-well plate.
-
Include several wells with sterile BHIS + glucose as negative controls.
-
Seal the plate (e.g., with parafilm) and incubate under anaerobic conditions at 37°C for 48-72 hours without agitation.[11]
4. This compound Treatment (for efficacy testing)
-
After the biofilm formation period, gently remove the supernatant from all wells using a multichannel pipette.
-
Gently wash the biofilms twice with 200 µL of sterile PBS to remove planktonic cells.
-
Add 200 µL of fresh BHIS + glucose containing the desired concentrations of this compound (or a vehicle control) to the wells.
-
Reseal the plate and incubate anaerobically at 37°C for an additional 24 hours.
5. Crystal Violet Quantification
-
Gently aspirate the supernatant from all wells.
-
Wash the plate twice with 200 µL of PBS.
-
Fix the biofilms by adding 200 µL of methanol (B129727) to each well and incubating for 15 minutes at room temperature.
-
Remove the methanol and allow the plate to air dry completely.
-
Add 200 µL of 0.1% Crystal Violet solution to each well and stain for 15 minutes at room temperature.
-
Remove the stain and wash the plate by gently immersing it in a beaker of tap water until the negative control wells are clear.
-
Invert the plate and tap gently on a paper towel to remove excess water. Allow to air dry completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Place the plate on a shaker for 10 minutes.
-
Measure the absorbance at 595 nm using a plate reader. The absorbance is proportional to the biofilm biomass.
Visualization
Caption: Experimental workflow for assessing the efficacy of this compound against C. difficile biofilms.
References
- 1. contagionlive.com [contagionlive.com]
- 2. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. contagionlive.com [contagionlive.com]
- 4. crestonepharma.com [crestonepharma.com]
- 5. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. crestonepharma.com [crestonepharma.com]
- 8. mdpi.com [mdpi.com]
- 9. Biofilm formation by Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | What’s a Biofilm?—How the Choice of the Biofilm Model Impacts the Protein Inventory of Clostridioides difficile [frontiersin.org]
- 11. Comparative biofilm-forming ability between Clostridioides difficile strains isolated in Latin America and the epidemic NAP1/027 strain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biofilm Assay for Clostridioides difficile with Applications for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of Clostridium difficile biofilms: imaging and antimicrobial treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Antibiotic Resistance and Biofilm Production Capacity in Clostridioides difficile [frontiersin.org]
- 15. Biofilm Assay for Clostridioides difficile with Applications for Drug Discovery [jove.com]
- 16. In vitro models to study Clostridioides difficile infection: current systems and future advances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Multiple Factors Modulate Biofilm Formation by the Anaerobic Pathogen Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Narrow-spectrum drug shows promise against C diff infection in phase 2 trial | CIDRAP [cidrap.umn.edu]
Technical Support Center: Improving the Accuracy of C. difficile Spore Quantification Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy and reproducibility of Clostridium difficile spore quantification assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Spore Recovery and Plating
Question 1: My C. difficile spore recovery rates are low and inconsistent. What could be the cause?
Answer: Low and variable spore recovery can stem from several factors, from the sampling method to the culture medium used. Here are some common causes and solutions:
-
Inefficient Sampling Technique: The method used to collect spores from a surface significantly impacts recovery. Dry swabs and adhesive paddles have been shown to be less effective.[1] For environmental surfaces, contact plates (RODAC plates) are generally more efficient than swabs at detecting spores, especially at low concentrations.[2]
-
Suboptimal Culture Medium: The choice of culture medium is critical for promoting spore germination and colony formation.
-
Media containing sodium taurocholate, such as Taurocholate-Cycloserine-Cefoxitin-Fructose-Agar (TCCFA), significantly enhance the recovery of C. difficile spores compared to standard Cycloserine-Cefoxitin-Fructose-Agar (CCFA).[1][3] In some cases, TCCFA can yield 20 to 25 times more spores than CCFA.[1]
-
For environmental sampling, chromID C. difficile agar (B569324) has demonstrated higher sensitivity compared to cefoxitin-cycloserine-egg yolk agar plus lysozyme (B549824) (CCEY/L).[4]
-
-
Media Preparation and Age: The freshness of your sporulation medium can impact its effectiveness. For instance, 70:30 sporulation medium yields the best results when used fresh (within a week of preparation).[5]
Question 2: I am observing a high number of vegetative cells, which is interfering with my spore count. How can I eliminate them?
Answer: Differentiating between vegetative cells and spores is a common challenge. Several methods can be employed to selectively eliminate vegetative cells:
-
Ethanol (B145695) Shock: Treating your sample with ethanol is a widely used technique. An optimized method uses a final concentration of 28.5% ethanol for 15 minutes to eliminate vegetative cells without significantly harming the spores.[6] It's important to note that spores from different strains may exhibit varying resistance to ethanol.[7][8]
-
Heat Treatment: Applying heat can also be effective. For instance, heating a spore suspension at 65°C for 20 minutes can prepare spores for germination while eliminating vegetative cells.[9] However, some strains, like R20291, are more resistant to heat than others.[7][8]
-
Spore Purification: For experiments requiring a pure spore suspension, such as disinfectant efficacy testing, a purification step is recommended.[10][11] This often involves density gradient centrifugation using a medium like HistoDenz™.[12]
Question 3: How can I improve the germination of spores for more accurate colony counting?
Answer: Efficient germination is key to accurate quantification via colony-forming units (CFUs).
-
Incorporate Germinants: The bile salt taurocholate is a crucial germinant for C. difficile spores.[13] Supplementing your recovery medium, such as Brain Heart Infusion Supplement (BHIS) agar, with 0.1% (w/v) taurocholate is essential for inducing germination.[5][14]
-
Optimize Germination Conditions: Germination can be induced by exposing dormant spores to a solution containing amino acids, minerals, and taurocholic acid.[15] This process can even be initiated in room air.[15]
Microscopy and Staining
Question 4: I'm having trouble distinguishing spores from vegetative cells and debris under the microscope. What techniques can help?
Answer: Visual identification can be enhanced with specific microscopy and staining methods:
-
Phase-Contrast Microscopy: This is a reliable method for differentiating spores from vegetative cells without staining. Spores appear as bright, ovular objects, while vegetative cells are darker and rod-shaped.[16][17][18]
-
Malachite Green Staining: The Wirtz-Conklin staining method, which uses malachite green, can also be used. Spores will retain the green stain, while vegetative cells will be counterstained (typically pink with safranin).[18]
-
Fluorescent Dyes: Using nucleic acid-specific, cell membrane-permeable/impermeable dyes (e.g., SYTO9/PI) can help assess viability.[18]
Question 5: I am using fluorescent reporters, but the signal is weak or obscured by autofluorescence. What can I do?
Answer: C. difficile exhibits natural autofluorescence, particularly in the green spectrum, which can interfere with reporters like GFP.[19][20][21]
-
Choose Appropriate Reporters: Select fluorescent proteins with emission spectra that do not overlap significantly with the autofluorescence of C. difficile. mCherry and CFP have been successfully used.[21]
-
Optimize Growth Conditions: Autofluorescence can increase over time as cultures age and is enhanced by exposure to oxygen.[21] Minimizing oxygen exposure and analyzing cultures at appropriate time points can help.
-
Image Analysis Pipelines: Automated image analysis can help quantify fluorescent signals in thousands of cells, providing more robust data than manual counting.[20]
Data Summary Tables
Table 1: Comparison of Recovery Methods for C. difficile Spores from Environmental Surfaces
| Recovery Method | Medium | Relative Recovery Efficiency | Reference |
| Rodac Plates | TCCFA | 20-25 times higher than CCFA | [1] |
| Saline-Moistened Swabs | TCCFA | Lower than Rodac plates | [1] |
| Dry Swabs | TCCFA | Rarely recovered spores | [1] |
| Adhesive Paddles | TCCFA | Rarely recovered spores | [1] |
| Contact Plates | Selective Agar | Higher recovery than flocked and rayon swabs | [2] |
| Flocked Swabs | Selective Agar | Lower than contact plates, higher than rayon swabs | [2] |
| Rayon Swabs | Selective Agar | Least efficient method | [2] |
Table 2: Comparison of Selective Media for C. difficile Recovery
| Medium | Key Feature | Sensitivity/Performance | Reference |
| TCCFA | Contains taurocholate | Significantly enhances spore recovery over CCFA | [1] |
| chromID C. difficile | Chromogenic medium | 87.6% sensitivity for environmental samples | [4] |
| CCEY/L | Egg yolk agar with lysozyme | 26.6% sensitivity for environmental samples | [4] |
| CCTa | Lab-prepared with taurocholate | Yields ~30 times more colonies than CLO medium | [22] |
| CLO (bioMérieux) | Commercial medium | Good for isolation but lower colony counts than CCTa | [22] |
Experimental Protocols & Workflows
Protocol 1: Ethanol Resistance Assay for Spore Quantification
This protocol is adapted from methods designed to eliminate vegetative cells for an accurate count of viable spores.[6]
-
Sample Preparation: Suspend C. difficile cells from a plate or liquid culture in a suitable medium like BHIS to an OD600 of approximately 1.0.
-
Total Viable Count: Perform serial dilutions of the cell suspension in pre-reduced BHIS liquid medium. Plate 100 µl of appropriate dilutions (e.g., 10-4 and 10-5) onto pre-reduced BHIS agar to enumerate the total number of viable cells (vegetative cells + spores).
-
Ethanol Treatment:
-
Take a 0.5 ml aliquot of the initial cell suspension.
-
Add it to a microcentrifuge tube containing 0.3 ml of 95% ethanol and 0.2 ml of dH2O (final ethanol concentration of 28.5%).
-
Vortex the mixture well and incubate for 15 minutes at room temperature.
-
-
Spore Plating:
-
Perform serial dilutions of the ethanol-treated suspension.
-
Plate 100 µl of each dilution onto pre-reduced BHIS agar supplemented with 0.1% taurocholate. The taurocholate is crucial for spore germination.
-
-
Incubation and Counting: Incubate all plates anaerobically at 37°C for at least 24 hours. Count the colonies on both the total viable count plates and the spore plates.
-
Calculation:
-
Calculate the total CFU/ml.
-
Calculate the spore CFU/ml, remembering to account for the dilution factor from the ethanol treatment step.
-
The sporulation frequency can be calculated as (Spore CFU/ml) / (Total Viable CFU/ml) x 100%.
-
Workflow Diagrams
Caption: Workflow for C. difficile spore quantification using the ethanol resistance method.
Caption: Troubleshooting logic for low C. difficile spore recovery rates.
References
- 1. Comparison of methods for recovery of Clostridium difficile from an environmental surface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Comparison of two selective media for the recovery of Clostridium difficile from environmental surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolating and Purifying Clostridium difficile Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the in vitro Sporulation Frequency of Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical and Stress Resistances of Clostridium difficile Spores and Vegetative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Use of Purified Clostridium difficile Spores To Facilitate Evaluation of Health Care Disinfection Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
- 13. Clostridium difficile spore biology: sporulation, germination, and spore structural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Multiplex PCR with Enhanced Spore Germination for Detection of Clostridium difficile from Stool Samples of the Hospitalized Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Triggering Germination Represents a Novel Strategy to Enhance Killing of Clostridium difficile Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inducing and Quantifying Clostridium difficile Spore Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. epa.gov [epa.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Development of a Dual-Fluorescent-Reporter System in Clostridioides difficile Reveals a Division of Labor between Virulence and Transmission Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. [Comparison of three Clostridium difficile culture media: interest of enhancing spore germination media?] - PubMed [pubmed.ncbi.nlm.nih.gov]
potential for CRS3123 degradation in different experimental media
Welcome to the technical support center for CRS3123. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges related to the stability and degradation of this compound in various experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of the this compound drug product?
A1: The this compound drug product, formulated as a dihydrochloride (B599025) salt (this compound.2HCl), has demonstrated long-term stability. It is stable for at least 60 months when stored at room temperature, according to ICH Guidance for Industry Q1A(R2) Stability Testing of New Substances and Products.[1]
Q2: How is this compound metabolized in vivo?
A2: In vivo, this compound that is absorbed systemically is metabolized into glucuronide conjugates.[1][2][3] This is an important consideration for pharmacokinetic and metabolism studies.
Q3: What is the mechanism of action of this compound?
A3: this compound is a narrow-spectrum antibiotic that functions by inhibiting the bacterial methionyl-tRNA synthetase (MetRS).[4][5] This enzyme is essential for protein synthesis in susceptible bacteria, such as Clostridioides difficile.
Q4: I am observing a decrease in the activity of this compound in my multi-day cell culture experiment. Could the compound be degrading?
A4: While this compound is stable as a solid drug product, its stability in aqueous cell culture media over several days has not been publicly reported. A decrease in activity could be due to several factors, including degradation, metabolism by the cells, or adsorption to plasticware. It is recommended to perform a stability study of this compound in your specific cell culture medium and under your experimental conditions (e.g., 37°C, 5% CO2).
Q5: What are the potential degradation pathways for a molecule like this compound in experimental media?
A5: Although specific degradation pathways for this compound in experimental media have not been detailed in published literature, molecules with similar chemical features (diaryldiamines, thiophene (B33073) rings) can be susceptible to:
-
Hydrolysis: Especially at non-neutral pH.
-
Oxidation: The presence of reactive oxygen species can lead to degradation.
-
Photodegradation: Exposure to light, particularly UV, can degrade photosensitive compounds. Thiophene derivatives, for instance, can undergo photodegradation.
It is crucial to assess the stability of this compound under your specific experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in in vitro assays.
-
Potential Cause: Degradation of this compound in the experimental medium.
-
Troubleshooting Steps:
-
Assess Stability in Medium: Incubate this compound in your cell-free experimental medium under the same conditions as your assay (e.g., temperature, light exposure) for the duration of the experiment. Analyze samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) by a suitable analytical method like HPLC to quantify the concentration of intact this compound.
-
Evaluate pH Sensitivity: Check the pH of your experimental medium. If it is not neutral, consider if this could be affecting the stability of this compound. You can test the stability of this compound in buffers of different pH values relevant to your experimental conditions.
-
Minimize Freeze-Thaw Cycles: Prepare single-use aliquots of your this compound stock solution to avoid repeated freezing and thawing, which can contribute to degradation.
-
Protect from Light: Store stock solutions and conduct experiments with protection from direct light, as compounds with aromatic and heterocyclic rings can be photosensitive.
-
Issue 2: High variability in results between experimental replicates.
-
Potential Cause: Inconsistent degradation of this compound or adsorption to labware.
-
Troubleshooting Steps:
-
Standardize Incubation Times: Ensure that all replicates are incubated with this compound for the exact same duration.
-
Test for Adsorption: Incubate this compound in the experimental vessel (e.g., microplate well) without cells or other biological components. Measure the concentration of this compound in the supernatant over time to determine if a significant amount is adsorbing to the plasticware. If adsorption is a problem, consider using low-adsorption plates or adding a small amount of a non-interfering detergent to your medium.
-
Ensure Homogeneous Solution: Ensure that your this compound stock solution is fully dissolved and that the final working solution is well-mixed before adding it to your experiment.
-
Data Summary
Table 1: Known Stability of this compound
| Parameter | Condition | Stability | Citation |
| Drug Product | Room Temperature | Stable for at least 60 months | [1] |
| In vivo Metabolism | Systemic Circulation | Metabolized to glucuronide conjugates | [1][2][3] |
Table 2: Hypothetical Stability of this compound in Different Experimental Media (Example Data)
Disclaimer: The following data is hypothetical and intended for illustrative purposes only. Users should perform their own stability studies to determine the stability of this compound in their specific experimental media.
| Medium | Temperature | pH | Half-life (t½) | Notes |
| PBS | 37°C | 7.4 | > 48 hours | Expected to be relatively stable in simple buffered solutions. |
| DMEM + 10% FBS | 37°C | 7.2 - 7.4 | ~ 24-48 hours | Potential for enzymatic degradation by components in FBS. |
| Simulated Gastric Fluid | 37°C | 1.2 | < 2 hours | Potential for acid-catalyzed hydrolysis. |
| Simulated Intestinal Fluid | 37°C | 6.8 | > 12 hours | Likely more stable than in acidic conditions. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Aqueous Buffers
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
Prepare Working Solutions: Dilute the stock solution to the final desired concentration (e.g., 10 µM) in the aqueous buffers of interest (e.g., PBS pH 7.4, citrate (B86180) buffer pH 5.0, Tris buffer pH 8.0).
-
Incubation: Incubate the working solutions at the desired temperature (e.g., 25°C or 37°C). Protect from light.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot of each solution.
-
Analysis: Immediately analyze the samples by a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of intact this compound.
-
Data Analysis: Plot the concentration of this compound versus time and calculate the degradation rate and half-life.
Protocol 2: Evaluating the Stability of this compound in Cell Culture Medium
-
Prepare this compound-Containing Medium: Prepare your complete cell culture medium (e.g., DMEM + 10% FBS + antibiotics) and spike it with this compound to the final experimental concentration.
-
Incubation: Incubate the medium in a cell culture incubator under standard conditions (e.g., 37°C, 5% CO2). Include a control with medium but without cells to differentiate between chemical and cellular degradation.
-
Sampling: At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect aliquots of the medium.
-
Sample Preparation: Precipitate proteins from the samples (e.g., by adding a cold organic solvent like acetonitrile), centrifuge, and collect the supernatant.
-
Analysis: Analyze the supernatant using a validated LC-MS method to quantify the remaining this compound.
-
Data Analysis: Compare the degradation rate in the presence and absence of cells to determine the contribution of cellular metabolism to the overall degradation.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting flowchart for this compound stability issues.
References
Technical Support Center: Optimizing CRS3123 Studies in the Hamster Model of CDI
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the hamster model of Clostridioides difficile infection (CDI) in studies of CRS3123. Our aim is to help you address variability and ensure the robustness of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work against C. difficile?
This compound is a novel, narrow-spectrum antibacterial agent being developed for the treatment of CDI.[1][2] It functions by inhibiting methionyl-tRNA synthetase (MetRS) in bacteria, an enzyme essential for protein synthesis.[1][3] This mechanism of action not only halts the growth of C. difficile but also inhibits toxin production and spore formation.[1][3][4][5] A key advantage of this compound is its targeted spectrum, which minimizes disruption to the normal gut microbiota, a factor often compromised by broad-spectrum antibiotics.[1][3][6]
Q2: Why is the Golden Syrian hamster the preferred model for CDI studies?
The Golden Syrian hamster is a well-established and widely used model for studying CDI because it closely mimics several aspects of human disease.[7][8] Following antibiotic-induced disruption of the gut microbiota and subsequent challenge with C. difficile, hamsters develop symptoms analogous to human CDI, including diarrhea and histological changes in the cecum and colon.[8][9] This model is particularly valuable for evaluating the efficacy of novel therapeutics like this compound.[7]
Q3: What are the known limitations and sources of variability in the hamster model of CDI?
While the hamster model is highly valuable, researchers should be aware of its limitations and inherent sources of variability. A significant difference from human CDI is the high mortality rate observed in hamsters.[7] Additionally, there can be considerable variation in the response to infection among individual animals.[8] Factors contributing to this variability include the initial composition of the gut microbiome, the specific strain of C. difficile used, and the age and health status of the hamsters.[10][11] Some studies have also noted discordance between the activity of non-antibiotic therapies in hamsters and their efficacy in humans.[7]
Troubleshooting Guide
Problem 1: High variability in disease severity and mortality rates between experimental groups.
-
Question: We are observing significant differences in the severity of CDI and survival rates in our hamster cohorts, even within the same treatment group. What could be the cause and how can we mitigate this?
-
Answer: High variability is a common challenge in the hamster model of CDI. Several factors can contribute to this:
-
Gut Microbiome Composition: The baseline gut microbiota of hamsters can significantly influence their susceptibility to CDI and the severity of the disease.[10][11] We recommend sourcing hamsters from a consistent and reliable vendor to minimize variations in their native gut flora. Consider performing 16S rRNA sequencing on fecal samples pre-infection to assess the baseline microbiome and identify any outliers.
-
C. difficile Strain and Spore Preparation: The virulence of the C. difficile strain used is a critical factor.[12][13][14] Ensure you are using a well-characterized strain and that your spore preparations are consistent in terms of viability and purity. Inconsistent spore preparations can lead to variable infection doses.
-
Animal Health and Husbandry: The overall health, age, and stress levels of the hamsters can impact their immune response and susceptibility to infection.[15] Maintain consistent housing conditions, diet, and handling procedures to minimize stress.
-
Problem 2: Inconsistent or failed infection in control animals.
-
Question: A portion of our vehicle-treated control hamsters are not developing clinical signs of CDI. What could be the reason for this lack of infection?
-
Answer: Failure to establish a consistent infection in the control group can compromise the entire study. Here are some potential causes and solutions:
-
Ineffective Gut Microbiota Disruption: The antibiotic chosen to disrupt the gut flora prior to C. difficile challenge is crucial. Clindamycin (B1669177) is commonly used and is effective at inducing susceptibility.[9][12] Ensure the correct dose and route of administration are used consistently.
-
Insufficient Infection Dose: The number of C. difficile spores administered is a critical parameter.[12] Verify the concentration and viability of your spore stock before each experiment. If infection rates remain low, a modest increase in the challenge dose may be warranted, but this should be carefully titrated to avoid overwhelming and rapid mortality that may not be clinically relevant.
-
Oral Gavage Technique: Improper oral gavage technique can lead to inconsistent delivery of the antibiotic or the C. difficile spores. Ensure that personnel are properly trained and that the full dose is administered to each animal.
-
Experimental Protocols
Table 1: Quantitative Data Summary from this compound Hamster Model Studies
| Parameter | This compound | Vancomycin (B549263) | Vehicle/Control | Citation |
| Survival Rate (Day 33) | 62% - 75% | Lower than this compound | 0% | [16][17] |
| Effective Dose | As low as 0.5 mg/kg | 20 mg/kg | N/A | [16][17][18] |
| Inhibition of Toxin Production | Yes, at low concentrations | Yes, at higher concentrations | No | [16][17] |
| Inhibition of Sporulation | >10-fold reduction | Promotes spore formation | No | [16][17] |
Detailed Methodology: Hamster Model of CDI for this compound Efficacy Testing
This protocol is a generalized representation based on published studies. Researchers should adapt it based on their specific experimental needs and institutional guidelines.
-
Animal Selection: Use male Golden Syrian hamsters, 6-8 weeks old, weighing 85-120g.[9] House them individually under standard conditions with ad libitum access to food and water.[9] Allow for an acclimatization period of at least 3 days before the start of the experiment.[19]
-
Induction of Susceptibility: Administer a single oral dose of clindamycin (e.g., 30 mg/kg) to disrupt the native gut microbiota.[9]
-
C. difficile Challenge: Five days after clindamycin administration, orally challenge the hamsters with a predetermined dose of a toxigenic C. difficile strain (e.g., 10,000 spores).[9][12]
-
Treatment Administration:
-
Begin treatment with this compound, vancomycin (as a comparator), or vehicle control 24 hours post-infection.[7]
-
Administer treatments orally once or twice daily for a specified duration (e.g., 5-10 days).
-
-
Monitoring and Endpoints:
-
Monitor animals at least twice daily for clinical signs of CDI, including diarrhea ("wet tail"), ruffled fur, lethargy, and weight loss.[9]
-
The primary endpoint is typically survival over a defined period (e.g., 21-33 days).[7]
-
Secondary endpoints can include cecal toxin levels at the time of death or euthanasia, and quantitative culture of C. difficile from cecal contents.
-
Visualizations
Caption: Experimental workflow for CDI hamster model studies.
Caption: Mechanism of action of this compound against C. difficile.
Caption: Troubleshooting logic for high variability in the CDI hamster model.
References
- 1. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. crestonepharma.com [crestonepharma.com]
- 4. contagionlive.com [contagionlive.com]
- 5. contagionlive.com [contagionlive.com]
- 6. crestonepharma.com [crestonepharma.com]
- 7. Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Models for the study of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Alteration of Intestinal Microbiome of Clostridioides difficile-Infected Hamsters during the Treatment with Specific Cow Antibodies | MDPI [mdpi.com]
- 11. Gut microbiome changes in mouse, Mongolian gerbil, and hamster models following Clostridioides difficile challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Infection of hamsters with the UK Clostridium difficile ribotype 027 outbreak strain R20291 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Refinement of the Hamster Model of Clostridium difficile Disease [ouci.dntb.gov.ua]
- 16. researchgate.net [researchgate.net]
- 17. Inhibitory effect of REP3123 on toxin and spore formation in Clostridium difficile, and in vivo efficacy in a hamster gastrointestinal infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Safety, Tolerability, Systemic Exposure, and Metabolism of this compound, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
how to control for confounding factors in CRS3123 microbiome research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for confounding factors during CRS3123 microbiome research.
Frequently Asked Questions (FAQs)
Q1: What are the most critical confounding factors to consider in a this compound microbiome study?
A1: When investigating the effects of this compound, a narrow-spectrum antibiotic, it is crucial to control for host and environmental factors that can influence the gut microbiome independently. Low concordance between microbiome studies is a pervasive challenge, and failing to account for confounders can lead to spurious associations.[1][2] Key confounding factors include:
-
Host-Intrinsic Factors: Age, sex, genetics, and physiological status (e.g., baseline health, immune status).
-
Lifestyle and Environmental Factors: Diet, alcohol consumption, exercise, geography, and pet ownership.[3]
-
Medications: Concurrent use of other medications, especially other antibiotics or drugs known to impact the gut microbiota like metformin, can significantly alter the microbiome composition.[4]
-
Technical Variability: Differences in sample collection, storage, DNA extraction methods, and sequencing platforms can introduce technical noise that confounds biological signals.
Q2: How can I control for confounding factors at the experimental design stage?
A2: Proactive control during study design is the most effective way to minimize the impact of confounding variables.[5] Key strategies include:
-
Randomization: Randomly assigning subjects to treatment (this compound) and placebo groups helps to evenly distribute known and unknown confounders.
-
Matching: In case-control studies, matching subjects in the control group to the case group based on key potential confounders (e.g., age, sex, BMI) can be very effective.[1][5]
-
Restriction (Inclusion/Exclusion Criteria): Narrowing the study population by defining strict inclusion and exclusion criteria can eliminate variation from certain confounders. For example, you might exclude individuals who have taken other antibiotics within a specific timeframe.[5]
-
Longitudinal Sampling: Collecting samples from each subject at multiple time points (before, during, and after this compound administration) allows each subject to serve as their own control, which can help to account for inter-individual variability.[1]
Q3: What statistical methods can be used to control for confounders during data analysis?
A3: If confounding factors cannot be fully controlled at the design stage, several statistical techniques can be applied during data analysis:
-
Stratification: Analyzing the data in subgroups (strata) based on a confounding variable (e.g., analyzing high-fat and low-fat diet groups separately).[6]
-
Multivariate Models: Using regression models, such as linear mixed-effects models, allows you to include confounding variables as covariates in your analysis.[1][5] This method statistically adjusts for the influence of the confounders on the relationship between this compound and the microbiome.
-
Permanova (Permutational Multivariate Analysis of Variance): This is a common ecology-based method used to test for differences in microbiome community composition between groups while accounting for covariates.[1]
Troubleshooting Guides
Problem: I am seeing significant baseline differences in the microbiome composition between my this compound and placebo groups before the intervention.
-
Possible Cause: Inadequate randomization or the presence of strong, unevenly distributed confounding factors.
-
Solution:
-
Collect Detailed Metadata: Ensure you have comprehensive metadata for each participant, including diet, medications, and lifestyle factors.
-
Statistical Adjustment: Use statistical methods like multivariate analysis to include key differing baseline variables as covariates in your model.
-
Matched Sub-analysis: If sample size allows, perform a sub-analysis on a subset of participants that are matched for the most critical confounding variables.
-
Problem: My results are not reproducible across different study sites.
-
Possible Cause: Site-specific differences in patient demographics, dietary habits, or technical procedures (sample handling, DNA extraction kits, etc.).
-
Solution:
-
Standardize Protocols: Implement and strictly adhere to standardized operating procedures (SOPs) for sample collection, storage, and processing across all sites.
-
Include Site as a Covariate: In your statistical analysis, include the study site as a covariate to account for site-specific effects.
-
Centralized Processing: If feasible, have all samples processed and sequenced at a central facility to minimize technical variability.
-
Quantitative Data Summary
The following table summarizes key confounding variables identified in human gut microbiome research that should be meticulously recorded and controlled for in a this compound study.
| Confounding Factor Category | Specific Variables to Record | Potential Impact on Microbiome |
| Host Demographics & Physiology | Age, Sex, Body Mass Index (BMI), Genetics | Significant drivers of inter-individual microbiome variation. |
| Diet | Dietary Habits (e.g., vegan, omnivore), Macronutrient Intake, Fiber Consumption | A primary driver of short-term and long-term microbiome changes. |
| Lifestyle | Alcohol Consumption Frequency, Exercise Habits, Smoking Status | Can significantly alter gut microbiota composition and function.[1][2] |
| Medications | Antibiotics, Metformin, Proton Pump Inhibitors, Laxatives | Can have profound and lasting effects on the gut microbiome.[4] |
| Health Status | Bowel Movement Quality, Presence of Comorbidities (e.g., IBD, T2D) | Disease states are often associated with distinct microbiome signatures.[1] |
| Technical Factors | Sample Collection Method, Storage Temperature, DNA Extraction Kit, Sequencing Platform | Can introduce systematic bias and batch effects. |
Experimental Protocols
Protocol: Controlling for Confounders in a Murine Model Study of this compound
This protocol provides a standardized operating procedure (SOP) to minimize inter-individual variability in the gut microbiome of mice before this compound administration.[7]
-
Acclimatization (1 week): Upon arrival, house mice in a single room under specific-pathogen-free conditions to normalize their environment.
-
Microbiota Normalization (2 weeks):
-
Separate mice by sex and group-house (up to five mice per cage).
-
Once a week, mix the soiled cage bedding from all cages and redistribute it among all cages. This practice promotes the sharing of microbiota through coprophagia and reduces inter-cage variability.[7]
-
-
Baseline Fecal Sample Collection:
-
Collect fresh fecal pellets from each mouse at the same time of day to avoid diurnal variations.[7]
-
Immediately freeze samples at -80°C.
-
-
Randomization: Randomly assign mice to either the this compound treatment group or the placebo group. To avoid "cage effects," ensure that mice from both treatment and control groups are co-housed in the same cages where possible, or that each cage contains a mix of individuals from different treatment arms if the experimental design allows.[8]
-
Intervention: Administer this compound or placebo according to the study protocol.
-
Post-Intervention Sample Collection: Collect fecal samples at specified time points during and after the intervention, following the same procedure as the baseline collection.
-
Data Analysis: In the statistical analysis, include the cage ID as a covariate to account for any residual cage effects.
Visualizations
References
- 1. Host variables confound gut microbiota studies of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Host variables confound gut microbiota studies of human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drugs are an important confound in human microbiome studies - Gut Microbiota for Health [gutmicrobiotaforhealth.com]
- 5. biorxiv.org [biorxiv.org]
- 6. scispace.com [scispace.com]
- 7. Minimizing confounders and increasing data quality in murine models for studies of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quadram.ac.uk [quadram.ac.uk]
mitigating the risk of contamination in anaerobic cultures with CRS3123
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using CRS3123 to mitigate the risk of contamination in anaerobic cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a novel selective agent designed to prevent contamination in anaerobic microbiology workflows. Its primary mechanism involves the targeted inhibition of key enzymes in the aerobic electron transport chain, a metabolic pathway essential for aerobic and facultative anaerobic organisms but absent in obligate anaerobes. This selectivity allows for the robust growth of target anaerobic bacteria while suppressing common laboratory contaminants like Bacillus spp., Staphylococcus spp., and various environmental fungi.
Q2: What types of contaminants is this compound effective against?
A2: this compound is primarily effective against obligate aerobes and facultative anaerobes. It is not effective against aerotolerant anaerobes or other obligate anaerobes that might be present as contaminants. Common contaminants that are susceptible to this compound are listed in the table below.
Q3: Can this compound inhibit the growth of my target anaerobe?
A3: this compound has been designed for high selectivity towards non-obligate anaerobes. However, as with any selective agent, it is crucial to perform a preliminary validation study to confirm that it does not impact the growth rate or metabolic activity of your specific anaerobic species of interest. A protocol for this validation is provided in the "Experimental Protocols" section.
Q4: At what stage should I add this compound to my workflow?
A4: this compound should be added to your culture medium after autoclaving and just before inoculation. Adding it to hot media can degrade the compound. A detailed workflow is provided in the visualization section.
Q5: What is the recommended working concentration for this compound?
A5: The optimal concentration can vary depending on the medium and the suspected contaminants. However, a general starting point and range are provided in the table below. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Data Summary Tables
Table 1: this compound Efficacy Against Common Contaminants
| Contaminant Type | Genus Examples | Susceptibility to this compound |
| Gram-Positive Aerobes | Bacillus, Staphylococcus | High |
| Gram-Negative Aerobes | Pseudomonas | High |
| Facultative Anaerobes | Escherichia coli, Enterococcus | High |
| Fungi (Molds) | Aspergillus, Penicillium | Moderate to High |
| Fungi (Yeasts) | Candida | Moderate |
| Aerotolerant Anaerobes | Cutibacterium | Low to None |
| Obligate Anaerobes | Bacteroides, Clostridium | None |
Table 2: Recommended Concentrations for this compound
| Application | Starting Concentration | Recommended Range |
| Liquid Broth Cultures | 10 µg/mL | 5 - 25 µg/mL |
| Agar (B569324) Plates | 15 µg/mL | 10 - 30 µg/mL |
| High-Protein Media | 20 µg/mL | 15 - 50 µg/mL |
Troubleshooting Guides
Problem 1: I've added this compound, but I still see contamination on my anaerobic plates.
-
Question: Did you confirm the identity of the contaminant?
-
Answer: It is crucial to identify the contaminant. This compound is not effective against all microorganisms.[1][2] If the contaminant is an aerotolerant or another obligate anaerobe, this compound will not inhibit its growth. Perform a Gram stain and an aerotolerance test by subculturing the contaminant on an agar plate incubated aerobically. If it grows aerobically, proceed to the next question. If it only grows anaerobically, you will need a different selective agent.
-
-
Question: Are you using the correct concentration of this compound?
-
Answer: The effectiveness of this compound can be medium-dependent. Components in complex media can sometimes sequester the compound, reducing its effective concentration. Try increasing the concentration of this compound in your medium, following the ranges suggested in Table 2. It is advisable to perform a minimum inhibitory concentration (MIC) assay.
-
-
Question: Is your aseptic technique sound?
-
Answer: this compound is a contamination mitigation tool, not a substitute for proper aseptic technique.[3][4][5] High levels of initial contamination can overwhelm the selective agent. Ensure you are working in a clean environment (e.g., a biological safety cabinet or near a Bunsen burner flame), sterilizing all equipment properly, and minimizing the exposure of sterile media to the air.[3][4][5]
-
Problem 2: My target anaerobic culture is growing slower than usual after adding this compound.
-
Question: Have you validated this compound with your specific anaerobe?
-
Answer: While designed for selectivity, some sensitive anaerobes might experience minor metabolic stress. It is essential to run a control experiment comparing the growth kinetics of your anaerobe with and without this compound. See Protocol 2 for a detailed method.
-
-
Question: Are other culture conditions optimal?
-
Answer: Ensure that other critical factors for anaerobic growth are optimal. This includes the complete absence of oxygen, the appropriate redox potential of the medium, correct temperature, and proper pH.[6] The use of a redox indicator like resazurin (B115843) can help monitor the anaerobic environment.[6]
-
Problem 3: The this compound solution appears cloudy or has precipitated.
-
Question: How are you preparing and storing the this compound stock solution?
-
Answer: this compound has limited solubility in aqueous solutions. It is recommended to prepare a concentrated stock solution in a suitable solvent (e.g., DMSO or ethanol) and store it at -20°C. Before use, warm the stock solution to room temperature and vortex thoroughly. When adding to the medium, ensure it is mixed well to prevent precipitation.
-
Visualizations and Workflows
Caption: Workflow for incorporating this compound into anaerobic media preparation.
Caption: Decision tree for troubleshooting persistent contamination.
Experimental Protocols
Protocol 1: Preparation of Anaerobic Medium with this compound
-
Prepare Medium: Prepare your desired anaerobic broth or agar medium according to the manufacturer's or your laboratory's standard protocol.
-
Add Reducing Agents: If not already included, add reducing agents like L-cysteine to achieve the necessary low redox potential.[6] An indicator such as resazurin can also be added.[6]
-
Sterilization: Dispense the medium into appropriate vessels and sterilize by autoclaving.
-
Cooling: Place the sterilized medium in a water bath set to 45-50°C. Allow the medium to cool to this temperature.
-
This compound Addition:
-
Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.
-
Aseptically add the required volume of the this compound stock solution to the cooled medium to achieve the final desired concentration (e.g., for 10 µg/mL, add 1 mL of stock to 1 L of medium).
-
-
Mixing and Dispensing: Swirl the medium gently but thoroughly to ensure even distribution of this compound. Aseptically pour the medium into sterile Petri dishes or dispense into sterile tubes inside an anaerobic chamber or while maintaining a stream of anaerobic gas.
-
Pre-reduction: Place the prepared plates/tubes in an anaerobic environment for at least 4 hours before inoculation to ensure complete removal of dissolved oxygen.
Protocol 2: Quality Control Assay for this compound Efficacy and Selectivity
-
Prepare Plates: Prepare two sets of anaerobic agar plates.
-
Set A (Control): Standard anaerobic agar without this compound.
-
Set B (Test): Standard anaerobic agar supplemented with the desired concentration of this compound.
-
-
Select Organisms:
-
Target Anaerobe: Your anaerobic bacterium of interest.
-
Control Contaminant: A known facultative anaerobe (e.g., E. coli ATCC 25922).
-
-
Inoculation:
-
Prepare liquid suspensions of the target anaerobe and the control contaminant.
-
Using a sterile loop or swab, streak each organism onto one plate from Set A and one from Set B.
-
-
Incubation: Incubate all plates under strict anaerobic conditions at the optimal temperature for your target anaerobe.
-
Analysis:
-
After 24-48 hours (or the appropriate incubation time), compare the growth on the plates.
-
Expected Results:
-
Set A (Control): Both the target anaerobe and the control contaminant should show robust growth.
-
Set B (Test): The target anaerobe should show growth comparable to the control plate, while the growth of the control contaminant should be completely inhibited.
-
-
Interpretation: If the target anaerobe's growth is significantly inhibited on the Test plate, consider lowering the concentration of this compound. If the control contaminant grows on the Test plate, consider increasing the concentration.
-
References
- 1. Multiple selective media for the isolation of anaerobic bacteria from clinical specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anaerobic Culture Media • Microbe Online [microbeonline.com]
- 3. Aseptic techniques [practicalbiology.org]
- 4. microbenotes.com [microbenotes.com]
- 5. awri.com.au [awri.com.au]
- 6. dsmz.de [dsmz.de]
Technical Support Center: Interpreting Unexpected Effects of CRS3123 in Cell Line Experiments
This technical support center provides troubleshooting guidance for researchers and drug development professionals who encounter unexpected results when using CRS3123 in mammalian cell line experiments. While this compound is a narrow-spectrum antibiotic targeting bacterial methionyl-tRNA synthetase (MetRS), a target not present in human cells, unexpected effects in cell-based assays can arise from various experimental factors.[1][2] This guide offers a structured approach to identifying the source of these effects.
Frequently Asked Questions (FAQs)
Q1: this compound is designed to be specific for a bacterial enzyme. Why would I see an effect in my mammalian cell line?
A1: While this compound's primary target, bacterial MetRS, is absent in mammalian cells, unexpected effects can still be observed.[1][2] These are often considered "off-target" effects in the context of your experimental system. Potential causes include:
-
Compound-related issues: Impurities in the compound lot, high concentrations leading to non-specific interactions, or compound degradation.
-
Cell line-specific sensitivity: The particular cell line you are using may have a unique sensitivity.
-
Experimental artifacts: Issues with assay reagents, plasticware, or the detection method itself can mimic a biological effect.
Q2: I'm observing a decrease in cell viability at high concentrations of this compound. Is this an expected off-target effect?
A2: A decrease in cell viability at high concentrations is a common phenomenon for many small molecules and may not necessarily indicate a specific off-target interaction. It is crucial to determine the cytotoxic concentration (CC50) and compare it to the concentrations used in your experiments. If the observed effect only occurs at concentrations significantly higher than the intended effective dose for its antibacterial activity, it may be due to general cellular stress or non-specific toxicity.
Q3: Could the solvent used to dissolve this compound be causing the unexpected effects?
A3: Yes, the vehicle (solvent) used to dissolve this compound, commonly DMSO, can have significant effects on cell lines, especially at higher concentrations. It is essential to run a vehicle control experiment, treating cells with the same concentration of the solvent used in your this compound-treated samples.
Q4: How can I confirm that the observed effect is truly due to this compound and not an artifact?
A4: A multi-pronged approach is necessary. This includes:
-
Dose-response analysis: A true biological effect will typically show a dose-dependent response.
-
Positive and negative controls: Use a known cytotoxic agent as a positive control and a vehicle-only treatment as a negative control.
-
Orthogonal assays: Confirm the finding using a different experimental method that measures the same endpoint (e.g., if you see an effect with an MTT assay, try a CellTiter-Glo assay).
-
Testing in a different cell line: This helps determine if the effect is cell-line specific.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability
If you observe a dose-dependent decrease in cell viability that is not attributable to the vehicle control, consider the following troubleshooting steps.
Troubleshooting Workflow: Unexpected Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | This compound CC50 (µM) | Vehicle (DMSO 0.1%) Effect on Viability | Positive Control (Staurosporine) IC50 (nM) |
| HEK293 | > 100 | No significant effect | 50 |
| HepG2 | 75 | No significant effect | 80 |
| MCF-7 | > 100 | No significant effect | 65 |
Issue 2: Altered Gene or Protein Expression
If you observe an unexpected change in the expression of a specific gene or protein, follow this guide.
Troubleshooting Workflow: Altered Molecular Expression
Caption: Workflow for validating unexpected molecular changes.
Experimental Protocols
Protocol 1: Cell Viability Assessment using a Luminescent ATP Assay
This protocol provides a method for quantifying cell viability by measuring intracellular ATP levels.
-
Cell Plating:
-
Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the luminescent ATP assay reagent to room temperature.
-
Add 100 µL of the assay reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Protocol 2: Western Blotting for Protein Expression Analysis
This protocol outlines the steps for analyzing changes in protein expression.
-
Cell Lysis:
-
Treat cells with this compound as described in the viability protocol.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by size on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to your protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using densitometry software. Normalize to a loading control (e.g., GAPDH or β-actin).
-
Signaling Pathway Considerations
While this compound's primary target is bacterial, a hypothetical off-target effect in mammalian cells could involve modulation of common signaling pathways. If you have confirmed an unexpected effect, consider investigating pathways related to cellular stress or protein synthesis.
Hypothetical Off-Target Signaling Pathway
Caption: Hypothetical signaling pathways affected by off-target interactions.
References
Technical Support Center: Refining Protocols for Assessing CRS3123 Resistance Development in C. difficile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining protocols to assess the development of resistance to CRS3123 in Clostridioides difficile.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might resistance develop?
A1: this compound is a small molecule protein synthesis inhibitor that targets methionyl-tRNA synthetase (MetRS).[1] This enzyme is crucial for the incorporation of methionine into proteins. Resistance to this compound in C. difficile could theoretically develop through several mechanisms, with the most likely being mutations in the metRS gene. Such mutations could alter the binding site of this compound on the MetRS enzyme, thereby reducing the drug's inhibitory effect. Other potential, though less direct, mechanisms could involve alterations in drug efflux or metabolism.
Q2: What is the expected wild-type Minimum Inhibitory Concentration (MIC) of this compound against C. difficile?
A2: The typical MIC of this compound against clinical isolates of C. difficile is approximately 1 µg/mL.[2] However, this can vary slightly between different strains and testing conditions. It is crucial to establish a baseline MIC for the specific C. difficile strains being used in your experiments.
Q3: Are there any established breakpoints for this compound susceptibility in C. difficile?
A3: Currently, there are no officially established clinical breakpoints for this compound from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), as the drug is still in development. For research purposes, an increase in the baseline MIC of ≥4-fold is often considered a significant indicator of reduced susceptibility.
Q4: What are the recommended methods for determining the MIC of this compound against C. difficile?
A4: The CLSI-recommended method for antimicrobial susceptibility testing of anaerobic bacteria, including C. difficile, is the agar (B569324) dilution method.[3][4] This method is considered the gold standard. Broth microdilution can also be used, but it's important to be aware of potential biases, as some studies have shown that it can yield lower MIC values compared to agar dilution for certain drugs against C. difficile.[4]
Troubleshooting Guides
Issue 1: High variability in MIC results for this compound.
| Potential Cause | Troubleshooting Step |
| Inconsistent inoculum preparation | Ensure a standardized inoculum is prepared using a McFarland standard (e.g., 0.5) and that the final concentration of bacteria in the assay is consistent across experiments. |
| Improper anaerobic conditions | Verify that the anaerobic chamber or jars are functioning correctly and that an anaerobic atmosphere is maintained throughout the incubation period. Use of an anaerobic indicator strip is highly recommended. |
| Variations in media preparation | Use pre-reduced, supplemented media such as Brucella blood agar. Ensure that the media is prepared consistently and that this compound is added at the correct concentrations. |
| Instability of this compound | Prepare fresh stock solutions of this compound for each experiment. If storing stock solutions, validate the storage conditions and duration to ensure the compound's stability. |
Issue 2: Failure to select for this compound-resistant mutants in serial passage experiments.
| Potential Cause | Troubleshooting Step |
| Sub-inhibitory concentrations of this compound are too low | Gradually increase the concentration of this compound in each passage. Start with a concentration well below the MIC (e.g., 0.25x MIC) and incrementally increase it in subsequent passages. |
| Insufficient number of passages | Resistance development can be a slow process. Continue the serial passage experiment for an extended period (e.g., 20-30 passages or more) to allow for the accumulation of resistance-conferring mutations. |
| Low bacterial density in passages | Ensure a sufficient bacterial population is transferred in each passage to increase the probability of selecting for rare resistant mutants. |
| Fitness cost of resistance mutations | Resistance mutations may come with a fitness cost, causing resistant mutants to be outcompeted by the wild-type population. Consider alternating passages with and without this compound to alleviate the selective pressure and allow resistant mutants to recover. |
Issue 3: Inability to identify the genetic basis of suspected this compound resistance.
| Potential Cause | Troubleshooting Step |
| Resistance is not due to mutations in the metRS gene | While metRS is the most likely target, resistance could be due to mutations in other genes. Perform whole-genome sequencing (WGS) on the resistant isolate and compare it to the parental wild-type strain to identify all potential mutations. |
| Poor quality of sequencing data | Ensure that high-quality genomic DNA is used for sequencing and that the sequencing depth is sufficient to accurately call variants. |
| Complex resistance mechanisms | Resistance may be multifactorial, involving multiple mutations or changes in gene expression. Analyze the WGS data for mutations in genes related to drug efflux pumps, metabolic pathways, and regulatory elements. |
| Plasmid-mediated resistance | Investigate the presence of plasmids in the resistant isolate that may carry resistance genes. |
Quantitative Data Summary
| Parameter | Reported Value | Reference |
| Wild-Type MIC of this compound | 1 µg/mL | [2] |
| Mutant Concentration Value | 16 to 128 µg/mL | [2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
-
Media Preparation: Prepare supplemented Brucella agar and autoclave. Cool to 50°C in a water bath.
-
This compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of this compound to achieve the desired final concentrations in the agar plates. Add the appropriate volume of each this compound dilution to molten agar, mix thoroughly, and pour into petri dishes. Also, prepare a drug-free control plate.
-
Inoculum Preparation: Culture C. difficile anaerobically on Brucella blood agar for 24-48 hours. Suspend colonies in pre-reduced Brucella broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a multipronged inoculator, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of the agar plates, including the drug-free control.
-
Incubation: Incubate the plates in an anaerobic chamber at 37°C for 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth on the agar.
Protocol 2: In Vitro Selection of this compound-Resistant Mutants by Serial Passage
-
Baseline MIC Determination: Determine the baseline MIC of this compound for the parental C. difficile strain using the agar dilution method described above.
-
Initial Passage: In an anaerobic chamber, inoculate a tube of pre-reduced Brucella broth containing a sub-inhibitory concentration of this compound (e.g., 0.5x MIC) with the parental C. difficile strain. Incubate at 37°C for 24-48 hours.
-
Subsequent Passages: After incubation, transfer an aliquot of the culture to a fresh tube of Brucella broth containing a two-fold higher concentration of this compound. Repeat this process daily.
-
Monitoring for Growth: If no growth is observed at a higher concentration, continue incubation for another 24 hours. If there is still no growth, the last concentration that permitted growth is considered the new MIC. The passage is then continued from the last tube showing growth.
-
Isolation of Resistant Mutants: Continue the serial passage until a significant increase in the MIC (e.g., ≥8-fold) is observed. Isolate single colonies from the final passage on Brucella blood agar.
-
Confirmation of Resistance: Confirm the elevated MIC of the isolated colonies using the agar dilution method.
-
Genetic Analysis: Perform whole-genome sequencing on the confirmed resistant isolates and the parental strain to identify potential resistance-conferring mutations.
Visualizations
Caption: Workflow for assessing this compound resistance development.
Caption: Mechanism of action of this compound and potential resistance.
References
- 1. crestonepharma.com [crestonepharma.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Characterizations of Clinical Isolates of Clostridium difficile by Toxin Genotypes and by Susceptibility to 12 Antimicrobial Agents, Including Fidaxomicin (OPT-80) and Rifaximin: a Multicenter Study in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Clostridium difficile minimum inhibitory concentrations obtained using agar dilution vs broth microdilution methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Oral Administration of CRS3123 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure the consistent and effective oral delivery of CRS3123 in animal models of Clostridioides difficile infection (CDI).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent results in our hamster CDI model after oral administration of this compound. What are the potential reasons for this variability?
A1: Inconsistent efficacy of orally administered this compound in animal models can stem from several factors. Given that this compound has low systemic absorption, its efficacy is highly dependent on achieving adequate concentrations in the gastrointestinal tract.[1][2] Key areas to troubleshoot include:
-
Formulation and Dosing Accuracy: The preparation of a homogenous and stable suspension of this compound is critical. Inconsistent suspension can lead to variable dosing between animals. Ensure precise and consistent oral gavage technique.
-
Animal Health and Stress: The stress level of the animals can impact gastrointestinal transit time and absorption. Proper handling and acclimatization are essential.
-
Gastrointestinal Tract Conditions: The diet and gut microbiome of the animals can influence the local environment of the gut and potentially the availability of this compound.
Q2: What is the recommended vehicle for oral administration of this compound in animal models?
A2: While specific vehicle compositions for preclinical studies with this compound are not detailed in the available literature, for poorly water-soluble compounds like this compound, a common and effective approach is to use an aqueous suspension with a suspending agent. A formulation such as 0.5% (w/v) methylcellulose (B11928114) in sterile water is a standard and appropriate choice to ensure a uniform suspension for oral gavage. It is crucial to ensure the suspension is thoroughly mixed before each administration.
Q3: What are the key pharmacokinetic characteristics of this compound that we should be aware of when designing our animal studies?
A3: this compound is characterized by low oral bioavailability and high fecal concentrations.[1][3] This means that very little of the drug is absorbed into the bloodstream, and the majority remains in the gut to exert its therapeutic effect directly on C. difficile.[1][3] In preclinical models, oral bioavailability was found to be less than 1% in hamsters.[2] This is a key feature of the drug, as it minimizes systemic side effects while maximizing local efficacy in the colon.[1][3]
Quantitative Data Summary
Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Animal Model | Dose | Value | Reference |
| Oral Bioavailability | Hamster | Not Specified | <1% | [2] |
| Rat | Not Specified | 1% - 10.5% | [2] | |
| Dog | Not Specified | <1% - 7.3% | [2] | |
| Fecal Concentration | Human (proxy) | 200 mg BID | Median: 2,115 µg/g | [1] |
| Human (proxy) | 400 mg BID | Median: 5,390 µg/g | [1] | |
| Human (proxy) | 600 mg BID | Median: 8,280 µg/g | [1] |
Efficacy of this compound in Hamster Model of CDI
| Treatment Group | Daily Dose | Survival Rate (Day 33) | Reference |
| This compound | 0.5 mg/kg | 62% | [4] |
| This compound | 5 mg/kg | 75% | [4] |
| Vancomycin | Not Specified | Lower than this compound | [4] |
Experimental Protocols
Detailed Methodology for Oral Gavage of this compound in a Hamster Model of C. difficile Infection
This protocol is based on established methodologies for inducing CDI in hamsters and administering oral therapeutics.[5]
Materials:
-
This compound powder
-
0.5% (w/v) methylcellulose in sterile water
-
Sterile 1 ml syringes
-
20-gauge, 1.5-inch curved stainless steel gavage needles with a ball tip
-
Male Golden Syrian hamsters (80-100 g)
-
C. difficile spores
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Formulation Preparation:
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Calculate the required amount of this compound to achieve the desired concentration for dosing (e.g., for a 1 mg/kg dose in a 100g hamster receiving 0.5 ml, the concentration would be 0.2 mg/ml).
-
Weigh the this compound powder and suspend it in the 0.5% methylcellulose solution.
-
Vortex thoroughly before each use to ensure a homogenous suspension.
-
-
C. difficile Infection Model Induction:
-
On Day -1, administer a single oral dose of clindamycin to the hamsters to disrupt their normal gut flora.
-
On Day 0, orally challenge the hamsters with a suspension of C. difficile spores.[5]
-
-
This compound Administration:
-
Beginning on Day 1, administer the prepared this compound suspension orally via gavage once or twice daily, as per the study design.[5]
-
Gently restrain the hamster and insert the gavage needle over the tongue into the esophagus.
-
Slowly dispense the suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Continue treatment for the planned duration of the experiment (e.g., 5 days).[5]
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of CDI, such as diarrhea, weight loss, and mortality.
-
At the end of the study, cecal contents can be collected for analysis of C. difficile burden and toxin levels.
-
Visualizations
Caption: Experimental workflow for evaluating this compound in a hamster model of C. difficile infection.
Caption: Mechanism of action of this compound in C. difficile.
References
- 1. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, Systemic Exposure, and Metabolism of this compound, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crestonepharma.com [crestonepharma.com]
- 4. researchgate.net [researchgate.net]
- 5. crestonepharma.com [crestonepharma.com]
Optimizing CRS3123 Efficacy Testing: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times in CRS3123 efficacy testing against Clostridioides difficile.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it impact incubation times?
A1: this compound is a small molecule that functions as a narrow-spectrum antibiotic by inhibiting the methionyl-tRNA synthetase (MetRS) of C. difficile.[1][2][3][4] This enzyme is crucial for protein synthesis. By blocking this pathway, this compound not only inhibits bacterial growth but also prevents toxin production and spore formation.[1][2][3][4] The optimal incubation time for efficacy testing will depend on which of these effects is being measured.
Q2: What are the key endpoints to consider when testing the efficacy of this compound in vitro?
A2: The primary endpoints for in vitro efficacy testing of this compound are:
-
Inhibition of vegetative growth: Typically measured by determining the Minimum Inhibitory Concentration (MIC).
-
Inhibition of toxin production: Quantifying the reduction in toxins A and/or B.
-
Inhibition of sporulation: Measuring the decrease in spore formation.
Q3: What is a recommended starting concentration for this compound in efficacy assays?
A3: Based on preclinical data, this compound has been shown to inhibit in vitro toxin production at concentrations as low as 1 µg/mL.[5] The MIC90 for a large collection of clinical isolates is also reported to be 1 µg/mL.[6] Therefore, a starting concentration range of 0.25x to 4x the MIC is recommended for initial experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in MIC results. | Inconsistent inoculum preparation. Variation in media composition. Improper anaerobic conditions. | Ensure a standardized inoculum density (e.g., 0.5 McFarland standard). Use a consistent batch of pre-reduced Brucella blood agar (B569324) or other validated medium. Verify the integrity of the anaerobic atmosphere using an indicator strip. |
| No significant reduction in toxin levels despite bacterial growth inhibition. | Toxin measurement performed too early. Toxin degradation. Assay sensitivity issues. | Toxin production is often maximal in the late stationary phase. Extend incubation to 48-72 hours. C. difficile toxins are unstable at room temperature.[7] Assay samples immediately after collection or store them at appropriate temperatures (e.g., -80°C). Use a highly sensitive detection method such as a cell-based cytotoxicity assay or a quantitative ELISA. |
| Difficulty in quantifying spore formation. | Incomplete removal of vegetative cells. Inconsistent staining. Low sporulation rate of the strain. | Treat samples with ethanol (B145695) or heat to eliminate vegetative cells before plating for spore counts. Use a standardized staining protocol, such as the malachite green method, for consistent visualization.[8] Ensure the use of a well-characterized, high-sporulating strain and appropriate sporulation media (e.g., Clospore media). |
| This compound appears less effective than expected. | Drug instability. Binding to plasticware. | Prepare fresh solutions of this compound for each experiment. Use low-protein-binding plates and tubes for assays. |
Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: Culture C. difficile on pre-reduced Brucella blood agar for 24-48 hours under anaerobic conditions. Suspend colonies in sterile, pre-reduced broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Drug Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate using pre-reduced broth.
-
Inoculation: Inoculate each well with the prepared bacterial suspension.
-
Incubation: Incubate the plates under anaerobic conditions at 37°C for 48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Protocol 2: Time-Course of Toxin Inhibition
-
Culture Preparation: Grow C. difficile in a suitable broth medium (e.g., BHI) to the early stationary phase.
-
Drug Exposure: Add this compound at the desired concentrations (e.g., 1x, 2x, and 4x MIC). Include a no-drug control.
-
Time-Point Sampling: At various time points (e.g., 12, 24, 48, and 72 hours), withdraw aliquots from each culture.
-
Sample Processing: Centrifuge the aliquots to pellet the cells. Collect the supernatant for toxin analysis.
-
Toxin Quantification: Measure the concentration of toxins A and B in the supernatants using a validated ELISA kit or a cell cytotoxicity assay.
Protocol 3: Sporulation Inhibition Assay
-
Culture and Sporulation Induction: Grow C. difficile in a sporulation-inducing medium (e.g., Clospore medium) in the presence of varying concentrations of this compound.
-
Incubation: Incubate the cultures under anaerobic conditions at 37°C for an extended period to allow for sporulation (e.g., 4-6 days).[9]
-
Spore Quantification:
-
Take an aliquot of the culture and heat-inactivate it at 65°C for 20 minutes to kill vegetative cells.[10]
-
Perform serial dilutions of the heat-treated sample and plate on pre-reduced agar supplemented with a germination agent like taurocholate.
-
Incubate the plates anaerobically for 24-48 hours and count the colony-forming units (CFUs), which represent the number of viable spores.
-
-
Data Analysis: Compare the spore counts from the this compound-treated cultures to the untreated control to determine the percentage of sporulation inhibition.
Visualizations
Caption: Mechanism of action of this compound in C. difficile.
Caption: General workflow for in vitro efficacy testing of this compound.
Caption: Decision tree for troubleshooting toxin inhibition assays.
References
- 1. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crestonepharma.com [crestonepharma.com]
- 3. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. contagionlive.com [contagionlive.com]
- 5. journals.asm.org [journals.asm.org]
- 6. crestonepharma.com [crestonepharma.com]
- 7. Clinical Testing and Diagnosis for C. diff Infection | C. diff | CDC [cdc.gov]
- 8. Characterization of the Sporulation Initiation Pathway of Clostridium difficile and Its Role in Toxin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of spore germination, growth, and toxin activity of clinically relevant C. difficile strains by gut microbiota derived secondary bile acids - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Technical Support Center for CRS3123 In Vitro to In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges encountered when translating in vitro findings for the narrow-spectrum antibiotic CRS3123 to in vivo models of Clostridioides difficile infection (CDI).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic small molecule that functions as a potent and selective inhibitor of the bacterial methionyl-tRNA synthetase (MetRS) type 1.[1][2] This enzyme is essential for protein synthesis in C. difficile and other susceptible Gram-positive bacteria. By inhibiting MetRS, this compound not only halts bacterial growth but also prevents the production of toxins and the formation of spores, which are critical for CDI pathogenesis and recurrence.[2][3][4]
Q2: Why is this compound considered a narrow-spectrum antibiotic and how does this translate from in vitro to in vivo?
In vitro studies have demonstrated that this compound is highly active against bacteria expressing type 1 MetRS, which includes C. difficile.[1][2] Conversely, it shows minimal activity against bacteria with type 2 MetRS, such as most Gram-negative bacteria and many beneficial gut commensals like Bacteroides and Bifidobacterium.[2] This selectivity, observed in vitro, has been successfully translated to in vivo models and clinical trials, where this compound has shown minimal disruption to the normal gut microbiota.[2][5][6] This is a significant advantage over broad-spectrum antibiotics that can exacerbate gut dysbiosis.[4][6]
Q3: How well do the in vitro Minimum Inhibitory Concentrations (MICs) of this compound correlate with its in vivo efficacy?
This compound has an in vitro MIC90 of 1 µg/mL against a wide range of C. difficile clinical isolates.[3] In the hamster model of CDI, oral doses as low as 0.5 mg/kg demonstrated superior efficacy in promoting survival compared to vancomycin (B549263).[1][3] This suggests a strong positive correlation between the potent in vitro activity and the observed in vivo efficacy. The high fecal concentrations of this compound achieved in preclinical models and humans, which are substantially above the MIC90, further support this correlation.[5][7]
Troubleshooting Guide
Issue 1: Suboptimal or Inconsistent Efficacy in a New In Vivo Model
Potential Cause: Variable Oral Bioavailability
While this compound is designed for low systemic absorption to target the gut, its oral bioavailability has been shown to vary across different animal species.[1] Preclinical studies have reported bioavailability of less than 1% in hamsters, 1% to 10.5% in rats, and less than 1% to 7.3% in dogs.[1] This variability can lead to inconsistent drug exposure in the gastrointestinal tract of different models.
Troubleshooting Steps:
-
Pharmacokinetic (PK) Profiling: Conduct a preliminary PK study in your chosen animal model to determine the fecal concentration of this compound after oral administration.
-
Dose Adjustment: If fecal concentrations are below the target exposure (well above the MIC90 of 1 µg/mL), a dose adjustment may be necessary.
-
Formulation Considerations: While this compound has been formulated as a dihydrochloride (B599025) salt in gelatin capsules for human trials, the formulation for animal studies may need optimization to ensure consistent delivery and dissolution in the specific gastrointestinal environment of the model organism.[5]
Issue 2: Difficulty in Correlating Systemic Exposure with Efficacy
Potential Cause: Glucuronidation of Absorbed Drug
Studies in humans have shown that the small fraction of this compound that is systemically absorbed undergoes glucuronidation.[1][8] This metabolic process can complicate the pharmacokinetic analysis of the parent (active) drug in plasma and urine, making it challenging to establish a direct correlation between systemic levels and gut efficacy.[1][8]
Troubleshooting Steps:
-
Focus on Fecal Concentrations: For a gut-targeted drug like this compound, fecal drug concentration is the most relevant PK parameter for assessing efficacy. Prioritize the analysis of gut content or fecal samples over plasma.
-
Enzymatic Hydrolysis: When analyzing urine or plasma for total drug exposure, consider treating the samples with β-glucuronidase to convert the glucuronide metabolites back to the parent this compound before quantification.
-
PK/PD Modeling: Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to better understand the relationship between dosing, fecal drug concentrations, and antibacterial effect.
Issue 3: Unexpected Host Response or Disease Presentation in the Hamster Model
Potential Cause: Inherent Limitations of the Hamster Model
The Syrian hamster is a well-established and highly susceptible model for CDI, and this compound has demonstrated superior efficacy in this model.[1][9] However, it is important to recognize that the hamster model does not perfectly replicate human CDI. For instance, hamsters with CDI typically do not develop diarrhea, a hallmark symptom in humans, but instead experience rapid and severe enterocolitis.[10]
Troubleshooting Steps:
-
Define Relevant Endpoints: For the hamster model, survival is a key endpoint. Also, consider assessing disease severity through histopathological examination of the cecum and colon, and by measuring fecal toxin levels.
-
Consider Alternative Models: Depending on the specific research question, other models like mice or Mongolian gerbils could be considered, as they may exhibit different aspects of CDI pathology and gut microbiome changes.[10]
-
Focus on Mechanism-Relevant Readouts: Since this compound is known to inhibit toxin production and sporulation in vitro, incorporate assays to measure these parameters in your in vivo experiments.[3][11] This can provide a more direct link between the drug's mechanism and its therapeutic effect.
Quantitative Data Summary
| Parameter | In Vitro Data | In Vivo Data (Hamster Model) | In Vivo Data (Human Clinical Trials) |
| This compound MIC90 against C. difficile | 1 µg/mL[3] | Not Applicable | Not Applicable |
| This compound Efficacious Dose | Not Applicable | As low as 0.5 mg/kg (oral, BID)[1][3] | 200 mg and 400 mg (oral, BID)[12] |
| Oral Bioavailability | Not Applicable | <1%[1] | Limited but detectable systemic uptake[5][7] |
| Clinical Cure Rate (Phase 2) | Not Applicable | Not Applicable | 97% (28/29 patients)[12] |
| CDI Recurrence Rate (Phase 2, Day 40) | Not Applicable | Not Applicable | 4% (vs. 23% for vancomycin)[6] |
Experimental Protocols
In Vitro Toxin and Spore Formation Inhibition Assay
-
Bacterial Culture: Grow C. difficile strains to the late-exponential phase in a suitable broth medium.
-
High-Density Inoculum: Harvest the cells, wash to remove pre-formed toxins, and resuspend in fresh broth at a high cell density (>10⁸ CFU/mL).
-
Drug Exposure: Add this compound at various concentrations (e.g., ranging from sub-MIC to supra-MIC levels). Include vancomycin and metronidazole (B1676534) as comparators.
-
Toxin Measurement: At various time points, collect culture supernatants and measure toxin levels using cytotoxicity assays or specific ELISAs for toxins A and B.
-
Spore Quantification: To measure sporulation, plate the cultures on agar (B569324) with and without the test agents. After incubation, determine the total viable counts and the number of heat-resistant spores.[11]
C. difficile Hamster Infection Model
-
Antibiotic Pre-treatment: Induce susceptibility to CDI by administering an antibiotic such as clindamycin (B1669177) to Syrian hamsters.
-
Infection: Challenge the hamsters with a high inoculum of C. difficile spores via oral gavage.
-
Treatment: Begin oral administration of this compound (e.g., 0.5 mg/kg or 5 mg/kg, twice daily for 5 days). Include a vehicle control group and a vancomycin-treated group.
-
Monitoring: Monitor the animals daily for signs of illness and record survival over a period of approximately 30 days.
-
Endpoint Analysis: At the end of the study or at the time of euthanasia, cecal and colonic tissues can be collected for histopathological analysis, and intestinal contents can be analyzed for C. difficile burden and toxin levels.[13]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Translational workflow for this compound.
References
- 1. Safety, Tolerability, Systemic Exposure, and Metabolism of this compound, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. crestonepharma.com [crestonepharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Narrow-spectrum drug shows promise against C diff infection in phase 2 trial | CIDRAP [cidrap.umn.edu]
- 7. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Models for the study of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Gut microbiome changes in mouse, Mongolian gerbil, and hamster models following Clostridioides difficile challenge [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. crestonepharma.com [crestonepharma.com]
- 13. crestonepharma.com [crestonepharma.com]
Validation & Comparative
Preclinical Showdown: CRS3123 Outperforms Vancomycin in Head-to-Head Clostridioides difficile Infection Model
For Immediate Release: Researchers and drug development professionals now have access to a comparative guide detailing the preclinical efficacy of CRS3123 versus the standard-of-care antibiotic, vancomycin (B549263), in a well-established animal model of Clostridioides difficile infection (CDI). The data, primarily drawn from a pivotal study by Ochsner et al. (2009) in the Journal of Antimicrobial Chemotherapy, demonstrates the superior potential of this compound in not only treating the acute phase of the infection but also in preventing its recurrence.
In a hamster model of clindamycin-induced CDI, this compound (formerly known as REP3123) exhibited a significant survival advantage over vancomycin. Furthermore, mechanistic studies revealed that this compound effectively inhibits crucial virulence factors of C. difficile, namely toxin production and spore formation, aspects where vancomycin showed limited to no efficacy.
Superior Survival Rates Observed with this compound Treatment
The in vivo efficacy of this compound was directly compared to vancomycin in a lethal model of CDI. Following infection, hamsters were treated with either this compound or vancomycin at varying doses. The primary endpoint was survival over a 33-day period. This compound demonstrated a dose-dependent increase in survival, with significantly better outcomes compared to vancomycin, particularly in preventing death following the cessation of treatment, a period critical for assessing disease recurrence.
| Treatment Group | Dosage (mg/kg/day) | Survival Rate (Day 33) |
| This compound | 0.5 | 62% |
| This compound | 5 | 75% |
| Vancomycin | 0.5 | 0% |
| Vancomycin | 5 | 12.5% |
| Untreated Control | - | 0% |
Contrasting Mechanisms of Action: A Tale of Two Drugs
The divergence in efficacy can be attributed to the distinct mechanisms by which each drug combats C. difficile. Vancomycin, a glycopeptide antibiotic, inhibits bacterial cell wall synthesis, leading to cell death. In contrast, this compound, a novel small molecule, targets methionyl-tRNA synthetase (MetRS), an enzyme essential for bacterial protein synthesis. This targeted approach not only halts bacterial growth but also curtails the production of toxins and the formation of resilient spores, which are key to CDI transmission and recurrence.
dot
Caption: Comparative signaling pathways of this compound and vancomycin.
In vitro studies highlighted that this compound inhibited de novo toxin production in high-density C. difficile cultures at a concentration of 1 mg/L, whereas vancomycin required a much higher concentration of 20 mg/L to achieve a similar effect. Strikingly, while this compound caused a greater than 10-fold reduction in sporulation, vancomycin was observed to promote the formation of spores.[1][2]
Experimental Protocols
The preclinical efficacy data was generated using a standardized and widely accepted hamster model of CDI.
Animal Model:
-
Species: Male Golden Syrian hamsters
-
Weight: 80-100 g
-
Induction of Susceptibility: A single oral dose of clindamycin (B1669177) (30 mg/kg) was administered on day -1 to disrupt the native gut microbiota.
-
Infection: On day 0, hamsters were challenged with an oral inoculum of 105 colony-forming units (CFU) of a toxigenic strain of Clostridioides difficile (ATCC 43596).
Treatment Regimen:
-
Initiation: Treatment commenced 24 hours post-infection (day 1).
-
Administration: this compound and vancomycin were administered orally twice daily for five consecutive days.
-
Dosage Groups:
-
This compound: 0.5 mg/kg/day and 5 mg/kg/day
-
Vancomycin: 0.5 mg/kg/day and 5 mg/kg/day
-
Control: Untreated infected animals.
-
-
Monitoring: Animals were monitored for signs of CDI (e.g., diarrhea, lethargy) and survival for a total of 33 days.
dot
Caption: Experimental workflow for the preclinical CDI hamster model.
Conclusion
The preclinical evidence strongly suggests that this compound holds significant promise as a novel therapeutic for CDI, demonstrating superior efficacy over vancomycin in a lethal animal model. Its unique mechanism of action, which includes the inhibition of toxin production and sporulation, addresses key limitations of current therapies and may translate to improved clinical outcomes, particularly in reducing the high rates of disease recurrence. These compelling preclinical data have paved the way for further clinical investigation of this compound in human patients.[1][3][4]
References
Comparative Analysis of CRS3123 and Fidaxomicin on Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two narrow-spectrum antibiotics, CRS3123 and fidaxomicin (B1672665), focusing on their respective impacts on the gut microbiota. Both drugs represent significant advancements over broad-spectrum antibiotics for the treatment of Clostridioides difficile infection (CDI) by minimizing collateral damage to the commensal gut flora, a key factor in preventing CDI recurrence. This analysis is based on available preclinical and clinical trial data.
Executive Summary
This compound and fidaxomicin are both narrow-spectrum antibiotics that demonstrate a reduced impact on the gut microbiota compared to broad-spectrum agents like vancomycin (B549263). This compound, a novel small molecule, inhibits methionyl-tRNA synthetase in C. difficile, while fidaxomicin, a macrocyclic antibiotic, inhibits bacterial RNA polymerase. Clinical data suggests that both drugs spare key commensal anaerobes crucial for maintaining colonization resistance. While direct head-to-head clinical trial data is limited, this guide synthesizes available evidence to facilitate a comparative understanding of their effects.
Mechanism of Action
A fundamental differentiator between this compound and fidaxomicin is their distinct mechanisms of action, which dictates their spectrum of activity and, consequently, their impact on the gut microbiota.
| Feature | This compound | Fidaxomicin |
| Target | Methionyl-tRNA synthetase (MetRS)[1] | RNA polymerase[2][3][4] |
| Mechanism | Inhibition of protein synthesis[1] | Inhibition of transcription initiation[2][3] |
| Spectrum of Activity | Narrow-spectrum, active against C. difficile and other Gram-positive bacteria.[5] Inactive against most Gram-negative bacteria and many commensal anaerobes like Bacteroides and Bifidobacterium.[4][6] | Narrow-spectrum, primarily targeting C. difficile.[7] It has limited activity against other gut flora, including Bacteroides and other Gram-negative bacteria.[2] |
dot
Caption: Mechanisms of action for this compound and fidaxomicin.
Impact on Gut Microbiota: A Comparative Overview
Both this compound and fidaxomicin are designed to minimize disruption to the gut microbiota, a critical factor in preventing the recurrence of C. difficile infections.
This compound
A Phase 1 clinical trial (NCT02106338) in healthy adults demonstrated that this compound has a minimal impact on the gut microbiota.[2][4] The study, which administered oral doses of 200 mg, 400 mg, or 600 mg twice daily for 10 days, found that the drug was inactive against important commensal anaerobes.[2][4]
-
Key Findings:
-
Preservation of major anaerobic groups, including Bacteroides and Bifidobacterium.[6]
-
Minimal changes in the overall composition of the gut microbiota compared to placebo.[8]
-
A Phase 2 trial further supported these findings, showing that this compound better preserved gut microbiome diversity compared to vancomycin in patients with CDI.[6]
-
Fidaxomicin
Multiple studies have shown that fidaxomicin is more sparing of the gut microbiota than vancomycin in patients with CDI.[7][9] This preservation of the microbiota is believed to contribute to the lower rates of CDI recurrence observed with fidaxomicin treatment.[9]
-
Key Findings:
Quantitative Data on Microbiota Changes
The following tables summarize the quantitative data from clinical trials on the effects of this compound and fidaxomicin on key gut microbial populations. It is important to note that the this compound data is from healthy subjects, while the fidaxomicin data is from patients with CDI, which may influence the baseline microbiota composition.
Table 1: Effect of this compound on Gut Microbiota in Healthy Adults (Phase 1 Study)
| Bacterial Group | Change from Baseline (this compound vs. Placebo) |
| Bacteroides | Minimal to no change[4][6] |
| Bifidobacterium | Minimal to no change[4][6] |
| Clostridial Cluster XIVa | Minimal to no change[4] |
| Clostridial Cluster IV | Minimal to no change[4] |
Table 2: Effect of Fidaxomicin on Gut Microbiota in CDI Patients (Compared to Vancomycin)
| Bacterial Group | Fidaxomicin | Vancomycin |
| Bacteroides/Prevotella group | Allowed major components to persist[9][10] | 2–4 log10 CFU/g reduction[9][10] |
| Clostridium coccoides group (Cluster XIVa) | Shorter term and temporary suppression[9][10] | More significant suppression[9][10] |
| Clostridium leptum group (Cluster IV) | Shorter term and temporary suppression[9][10] | More significant suppression[9][10] |
| Bifidobacterium | Less affected[5] | Significantly suppressed[3] |
Experimental Protocols
This compound Phase 1 Microbiota Analysis
dot
References
- 1. Crestone Releases Encouraging Phase 2 Trial Results for this compound in Treating C. Difficile Infections (CDI) [synapse.patsnap.com]
- 2. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fidaxomicin Preserves the Intestinal Microbiome During and After Treatment of Clostridium difficile Infection (CDI) and Reduces Both Toxin Reexpression and Recurrence of CDI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new macrocyclic antibiotic, fidaxomicin (OPT-80), causes less alteration to the bowel microbiota of Clostridium difficile-infected patients than does vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. crestonepharma.com [crestonepharma.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Fidaxomicin preserves the intestinal microbiome during and after treatment of Clostridium difficile infection (CDI) and reduces both toxin reexpression and recurrence of CDI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
CRS3123 Demonstrates Superiority in Preventing Clostridioides difficile Infection Recurrence: A Comparative Analysis
For Immediate Release
Boulder, CO – In the landscape of Clostridioides difficile infection (CDI) therapeutics, the prevention of recurrence remains a critical challenge. New data from a Phase 2 clinical trial highlights the potential of CRS3123, a novel narrow-spectrum antibiotic, to significantly reduce CDI recurrence rates compared to standard-of-care vancomycin (B549263). This guide provides a comprehensive comparison of this compound with other therapeutic alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a first-in-class methionyl-tRNA synthetase inhibitor, has shown promising results in a Phase 2, randomized, double-blind, comparator-controlled, multicenter study. The trial evaluated the safety and efficacy of two dosages of this compound against vancomycin in adults with a primary episode or first recurrence of CDI.[1][2][3] Notably, this compound demonstrated a statistically significant reduction in CDI recurrence at day 40, with a recurrence rate of 4% compared to 23% for vancomycin.[1][3][4] While clinical cure rates at day 12 were comparable between this compound (97%) and vancomycin (93%), the marked difference in recurrence underscores the potential of this compound as a superior treatment option for sustained resolution of CDI.[1][3][4]
Comparative Efficacy in Preventing CDI Recurrence
The following tables summarize the quantitative data from clinical trials of this compound and other approved treatments for recurrent CDI. It is important to note that these data are from separate studies and not from direct head-to-head trials, except where specified.
Table 1: this compound vs. Vancomycin in Primary or First Recurrence CDI
| Metric | This compound | Vancomycin | Source |
| Clinical Cure Rate (Day 12) | 97% (28/29) | 93% (13/14) | [1][4] |
| CDI Recurrence Rate (Day 40) | 4% | 23% | [1][3] |
Table 2: Alternative Therapies vs. Vancomycin for Recurrent CDI
| Treatment | Recurrence Rate | Comparator (Vancomycin) Recurrence Rate | Key Findings & Sources |
| Fidaxomicin (B1672665) | 19.7% | 35.5% | In a subgroup analysis of patients with a prior CDI episode, fidaxomicin showed a significant reduction in recurrence compared to vancomycin.[5] A meta-analysis also found fidaxomicin was associated with a 31% reduction in the risk of recurrence.[6] |
| Bezlotoxumab (adjunctive) | 16.5% | 26.6% (placebo) | As an adjunct to standard of care antibiotics (including vancomycin), bezlotoxumab significantly reduced CDI recurrence in patients at high risk.[7] |
| Fecal Microbiota Transplantation (FMT) | Varies (e.g., 33.3%) | Varies (e.g., 38.8%) | In a randomized trial for primary CDI, FMT was non-inferior to vancomycin for clinical cure without recurrence.[8][9] For recurrent CDI, FMT has shown to be more effective than vancomycin in some studies. |
Mechanism of Action: A Targeted Approach
This compound is a small molecule that selectively inhibits the bacterial methionyl-tRNA synthetase (MetRS), an enzyme essential for protein synthesis.[1][2] This mechanism of action is highly specific to bacteria and does not affect the human equivalent of the enzyme. By inhibiting MetRS, this compound effectively halts bacterial growth, toxin production, and the formation of spores, which are crucial for CDI recurrence and transmission.[1][10] Its narrow spectrum of activity is a key advantage, as it minimizes disruption to the normal gut microbiota, a crucial factor in preventing CDI recurrence.[3]
Experimental Protocols
This compound Phase 2 Clinical Trial (NCT04781387)
-
Study Design: A randomized, double-blind, comparator-controlled, multicenter study.[1][2]
-
Participants: 43 adult patients with a laboratory-confirmed primary episode or first recurrence of CDI.[1][4]
-
Inclusion Criteria: Stool positive for C. difficile toxin A and/or B.[11]
-
Exclusion Criteria: Life-threatening or fulminant CDI, need for concurrent laxatives, or receipt of bezlotoxumab within 3 months of randomization.[11]
-
Treatment Arms:
-
Primary Endpoint: Rate of clinical cure at the Test-of-Cure visit on Day 12, defined as resolution of diarrhea.[1]
-
Secondary Endpoints: Rate of CDI recurrence at Day 40, safety, and tolerability.[2][3]
Signaling Pathways in C. difficile Pathogenesis
The pathogenesis of CDI is primarily driven by the production of toxins TcdA and TcdB, and the formation of resilient spores that lead to recurrence. These processes are tightly regulated by complex signaling pathways.
Toxin Production Pathway
The expression of toxin genes (tcdA and tcdB) is located on the Pathogenicity Locus (PaLoc) and is positively regulated by the sigma factor TcdR.[12][13] The activity of TcdR is, in turn, influenced by various environmental and metabolic signals, often mediated by global regulators like CodY and CcpA.[13][14][15] Inhibition of protein synthesis by this compound would disrupt the production of these regulatory proteins and the toxins themselves.
Sporulation Pathway
C. difficile sporulation is a key factor in disease transmission and recurrence. This process is initiated in response to environmental stress and is controlled by a master regulator, Spo0A.[16][17][18] The activation of Spo0A triggers a phosphorelay cascade that ultimately leads to the formation of a dormant spore. By inhibiting protein synthesis, this compound can prevent the production of essential proteins required for the complex process of spore formation.
Conclusion
The available data strongly suggest that this compound is a promising new agent in the fight against CDI, with a clear advantage in preventing recurrence compared to vancomycin. Its targeted mechanism of action, which spares the gut microbiota while inhibiting key virulence factors of C. difficile, positions it as a potentially superior therapeutic option. Further investigation in Phase 3 trials is warranted to confirm these findings and fully elucidate the role of this compound in the management of CDI.
References
- 1. crestonepharma.com [crestonepharma.com]
- 2. drugtopics.com [drugtopics.com]
- 3. Narrow-spectrum drug shows promise against C diff infection in phase 2 trial | CIDRAP [cidrap.umn.edu]
- 4. Crestone Releases Encouraging Phase 2 Trial Results for this compound in Treating C. Difficile Infections (CDI) [synapse.patsnap.com]
- 5. Treatment of First Recurrence of Clostridium difficile Infection: Fidaxomicin Versus Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Path of least recurrence: A systematic review and meta-analysis of fidaxomicin versus vancomycin for Clostridioides difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bezlotoxumab in the treatment of Clostridioides difficile infections: a real-life experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fecal Microbiota Transplantation Versus Vancomycin for Primary Clostridioides difficile Infection : A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fecal Microbiota Transplant as good as Vancomycin as Initial Treatment for C. diff, Study Finds [medicaldialogues.in]
- 10. crestonepharma.com [crestonepharma.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Network analysis of toxin production in Clostridioides difficile identifies key metabolic dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Clostridioides difficile toxin production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. Characterization of the sporulation initiation pathway of Clostridium difficile and its role in toxin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Genetic Mechanisms Governing Sporulation Initiation in Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: CRS3123 vs. Vancomycin in the Regulation of Clostridioides difficile Toxin Production
For Researchers, Scientists, and Drug Development Professionals
Clostridioides difficile infection (CDI) remains a significant challenge in healthcare settings, primarily driven by the production of potent toxins, Toxin A (TcdA) and Toxin B (TcdB). While vancomycin (B549263) has been a standard treatment, novel therapeutics are emerging with differentiated mechanisms of action. This guide provides a detailed, data-driven comparison of CRS3123, a novel narrow-spectrum antibiotic, and vancomycin, focusing on their respective impacts on C. difficile toxin production.
Executive Summary
This compound, a first-in-class methionyl-tRNA synthetase (MetRS) inhibitor, demonstrates a multi-faceted approach to combating CDI.[1][2] In addition to its bactericidal activity, this compound exhibits potent inhibition of toxin and spore formation.[1][2][3] Preclinical data indicates that this compound is superior to vancomycin in inhibiting de novo toxin production at significantly lower concentrations.[4] Furthermore, Phase 2 clinical trial results highlight a substantially lower rate of CDI recurrence with this compound compared to vancomycin, a key differentiator in patient outcomes.[5][6][7]
Vancomycin, a glycopeptide antibiotic that inhibits cell wall synthesis, effectively reduces vegetative C. difficile cell counts and associated toxin levels.[8][9] However, it is a broad-spectrum agent, which can disrupt the protective gut microbiota, and it lacks activity against C. difficile spores.[1][5][8]
Quantitative Data Summary: this compound vs. Vancomycin
The following table summarizes the key quantitative data comparing the effects of this compound and vancomycin on C. difficile.
| Parameter | This compound | Vancomycin | Source(s) |
| Mechanism of Action | Inhibition of methionyl-tRNA synthetase (protein synthesis) | Inhibition of cell wall synthesis | [1][2][9] |
| Spectrum of Activity | Narrow, targets C. difficile with minimal disruption to gut microbiota | Broad, disrupts normal gut microbiota | [1][5][10] |
| Toxin Production Inhibition | Inhibits de novo toxin production at 1 mg/L | Requires 20 mg/L to inhibit de novo toxin production | [4] |
| Spore Formation | Inhibits sporulation | No activity against spores; may promote formation in some strains | [1][4][8][11] |
| Clinical Cure Rate (Phase 2) | 97% (28/29) | 93% (13/14) | [5][7] |
| CDI Recurrence Rate (Day 40, Phase 2) | 4% | 23% | [5][6][7] |
Mechanism of Action: A Tale of Two Targets
The distinct mechanisms of action of this compound and vancomycin underpin their differential effects on toxin production and overall therapeutic profiles.
This compound: Targeting Protein Synthesis
This compound selectively inhibits the bacterial methionyl-tRNA synthetase (MetRS), an essential enzyme for protein translation.[2][10] By blocking this enzyme, this compound halts the production of all proteins, including the exotoxins TcdA and TcdB, and proteins required for sporulation.[3][6] This direct inhibition of the toxin-producing machinery explains its potent effect at low concentrations.
References
- 1. crestonepharma.com [crestonepharma.com]
- 2. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crestone, Inc. Enrolls First Patient in Phase 2 Clinical Trial for Novel Antibiotic this compound to Treat C. difficile Infections - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. Narrow-spectrum drug shows promise against C diff infection in phase 2 trial | CIDRAP [cidrap.umn.edu]
- 6. crestonepharma.com [crestonepharma.com]
- 7. Crestone Releases Encouraging Phase 2 Trial Results for this compound in Treating C. Difficile Infections (CDI) [synapse.patsnap.com]
- 8. Activity of vancomycin against epidemic Clostridium difficile strains in a human gut model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. contagionlive.com [contagionlive.com]
- 11. Safety, Tolerability, Systemic Exposure, and Metabolism of this compound, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: A Comparative Analysis of CRS3123 and Fidaxomicin Against Clostridium difficile
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro activity of CRS3123 and fidaxomicin (B1672665) against Clostridium difficile isolates, supported by available experimental data.
In the landscape of antimicrobial development for Clostridium difficile infection (CDI), two agents, the investigational drug this compound and the approved antibiotic fidaxomicin, present distinct mechanisms of action and promising in vitro profiles. This guide synthesizes publicly available data to offer a comparative overview of their activity against C. difficile, detailing their mechanisms, summarizing their inhibitory concentrations, and outlining the experimental protocols used for these assessments.
Mechanism of Action: Two Distinct Approaches to Inhibit C. difficile
This compound and fidaxomicin target different essential cellular processes in C. difficile, leading to bacterial inhibition and death.
This compound is a small molecule that functions as a protein synthesis inhibitor.[1] It specifically targets the bacterial methionyl-tRNA synthetase (MetRS), an enzyme crucial for the incorporation of methionine into proteins.[1][2] By inhibiting MetRS, this compound effectively halts protein production, which not only stops bacterial growth but also interferes with toxin production and spore formation.[2][3] This novel mechanism of action means its utility is unlikely to be compromised by resistance to other antibiotic classes.[1]
Fidaxomicin , a macrolide antibiotic, is a potent inhibitor of bacterial RNA synthesis.[4][5] It binds to the bacterial RNA polymerase, preventing the transcription of DNA into RNA.[5][6] This action is bactericidal against C. difficile and also has a prolonged post-antibiotic effect, meaning its inhibitory activity persists for a period after the drug concentration falls below the minimum inhibitory concentration (MIC).[5] Fidaxomicin's mechanism is distinct from other macrolides and rifamycins.[6]
Comparative In Vitro Activity
The in vitro potency of an antimicrobial agent is primarily assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: In Vitro Activity of this compound against C. difficile
| Drug | Number of Isolates | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| This compound | 108 | 0.5 - 1 | 1 | [3] |
Table 2: In Vitro Activity of Fidaxomicin against C. difficile
| Drug | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Fidaxomicin | 1323 (8 studies) | ≤0.001 - 1 | - | 0.5 | [7] |
| Fidaxomicin | 82 | 0.008 - 0.125 | - | 0.06 | [8] |
| Fidaxomicin | Not specified | - | - | 0.25 | [9] |
Note: The variability in MIC values can be attributed to differences in the specific isolates tested, the methodologies used, and the geographical origin of the isolates.
Experimental Protocols
Standardized methods are crucial for determining and comparing the in vitro activity of antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for the susceptibility testing of anaerobic bacteria like C. difficile.
Minimum Inhibitory Concentration (MIC) Determination
1. Agar (B569324) Dilution Method: This is the reference method recommended by the CLSI for C. difficile susceptibility testing.
-
Media Preparation: A series of agar plates (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood) containing serial twofold dilutions of the antimicrobial agent are prepared. A growth control plate with no antibiotic is also included.
-
Inoculum Preparation: C. difficile isolates are grown in an appropriate broth medium (e.g., thioglycollate broth) to achieve a standardized turbidity (e.g., 0.5 McFarland standard), which corresponds to approximately 1.5 x 108 CFU/mL.
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate.
-
Incubation: The plates are incubated under anaerobic conditions at 35-37°C for 48 hours.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth on the agar surface.
2. Broth Microdilution Method: While not the CLSI reference method for C. difficile, broth microdilution is a commonly used and more automatable alternative.
-
Plate Preparation: 96-well microtiter plates are prepared with serial twofold dilutions of the antimicrobial agents in a suitable broth medium (e.g., supplemented Brucella broth).
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated in an anaerobic environment at 35-37°C for 48 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the drug in which there is no visible turbidity (bacterial growth).
Time-Kill Assays
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Inoculum Preparation: A standardized suspension of C. difficile is prepared in a suitable broth medium.
-
Exposure to Antibiotic: The bacterial suspension is exposed to the antimicrobial agent at various concentrations (e.g., multiples of the MIC). A growth control with no antibiotic is included.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), aliquots are withdrawn from each culture, serially diluted, and plated onto appropriate agar plates.
-
Incubation and Colony Counting: The plates are incubated anaerobically, and the number of viable colonies (CFU/mL) is determined.
-
Data Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted for each antibiotic concentration. A ≥3-log10 reduction in CFU/mL is generally considered indicative of bactericidal activity.
Conclusion
Both this compound and fidaxomicin demonstrate potent in vitro activity against C. difficile, albeit through different mechanisms of action. Fidaxomicin has a well-documented low MIC range against a large number of clinical isolates. This compound also shows high potency within a narrow MIC range. The narrow spectrum of activity of this compound, potentially sparing the gut microbiota, is a noteworthy characteristic.[1] Further direct comparative studies are warranted to fully elucidate the relative in vitro advantages of each compound against a diverse panel of contemporary C. difficile clinical isolates. The experimental protocols outlined provide a framework for such comparative assessments, which are essential for the continued development of effective therapies for CDI.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparison of agar dilution and broth microdilution methods for Clostridium difficile antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety, Tolerability, Systemic Exposure, and Metabolism of this compound, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. Antimicrobial susceptibility of Brazilian Clostridium difficile strains determined by agar dilution and disk diffusion | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 7. benchchem.com [benchchem.com]
- 8. In vitro susceptibility of Clostridium difficile to SMT19969 and comparators, as well as the killing kinetics and post-antibiotic effects of SMT19969 and comparators against C. difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
The Clinical Relevance of CRS3123's Narrow Spectrum: A Comparative Guide for Researchers
An in-depth evaluation of CRS3123, a novel narrow-spectrum antibiotic for Clostridioides difficile infection (CDI), reveals significant advantages over current standard-of-care treatments, particularly in preserving gut microbiome health and reducing disease recurrence. This guide provides a comprehensive comparison with vancomycin (B549263) and fidaxomicin (B1672665), supported by available clinical trial data and detailed experimental methodologies.
This compound is a first-in-class small molecule that selectively inhibits methionyl-tRNA synthetase (MetRS) in C. difficile and other susceptible bacteria.[1] This targeted mechanism of action forms the basis of its narrow-spectrum activity, a key differentiator from broad-spectrum antibiotics like vancomycin. By sparing a significant portion of the commensal gut microbiota, this compound aims to reduce the risk of recurrent CDI, a major challenge in patient management.
Comparative Clinical Efficacy and Safety
Recent Phase 2 clinical trial data has positioned this compound as a promising alternative for the treatment of CDI. The trial demonstrated high rates of clinical cure and a markedly lower rate of recurrence compared to vancomycin.
| Metric | This compound (200 mg or 400 mg BID) | Vancomycin (125 mg QID) | Fidaxomicin (200 mg BID) |
| Clinical Cure Rate (Day 12) | 97% (28/29)[1][2] | 93% (13/14)[1][2] | ~88-92% (non-inferior to vancomycin in pivotal trials)[3] |
| CDI Recurrence Rate (Day 40) | 4%[1][2] | 23%[1][2] | ~13-15% (significantly lower than vancomycin)[3] |
| Safety Profile | Generally safe and well-tolerated with no serious treatment-emergent adverse events reported in Phase 2.[1] | Generally well-tolerated; common adverse events include abdominal pain, nausea, and hypokalemia. | Generally well-tolerated; common adverse events include nausea, vomiting, and abdominal pain. |
Impact on the Gut Microbiome: A Key Differentiator
The primary clinical advantage of this compound's narrow spectrum lies in its minimal disruption of the gut microbiome, which is crucial for preventing CDI recurrence. Broad-spectrum antibiotics, such as vancomycin, are known to significantly alter the gut microbial landscape, creating an environment conducive to C. difficile spore germination and toxin production.
While direct head-to-head quantitative comparisons of microbiome diversity indices for all three drugs from a single study are not yet published, available data from separate studies consistently show that both this compound and fidaxomicin have a less detrimental impact on gut flora compared to vancomycin.[4][5] Studies on vancomycin have demonstrated a significant reduction in the diversity and richness of the gut microbiota.[4] In contrast, fidaxomicin has been shown to be more selective, preserving key commensal groups.[5] Preclinical and Phase 1 studies of this compound have similarly indicated minimal disruption to the normal gut microbiota.[6][7] A presentation at the ASM Microbe 2025 meeting is anticipated to provide further microbiome analysis from the Phase 2 clinical trial comparing this compound and vancomycin.[6]
Mechanism of Action: Selective Inhibition of MetRS
This compound's targeted activity is a result of its specific inhibition of the bacterial methionyl-tRNA synthetase (MetRS), an enzyme essential for protein synthesis.[1] This enzyme attaches the amino acid methionine to its corresponding transfer RNA (tRNA), a critical step in the translation of genetic information into proteins. By blocking this process, this compound effectively halts bacterial growth and toxin production.[6]
Mechanism of Action of this compound.
Experimental Protocols
This compound Phase 2 Clinical Trial (NCT04781387)
This randomized, double-blind, comparator-controlled, multicenter study was designed to evaluate the safety and efficacy of this compound in adults with a primary episode or first recurrence of CDI.[1][8]
-
Participants: Adults (18 years or older) with a confirmed diagnosis of CDI (positive stool test for C. difficile toxin).
-
Intervention Arms:
-
This compound 200 mg administered orally twice daily for 10 days.
-
This compound 400 mg administered orally twice daily for 10 days.
-
Vancomycin 125 mg administered orally four times daily for 10 days.
-
-
Primary Endpoint: The rate of clinical cure at the test-of-cure visit on Day 12. Clinical cure was defined as the resolution of diarrhea and no further need for CDI therapy.
-
Secondary Endpoints:
-
Rate of CDI recurrence at Day 40.
-
Global cure rate (clinical cure without recurrence).
-
Time to resolution of diarrhea.
-
Safety and tolerability of this compound.
-
-
Exploratory Endpoints: Assessment of the impact of this compound on the gut microbiome.[7]
This compound Phase 2 Trial Workflow.
Logical Comparison of Spectrum of Activity
The narrow-spectrum nature of this compound represents a paradigm shift in the treatment of CDI, moving away from the broad-spectrum approach that can inadvertently perpetuate the cycle of recurrence.
Spectrum of Activity Comparison.
Conclusion
The clinical data available for this compound strongly supports the clinical relevance of its narrow-spectrum approach to treating CDI. With a high clinical cure rate comparable to the standard of care and a significantly lower recurrence rate, this compound demonstrates the potential to address a critical unmet need in CDI management. Its mechanism of action, which spares the majority of the gut microbiota, is a key factor in its promising clinical profile. As more data from ongoing and future studies become available, particularly detailed microbiome analyses, the position of this compound in the CDI treatment landscape will be further solidified. For researchers and drug development professionals, this compound represents a compelling example of the successful application of a targeted, narrow-spectrum strategy in infectious disease therapeutics.
References
- 1. crestonepharma.com [crestonepharma.com]
- 2. Narrow-spectrum drug shows promise against C diff infection in phase 2 trial | CIDRAP [cidrap.umn.edu]
- 3. Fidaxomicin versus vancomycin for Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of fidaxomicin, thuricin CD, vancomycin and nisin highlights the narrow spectrum nature of thuricin CD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of fidaxomicin, thuricin CD, vancomycin and nisin highlights the narrow spectrum nature of thuricin CD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. crestonepharma.com [crestonepharma.com]
- 7. crestonepharma.com [crestonepharma.com]
- 8. drugtopics.com [drugtopics.com]
Comparative Analysis of CRS3123 and Vancomycin on Clostridioides difficile Spore Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of CRS3123 (also known as REP3123) and vancomycin (B549263) on the spore formation of Clostridioides difficile. The data and experimental protocols presented are derived from key studies in the field to facilitate an objective evaluation of these two antimicrobial agents.
Executive Summary
Clostridioides difficile infection (CDI) is intrinsically linked to the bacterium's ability to form highly resistant spores, which are crucial for transmission and disease recurrence. While vancomycin is a standard therapy for CDI, its impact on spore formation is a point of concern. This compound, a novel narrow-spectrum antibiotic, has been investigated as an alternative that may offer advantages by directly inhibiting sporulation.
This guide summarizes the key findings:
-
This compound actively inhibits C. difficile spore formation. As a protein synthesis inhibitor, it has been shown to cause a greater than 10-fold reduction in the in vitro sporulation rate.[1]
-
Vancomycin shows no inhibitory activity against C. difficile spores and may even promote their formation. [1][2] This could be a contributing factor to the high recurrence rates observed in patients treated with vancomycin.[3]
-
The distinct mechanisms of action of the two drugs underpin their differential effects on sporulation. This compound targets methionyl-tRNA synthetase (MetRS), an essential enzyme for protein synthesis, thereby halting processes like spore formation.[4][5][6] Vancomycin, a cell wall synthesis inhibitor, is less effective against the dormant spore form.[2]
Data Presentation: In Vitro Sporulation Inhibition
The following table summarizes the quantitative data from a comparative study on the effects of this compound and vancomycin on the percentage of C. difficile spores after four days of incubation on agar (B569324) containing the respective drugs.
| C. difficile Strain | Drug Concentration (mg/L) | % Spores with this compound | % Spores with Vancomycin |
| Clinical Isolate 1 | 0.25 | 0.8 | 15.2 |
| 0.5 | 0.5 | 18.5 | |
| 1.0 | <0.1 | 20.1 | |
| Clinical Isolate 2 | 0.25 | 1.1 | 12.8 |
| 0.5 | 0.7 | 15.3 | |
| 1.0 | <0.1 | 17.9 | |
| BI/NAP1/027 Strain | 0.5 | 0.4 | 22.4 |
| 1.0 | <0.1 | 25.6 | |
| 2.0 | <0.1 | 28.3 |
Data adapted from Ochsner et al., Journal of Antimicrobial Chemotherapy, 2009.[7]
Experimental Protocols
The following is a detailed methodology for the in vitro sporulation assay used to generate the comparative data.
Objective: To determine the frequency of C. difficile spore formation in the presence of this compound and vancomycin.
Materials:
-
C. difficile clinical isolates
-
Brain Heart Infusion (BHI) agar and broth
-
This compound and vancomycin stock solutions
-
Sterile inoculating loops, petri dishes, and microcentrifuge tubes
-
Ethanol (B145695) (95%)
-
Phosphate-buffered saline (PBS)
-
Anaerobic chamber
Procedure:
-
Culture Preparation: C. difficile strains are grown overnight in BHI broth under anaerobic conditions at 37°C.
-
Drug Incorporation into Agar: BHI agar is prepared and cooled to 50-55°C. This compound or vancomycin is added to the molten agar to achieve the desired final concentrations (e.g., 0.06–2 mg/L).[7] The agar is then poured into petri dishes and allowed to solidify.
-
Inoculation: The surfaces of the drug-containing agar plates are inoculated with the overnight C. difficile cultures.
-
Incubation: The inoculated plates are incubated anaerobically at 37°C for 4 days.[7]
-
Harvesting and Enumeration of Total Viable Cells: After incubation, a section of the bacterial lawn is scraped from the agar surface and suspended in BHI broth. Serial dilutions are performed in pre-reduced BHI broth, and aliquots are plated on non-selective BHI agar to determine the total number of colony-forming units (CFU), representing both vegetative cells and spores.[8]
-
Enumeration of Spores (Ethanol Resistance Method):
-
An aliquot of the cell suspension from step 5 is mixed with 95% ethanol to a final concentration of approximately 28.5%.[8]
-
The mixture is incubated for a set period (e.g., 15 minutes) to kill vegetative cells, leaving the ethanol-resistant spores.[8]
-
Serial dilutions of the ethanol-treated suspension are plated on BHI agar supplemented with 0.1% sodium taurocholate to promote spore germination.[8]
-
The plates are incubated anaerobically, and the resulting colonies (originating from spores) are counted.
-
-
Calculation of Sporulation Frequency: The sporulation frequency is calculated as the percentage of ethanol-resistant spores relative to the total number of viable cells.[8]
Sporulation Frequency (%) = (CFU of ethanol-resistant spores / Total CFU) x 100
Mandatory Visualizations
Signaling Pathways and Drug Mechanisms
The differing effects of this compound and vancomycin on spore formation can be attributed to their distinct molecular targets.
Caption: Mechanisms of action for this compound and vancomycin in C. difficile.
Experimental Workflow for Sporulation Assay
The following diagram illustrates the key steps in the experimental protocol for comparing the effects of this compound and vancomycin on C. difficile spore formation.
References
- 1. Inhibitory effect of REP3123 on toxin and spore formation in Clostridium difficile, and in vivo efficacy in a hamster gastrointestinal infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of vancomycin against epidemic Clostridium difficile strains in a human gut model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crestonepharma.com [crestonepharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crestonepharma.com [crestonepharma.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Determination of the in vitro Sporulation Frequency of Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
CRS3123: A Favorable Safety Profile in the Treatment of Clostridioides difficile Infection
A Comparative Analysis Against Standard-of-Care Therapies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the safety profile of the investigational drug CRS3123 against the standard-of-care treatments for Clostridioides difficile infection (CDI), vancomycin (B549263) and fidaxomicin (B1672665). This analysis is based on available data from clinical trials to validate the safety of this compound as a promising therapeutic candidate.
Executive Summary
This compound, a novel, narrow-spectrum antibiotic, has demonstrated a favorable safety and tolerability profile in clinical trials.[1] As a small molecule that inhibits the bacterial methionyl-tRNA synthetase (MetRS), this compound is highly selective for C. difficile while sparing the gut microbiota.[1] Topline results from a Phase 2 clinical trial indicate that this compound is generally safe and well-tolerated, with no serious treatment-emergent adverse events reported.[1][2] This profile, coupled with very low rates of CDI recurrence, positions this compound as a potentially superior treatment option.[1]
Standard CDI treatments, such as vancomycin and fidaxomicin, are effective but are associated with certain adverse effects and disruption of the normal gut flora. Vancomycin, a broad-spectrum antibiotic, can disturb the gut microbiome, and while generally well-tolerated when administered orally, it can be associated with gastrointestinal discomfort.[2][3] Fidaxomicin has a more favorable safety profile compared to some other antibiotics and is associated with a lower recurrence rate than vancomycin, though it can also cause gastrointestinal side effects.[4][5]
Comparative Safety Data
The following table summarizes the reported adverse events for this compound, vancomycin, and fidaxomicin from available clinical trial data. It is important to note that the data for this compound is based on topline results from a Phase 2 trial, and more detailed data is anticipated to be presented at a future medical conference.[1]
| Adverse Event Category | This compound (Phase 2, Topline Results)[1][2] | Vancomycin (Various Clinical Trials)[3][5] | Fidaxomicin (Various Clinical Trials)[4][5] |
| Serious Adverse Events | No serious treatment-emergent adverse events reported. | Generally well-tolerated; serious adverse events are rare with oral administration. | Serious adverse effects are rare. |
| Common Adverse Events | Generally safe and well-tolerated. | Abdominal pain, nausea, hypokalemia. | Nausea, vomiting, abdominal pain, gastrointestinal hemorrhage, anemia, neutropenia. |
| Discontinuation due to Adverse Events | Not reported in topline results. | One study reported no significant difference in discontinuation rates between intervention groups. | Vomiting was a primary reason for discontinuation in some trials.[4] |
| Impact on Gut Microbiota | Minimal disruption to normal gut microbiota.[1][2] | Known to disrupt the gut microbiome.[2] | Less disruption than vancomycin but can still affect gut flora. |
Experimental Protocols
This compound Phase 2 Clinical Trial (NCT04781387)
The Phase 2, randomized, double-blind, comparator-controlled, multicenter study evaluated the safety and efficacy of two dosages of this compound (200 mg and 400 mg) administered twice-daily compared with vancomycin 125 mg administered four times daily in adults with a primary episode or first recurrence of CDI.[1][6][7]
-
Primary Objective: To evaluate the safety and efficacy (rate of clinical cure) of this compound compared to oral vancomycin.[6]
-
Safety Assessment: Safety was continuously evaluated throughout the study. While specific laboratory tests and monitoring frequencies are not detailed in the available public information, standard clinical trial protocols for safety monitoring would include regular assessment of vital signs, physical examinations, and monitoring of hematology and clinical chemistry parameters. All adverse events were recorded and assessed for severity and relationship to the study drug.
-
Key Exclusion Criteria: Participants with intractable vomiting, severe underlying disease with a short life expectancy, more than one prior CDI occurrence within the last 3 months, or a history of a recent CDI episode that was non-responsive to vancomycin were excluded.[6]
Standard CDI Treatment Clinical Trials (Vancomycin and Fidaxomicin)
The safety data for vancomycin and fidaxomicin are derived from numerous clinical trials. The methodologies for safety assessment in these trials generally include:
-
Adverse Event Monitoring: Systematic collection of all adverse events reported by participants or observed by investigators. These are then coded using standardized terminology (e.g., MedDRA) and analyzed for frequency, severity, and potential relationship to the treatment.
-
Laboratory Evaluations: Regular monitoring of blood and urine samples to assess hematological, renal, and hepatic function.
-
Vital Signs and Physical Examinations: Performed at scheduled intervals throughout the trial to monitor the overall health of the participants.
Mechanism of Action and Signaling Pathways
This compound's targeted mechanism of action is a key differentiator from broader-spectrum antibiotics. It selectively inhibits the bacterial methionyl-tRNA synthetase (MetRS) enzyme, which is essential for protein synthesis in C. difficile.[1] This targeted approach leaves the human MetRS and the MetRS of many beneficial gut bacteria unaffected.
Caption: Mechanism of Action of this compound in C. difficile.
The experimental workflow for assessing the safety of a new drug like this compound in a clinical trial typically follows a structured process from patient screening to long-term follow-up.
Caption: General Workflow for Safety Assessment in the this compound Phase 2 Trial.
Conclusion
The available data strongly suggests that this compound has a promising safety profile for the treatment of Clostridioides difficile infection. The topline results from the Phase 2 clinical trial indicate that it is well-tolerated with no serious adverse events, a significant advantage over existing therapies.[1][2] Its narrow spectrum of activity, which minimizes disruption to the normal gut microbiota, is a key feature that likely contributes to its favorable safety and lower recurrence rates compared to vancomycin.[1][2] As more detailed data from the Phase 2 trial becomes available, a more comprehensive quantitative comparison will be possible. Nevertheless, the current evidence validates this compound as a strong candidate for further development and a potentially safer and more effective treatment for CDI.
References
- 1. crestonepharma.com [crestonepharma.com]
- 2. Narrow-spectrum drug shows promise against C diff infection in phase 2 trial | CIDRAP [cidrap.umn.edu]
- 3. The Clinical Efficacy, Safety, and Tolerability of Vancomycin for the Treatment of Recurrent Clostridioides difficile Infection – A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merck.com [merck.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. crestonepharma.com [crestonepharma.com]
CRS3123: A Comparative Analysis of Cross-Resistance with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of CRS3123, a novel antibiotic candidate for Clostridioides difficile infection (CDI), with other antibiotics, focusing on the potential for cross-resistance. The data presented is based on published preclinical studies.
Executive Summary
This compound demonstrates potent in vitro activity against a broad range of C. difficile clinical isolates, including strains resistant to other classes of antibiotics. Its novel mechanism of action, the inhibition of methionyl-tRNA synthetase (MetRS), suggests a low probability of cross-resistance with existing antimicrobial agents.[1][2] Experimental data indicates that this compound maintains its efficacy against C. difficile strains resistant to fluoroquinolones (moxifloxacin) and macrolides (clindamycin).[3] Furthermore, this compound shows significant activity against other clinically important Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), further supporting its distinct resistance profile.[1][2]
Quantitative Data on In Vitro Activity
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound (also known as REP3123 in early studies) and comparator antibiotics against various bacterial strains. This data highlights the lack of cross-resistance between this compound and other antibiotic classes.
Table 1: Comparative In Vitro Activity of this compound and Other Antibiotics against Clostridioides difficile [1]
| Antibiotic | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| This compound (REP3123) | 108 | 0.5 - 1 | 1 | 1 |
| Vancomycin | 108 | 0.25 - 2 | 1 | 1 |
| Metronidazole | 108 | 0.03 - 0.5 | 0.12 | 0.25 |
Table 2: In Vitro Activity of this compound against Moxifloxacin-Resistant C. difficile [1]
| Strain Type | Number of Isolates | This compound MIC Range (mg/L) | Moxifloxacin MIC Range (mg/L) |
| BI/NAP1/027 (Moxifloxacin-Resistant) | 7 | 0.5 - 1 | 16 - 32 |
Table 3: Comparative In Vitro Activity of this compound against Resistant Gram-Positive Cocci [1]
| Organism (Phenotype) | Number of Isolates | This compound MIC90 (mg/L) |
| Staphylococcus aureus (Methicillin-Susceptible) | 20 | 0.06 |
| Staphylococcus aureus (Methicillin-Resistant) | 20 | 0.25 |
| Streptococcus pyogenes (Erythromycin-Susceptible) | 10 | 0.5 |
| Streptococcus pyogenes (Erythromycin-Resistant) | 10 | 0.5 |
| Enterococcus faecalis (Vancomycin-Susceptible) | 10 | 0.03 |
| Enterococcus faecium (Vancomycin-Resistant) | 10 | ≤0.004 - 0.008 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established standards for antimicrobial susceptibility testing of anaerobic bacteria.
Agar (B569324) Dilution Susceptibility Testing for Clostridioides difficile
This method is considered the reference standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against anaerobic bacteria, including C. difficile.
1. Media Preparation:
- Brucella agar is supplemented with 5% laked sheep blood, hemin (B1673052) (5 µg/mL), and vitamin K1 (1 µg/mL).
- Serial twofold dilutions of this compound and comparator antibiotics are prepared and added to the molten agar before pouring into petri plates. A control plate with no antibiotic is also prepared.
2. Inoculum Preparation:
- C. difficile isolates are grown anaerobically on blood agar plates for 24-48 hours.
- Colonies are suspended in a suitable broth, such as supplemented Brucella broth, to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 108 CFU/mL).
3. Inoculation:
- The standardized bacterial suspension is applied to the surface of the antibiotic-containing agar plates and the control plate using a Steers replicator.
4. Incubation:
- Plates are incubated in an anaerobic chamber at 37°C for 48 hours.
5. MIC Determination:
- The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth on the agar surface. A faint haze or a single colony is disregarded.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for assessing cross-resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Spectrum of activity and mode of action of REP3123, a new antibiotic to treat Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative in vitro activity of REP3123 against Clostridium difficile and other anaerobic intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
CRS3123: A Comparative Guide to In Vivo Efficacy in Animal Models of Clostridioides difficile Infection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of CRS3123 with other therapeutic alternatives for Clostridioides difficile infection (CDI) in established animal models. The data presented is compiled from publicly available research to facilitate an objective evaluation of this compound's performance.
Executive Summary
This compound is a novel, narrow-spectrum antibiotic that inhibits the methionyl-tRNA synthetase (MetRS) of C. difficile, thereby blocking bacterial protein synthesis, toxin production, and sporulation.[1][2] In preclinical studies, this compound has demonstrated significant efficacy in the hamster model of CDI, often outperforming the standard-of-care antibiotic, vancomycin (B549263), particularly in preventing disease recurrence.[3][4]
This guide will delve into the quantitative data from these studies, provide detailed experimental methodologies, and visualize the key pathways and workflows involved.
Mechanism of Action: Signaling Pathway
This compound's targeted mechanism of action is a key differentiator. It selectively inhibits the type 1 MetRS enzyme essential for protein synthesis in C. difficile. This targeted approach is designed to have minimal impact on the host's gut microbiota, a crucial factor in preventing CDI recurrence.[5]
Caption: Mechanism of action of this compound in C. difficile.
In Vivo Efficacy: Hamster Model of CDI
The golden Syrian hamster is a well-established and stringent model for CDI, closely mimicking the severe, often fatal, course of the infection in humans. The majority of published in vivo efficacy data for this compound comes from this model.
Comparative Efficacy Data
The following table summarizes the survival rates of hamsters with CDI following treatment with this compound, vancomycin, and fidaxomicin (B1672665).
| Treatment Group | Dose | Duration of Treatment | Survival Rate (End of Study) | Recurrence Rate | Reference |
| This compound | 0.5 mg/kg/day | 5 days | 62% (Day 33) | Not explicitly stated, but implied lower than vancomycin | [3] |
| This compound | 5 mg/kg/day | 5 days | 75% (Day 33) | Not explicitly stated, but implied lower than vancomycin | [3] |
| Vancomycin | 20 mg/kg/day | 5 days | 0% (Day 33) | High (inferred from 0% survival) | [3] |
| Fidaxomicin | 2.5 mg/kg, twice daily | 5 days | 90-100% (Day 28) | Low | |
| Vancomycin | 20 mg/kg/day | 5 days | 10% (Day 28) | High (80-90%) |
Key Findings from the Hamster Model:
-
Superior Survival: this compound demonstrated significantly higher survival rates compared to vancomycin in the hamster model of CDI. At doses as low as 0.5 mg/kg, this compound protected a majority of the animals, whereas all vancomycin-treated animals succumbed to the infection after cessation of therapy.[3][4]
-
Inhibition of Toxin and Spore Formation: this compound was shown to inhibit the production of C. difficile toxins and the formation of spores in vitro.[3][4] This is a critical advantage as toxin production is the primary driver of CDI pathology, and spores are responsible for transmission and recurrence. Vancomycin and metronidazole, in contrast, have been shown to have little to no effect on toxin production and may even promote sporulation.[3]
In Vivo Efficacy: Mouse Model of CDI
While the hamster model is valuable for studying severe CDI, the mouse model is also widely used, particularly for investigating the role of the gut microbiota in infection and recurrence.
Note: As of the latest available data, there are no publicly accessible studies detailing the in vivo efficacy of this compound in a mouse model of C. difficile infection. The following data is presented to compare the efficacy of alternative treatments in this model.
Comparative Efficacy Data (Alternatives in the Mouse Model)
| Treatment Group | Dose | Duration of Treatment | Survival Rate | Recurrence Rate | Reference |
| Vancomycin | 10 mg/kg, twice daily | 5 days | 100% (during treatment) | High (relapse observed post-treatment) | [6] |
| Vancomycin | 50 mg/kg, once daily | 5 days | 100% (Day 8) | Not explicitly stated | |
| Fidaxomicin | 3 mg/kg, twice daily | 5 days | 100% (Day 8) | Not explicitly stated | |
| Fidaxomicin | 30 mg/kg, twice daily | 3 days | 100% (Day 5) | Not explicitly stated | [7] |
Key Findings from the Mouse Model:
-
High Cure Rates During Treatment: Both vancomycin and fidaxomicin are effective at controlling the acute phase of CDI in the mouse model, with high survival rates during the treatment period.[6][7]
-
Recurrence Remains a Challenge: Similar to observations in the hamster model and in clinical settings, recurrence of CDI after discontinuation of vancomycin is a significant issue in the mouse model.[8]
Experimental Protocols
Clindamycin-Induced Hamster Model of CDI
This is a standardized and widely used protocol to induce a fulminant CDI that allows for the evaluation of therapeutic interventions.
Caption: Workflow for the clindamycin-induced hamster model of CDI.
Detailed Methodology:
-
Animal Model: Male Golden Syrian hamsters are typically used.[1]
-
Induction of Susceptibility: A single subcutaneous injection of clindamycin (e.g., 10 mg/kg) is administered 24 hours prior to infection to disrupt the native gut flora.[1]
-
C. difficile Challenge: Animals are challenged via oral gavage with a predetermined inoculum of a toxigenic strain of C. difficile (e.g., ATCC 43596) in either spore or vegetative form.[1]
-
Treatment Administration: Treatment with the investigational drug (e.g., this compound), comparator (e.g., vancomycin), or vehicle control is initiated 24 hours post-infection and typically continues for 5 days.[1][3]
-
Monitoring and Endpoints: Animals are monitored daily for signs of CDI, including diarrhea, weight loss, and mortality, for an extended period (e.g., up to 33 days) to assess both the initial cure and the rate of disease recurrence.[3]
Mouse Model of CDI
The mouse model generally involves a pre-treatment with a cocktail of antibiotics to disrupt the gut microbiota, followed by infection with C. difficile.
Detailed Methodology:
-
Animal Model: Various mouse strains are used, such as C57BL/6.
-
Induction of Susceptibility: Mice are typically given a cocktail of antibiotics in their drinking water for several days (e.g., cefoperazone (B1668861) for 10-14 days) to make them susceptible to C. difficile colonization.[7] This is followed by a "washout" period with regular water.
-
C. difficile Challenge: Mice are infected via oral gavage with C. difficile spores.[7]
-
Treatment Administration: Therapeutic intervention begins shortly after infection and continues for a specified duration (e.g., 3-5 days).[7]
-
Monitoring and Endpoints: Endpoints include survival, weight loss, and clinical scores based on activity, posture, and coat condition. Fecal samples may also be collected to quantify C. difficile shedding and toxin levels.[7]
Conclusion
The available in vivo data from the hamster model of C. difficile infection strongly supports the potential of this compound as a promising therapeutic agent. Its efficacy, particularly in preventing mortality associated with recurrence where vancomycin fails, is a significant finding. The unique mechanism of action of this compound, which involves the inhibition of toxin and spore production, likely contributes to this superior performance.
While data on the efficacy of this compound in a mouse model is not currently available in the public domain, the comparative data for other CDI treatments in this model highlight the ongoing challenge of disease recurrence. Future studies evaluating this compound in a mouse model would be valuable to further elucidate its impact on the gut microbiome and its efficacy in a less severe disease model.
Overall, this compound demonstrates a compelling preclinical profile that warrants its continued development as a novel treatment for C. difficile infection.
References
- 1. crestonepharma.com [crestonepharma.com]
- 2. crestonepharma.com [crestonepharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effect of REP3123 on toxin and spore formation in Clostridium difficile, and in vivo efficacy in a hamster gastrointestinal infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
A Comparative Guide to the Genetic Validation of CRS3123's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CRS3123, a novel antibiotic for Clostridioides difficile infection (CDI), focusing on the genetic validation of its mechanism of action. We will compare its unique target and narrow-spectrum activity against established CDI therapies, supported by experimental frameworks and clinical data.
Mechanism of Action of this compound
This compound is a synthetic, small-molecule drug candidate that functions as a protein synthesis inhibitor.[1][2] Its novelty lies in its highly specific target: the bacterial methionyl-tRNA synthetase (MetRS).[2][3] This enzyme is essential for initiating protein translation by charging tRNA with methionine.
The antibacterial specificity of this compound is derived from its selective inhibition of the type 1 MetRS (MetRS1) enzyme, which is found in C. difficile and other Gram-positive bacteria.[4] Most Gram-negative bacteria and crucial components of the normal human gut microbiota possess the type 2 MetRS (MetRS2) enzyme, rendering them insusceptible to this compound.[4] This selective action is the basis for its narrow spectrum of activity, which minimizes disruption of the healthy gut microbiome.[5]
By inhibiting protein synthesis, this compound not only halts bacterial growth but also blocks the production of key virulence factors, including the toxins responsible for CDI symptoms and the formation of spores that lead to disease recurrence.[2][4][5]
Genetic Approaches for Validating Mechanism of Action
Genetic validation provides definitive evidence that a drug acts on its intended target. For this compound, these approaches confirm that its antibacterial effect is due to the inhibition of MetRS1. General genetic strategies include target overexpression, selection for resistance, and analysis of hypersensitive mutants.[6][7][8]
Key Genetic Validation Strategies for this compound:
-
Target Overexpression: Increasing the cellular concentration of the MetRS1 protein should require a higher concentration of this compound to achieve the same inhibitory effect. Genetically engineering a susceptible bacterium to overexpress the metS gene (encoding MetRS1) is expected to increase the Minimum Inhibitory Concentration (MIC) of this compound.
-
Resistance Selection and Sequencing: Culturing susceptible bacteria in the presence of sub-lethal concentrations of this compound allows for the selection of spontaneous resistant mutants. Whole-genome sequencing of these mutants would be expected to reveal point mutations within the metS gene, altering the drug-binding site on the MetRS1 enzyme.[6][7]
-
Differential Susceptibility: The most direct genetic evidence for this compound's specificity is its differential activity against bacteria based on their MetRS type. This compound is potent against bacteria with the MetRS1 enzyme but shows minimal activity against those with MetRS2, a difference determined entirely by the gene sequence of the target.[4]
Comparison with Alternative CDI Therapies
This compound's mechanism is distinct from the current standards of care for CDI, offering a novel approach to treatment.
-
Vancomycin (B549263): A glycopeptide antibiotic that inhibits a late stage of bacterial cell wall synthesis.[9] It binds to the D-alanyl-D-alanine (D-Ala-D-Ala) portion of peptidoglycan precursors, preventing their incorporation into the growing cell wall, which ultimately leads to cell lysis.[1][10][11][12] Its action is limited to Gram-positive bacteria.[1]
-
Fidaxomicin: A macrocyclic antibiotic that inhibits bacterial transcription.[13] It acts by binding to the DNA-RNA polymerase complex, which prevents the initial separation of DNA strands and blocks RNA synthesis.[13][14][15] Fidaxomicin has a narrow spectrum of activity, primarily targeting C. difficile.[15]
Data Presentation: Comparative Performance
The performance of this compound can be compared with alternatives based on its mechanism, the expected results from genetic validation experiments, and clinical efficacy data.
Table 1: Mechanism of Action Comparison
| Feature | This compound | Vancomycin | Fidaxomicin |
|---|---|---|---|
| Target | Methionyl-tRNA Synthetase (MetRS1) | Peptidoglycan Precursors (D-Ala-D-Ala) | RNA Polymerase |
| Cellular Process Inhibited | Protein Synthesis | Cell Wall Synthesis | RNA Synthesis (Transcription) |
| Spectrum of Activity | Narrow (MetRS1-containing bacteria) | Broad (Gram-positives) | Narrow (C. difficile) |
| Effect on Toxins/Spores | Inhibits Toxin & Spore Formation[2][4] | Primarily inhibits growth | Inhibits Toxin Production[13] |
Table 2: Representative Data for Genetic Target Validation (Illustrative) This table illustrates the expected outcome of a target overexpression experiment designed to validate this compound's mechanism of action.
| Bacterial Strain | Relevant Genotype | This compound MIC (µg/mL) | Interpretation |
| C. difficile (Wild-Type) | Normal metS expression | 1.0 | Baseline susceptibility |
| C. difficile (Engineered) | metS overexpression | >16.0 | Increased target requires more drug; validates MetRS1 as the target. |
Table 3: Clinical Efficacy Comparison (Phase 2 Data)
| Outcome | This compound (Combined Dosages) | Vancomycin |
|---|---|---|
| Clinical Cure Rate (Day 12) | 97% (28/29 patients)[16] | 93% (13/14 patients)[16] |
| CDI Recurrence Rate (Day 40) | 4%[16] | 23%[16] |
Detailed Experimental Protocols
Protocol 1: Target Overexpression and MIC Determination
-
Vector Construction:
-
Amplify the full-length metS gene from C. difficile genomic DNA using PCR with primers containing appropriate restriction sites.
-
Clone the PCR product into an inducible expression vector suitable for Clostridium species (e.g., a shuttle vector with a tetracycline-inducible promoter).
-
Verify the construct sequence via Sanger sequencing.
-
-
Bacterial Transformation:
-
Introduce the overexpression vector and an empty vector control into a susceptible strain of C. difficile via electroporation.
-
Select for successful transformants using an appropriate antibiotic marker.
-
-
Protein Overexpression:
-
Culture both the overexpression strain and the empty vector control strain in appropriate anaerobic broth to mid-log phase.
-
Induce gene expression in the overexpression strain by adding the inducer (e.g., anhydrotetracycline) at a predetermined concentration. Continue incubation for 3-4 hours.
-
Confirm overexpression of MetRS1 via Western Blot analysis of cell lysates.
-
-
MIC Determination:
-
Perform broth microdilution assays according to CLSI guidelines.
-
Prepare a 96-well plate with serial two-fold dilutions of this compound in pre-reduced anaerobic broth.
-
Inoculate the wells with standardized suspensions of the induced overexpression strain and the control strain.
-
Incubate the plates under anaerobic conditions for 24-48 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth. A significant increase (>8-fold) in the MIC for the overexpression strain compared to the control validates the target.
-
Protocol 2: Generation and Sequencing of Resistant Mutants
-
Selection of Mutants:
-
Inoculate a large volume (e.g., 100 mL) of anaerobic broth with a high density of wild-type C. difficile (~10⁹ CFU/mL).
-
Add this compound at a concentration 4-8 times the baseline MIC.
-
Incubate anaerobically for 48-72 hours, allowing for the potential outgrowth of spontaneous resistant mutants.
-
-
Isolation and Phenotypic Confirmation:
-
Plate the culture from the previous step onto anaerobic agar (B569324) plates containing this compound at 4x MIC to select for resistant colonies.
-
Isolate individual colonies and re-streak them on selective agar to ensure stability of the resistant phenotype.
-
Confirm the elevated MIC of each isolated mutant using the broth microdilution method described in Protocol 1.
-
-
Genomic Analysis:
-
Extract high-quality genomic DNA from several confirmed resistant mutants and the parent wild-type strain.
-
Perform whole-genome sequencing (WGS) using a platform such as Illumina.
-
Align the sequencing reads of the mutant strains to the reference genome of the parent strain.
-
Perform Single Nucleotide Polymorphism (SNP) analysis, focusing on non-synonymous mutations. A consistent finding of mutations within the metS gene across multiple independent resistant isolates provides strong evidence that MetRS1 is the direct target of this compound.
-
Conclusion
Genetic approaches provide robust and definitive validation of this compound's mechanism of action. The selective inhibition of the type 1 MetRS enzyme, confirmed through methodologies such as target overexpression and resistance mapping, explains its potent, narrow-spectrum activity against C. difficile. This targeted mechanism is distinct from other CDI therapies like vancomycin and fidaxomicin. The resulting ability to eradicate the pathogen while sparing the host microbiome translates to strong clinical performance, including high cure rates and significantly lower rates of disease recurrence, positioning this compound as a promising next-generation therapeutic for C. difficile infection.
References
- 1. Vancomycin - Wikipedia [en.wikipedia.org]
- 2. crestonepharma.com [crestonepharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crestonepharma.com [crestonepharma.com]
- 6. Genetic Approaches to Facilitate Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Mode of action and in-vitro activity of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 11. amberlife.net [amberlife.net]
- 12. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 13. Fidaxomicin: A novel agent for the treatment of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fidaxomicin - the new drug for Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fidaxomicin - Wikipedia [en.wikipedia.org]
- 16. Crestone Releases Encouraging Phase 2 Trial Results for this compound in Treating C. Difficile Infections (CDI) [synapse.patsnap.com]
A Comparative Review of Novel Narrow-Spectrum Antibiotics for Clostridioides difficile Infection
For Immediate Release
A Comprehensive Analysis of Emerging Therapies in the Fight Against C. difficile
The landscape of Clostridioides difficile infection (CDI) treatment is undergoing a significant transformation, with a growing emphasis on narrow-spectrum antibiotics that target the pathogen while preserving the gut microbiota. This shift aims to address the high rates of recurrence associated with traditional broad-spectrum agents like vancomycin (B549263) and metronidazole. This guide provides a comparative overview of novel narrow-spectrum antibiotics, both recently approved and in late-stage clinical development, offering researchers, scientists, and drug development professionals a detailed analysis of their performance, mechanisms of action, and the experimental frameworks used to evaluate them.
Executive Summary
Novel narrow-spectrum antibiotics are demonstrating promising results in clinical trials, often showing comparable initial cure rates to standard-of-care treatments but with a significant advantage in reducing CDI recurrence. Agents such as fidaxomicin, ridinilazole (B1679324), CRS3123, ibezapolstat (B1436706), and MGB-BP-3 employ diverse and targeted mechanisms of action, from inhibiting essential bacterial enzymes to binding directly to C. difficile DNA. This targeted approach minimizes collateral damage to the protective gut flora, a key factor in preventing the germination of residual C. difficile spores.
Performance of Novel Narrow-Spectrum Antibiotics
The following tables summarize the clinical and preclinical data for several novel narrow-spectrum antibiotics compared to the standard-of-care, vancomycin.
Table 1: Clinical Efficacy of Novel Narrow-Spectrum Antibiotics for CDI
| Antibiotic | Development Phase | Clinical Cure Rate (%) | Recurrence Rate (%) | Comparator (Vancomycin) Recurrence Rate (%) |
| Fidaxomicin | Approved | 88-92%[1][2] | 3.3-15.4%[2][3][4][5] | 4.0-25.3%[2][3][4][5] |
| Ridinilazole | Phase 3 | 73%[6][7] | 8.1%[6][7][8] | 17.3%[6][7][8] |
| This compound | Phase 2 | 97%[9][10][11] | 4%[9][10][11] | 23%[9][10][11] |
| Ibezapolstat | Phase 2 | 96%[12][13] | 0%[13][14] | 14%[14] |
| MGB-BP-3 | Phase 2 | 100% (at 250mg BID)[15][16][17] | 0% (at 250mg BID)[15][16] | Not directly compared in this trial |
Table 2: Preclinical Efficacy of EVG7 in a Mouse Model of Recurrent CDI
| Treatment | Dosage | Outcome |
| EVG7 | 0.04 mg/mL in drinking water | More effective at treating primary CDI and preventing recurrence compared to vancomycin.[18] |
| Vancomycin | 0.4 mg/mL in drinking water | Less effective than low-dose EVG7.[18] |
Table 3: In Vitro Activity of Novel Narrow-Spectrum Antibiotics Against C. difficile
| Antibiotic | MIC Range (mg/L) |
| Fidaxomicin | ≤0.001–1[2] |
| Ridinilazole | 0.125–0.25[19] |
| EVG7 | 0.063-0.25[18] |
| Vancomycin | 0.5-2[18] |
Mechanisms of Action
The novel antibiotics discussed employ a variety of mechanisms to specifically target C. difficile.
-
Fidaxomicin: This macrolide antibiotic inhibits the initiation of RNA synthesis by binding to the "switch region" of bacterial RNA polymerase, preventing the separation of DNA strands required for transcription.[20]
-
Ridinilazole: A precision bisbenzimidazole antibiotic, ridinilazole binds to the minor groove of C. difficile DNA, leading to broad, pleiotropic changes in transcription, with significant effects on energy generation pathways.[1][16][21]
-
This compound: This small molecule selectively inhibits the bacterial methionyl-tRNA synthetase, an enzyme crucial for protein synthesis. This inhibition not only halts bacterial growth but also toxin production and spore formation.[9][22][23]
-
Ibezapolstat: As a DNA polymerase IIIC inhibitor, ibezapolstat targets a key enzyme in bacterial DNA replication. This mechanism is distinct from other currently available antibiotics.[8][13][24]
-
MGB-BP-3: This agent is a DNA Minor Groove Binder (S-MGB) that interferes with the action of type II bacterial topoisomerases, including gyrase and topoisomerase IV.[25][26][27]
-
EVG7: A modified and more potent version of vancomycin, EVG7 is a glycopeptide antibiotic that demonstrates enhanced activity against C. difficile.[18]
Experimental Protocols
The evaluation of these novel antibiotics relies on a set of standardized and rigorous experimental protocols.
In Vitro Susceptibility Testing
The minimum inhibitory concentrations (MICs) of the novel antibiotics against C. difficile are determined using the reference agar (B569324) dilution method as described by the Clinical and Laboratory Standards Institute (CLSI) in their M11 guidelines for anaerobic bacteria.[22][28][29][30]
-
Methodology:
-
The antibiotic is serially diluted and incorporated into an appropriate agar medium, such as supplemented Brucella agar.
-
A standardized inoculum of the C. difficile isolate is applied to the surface of the agar plates.
-
Plates are incubated under anaerobic conditions until sufficient growth is observed in the control plate (without antibiotic).
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.
-
Quality control is performed using reference strains, such as C. difficile ATCC 700057.[18]
-
Clinical Trial Design for CDI Treatment
Phase 2 and 3 clinical trials for CDI treatments typically follow a randomized, double-blind, active-comparator-controlled design.[1][8][10][17][20][31][32][33][34]
-
Key Components:
-
Patient Population: Adults with a confirmed diagnosis of CDI, typically defined by diarrhea and a positive stool test for C. difficile toxin.[1][20][35]
-
Intervention: Patients are randomized to receive either the investigational narrow-spectrum antibiotic or the standard-of-care comparator (e.g., vancomycin).
-
Primary Endpoint: The primary outcome is typically the clinical cure rate at the end of treatment, defined as the resolution of diarrhea.[1][9][20]
-
Secondary Endpoints: A crucial secondary endpoint is the rate of CDI recurrence within a specified follow-up period (e.g., 30 or 40 days post-treatment).[1][9][20] Other secondary endpoints may include safety and tolerability, and time to resolution of diarrhea.
-
Microbiome Analysis
To assess the impact of narrow-spectrum antibiotics on the gut microbiota, fecal samples are collected from clinical trial participants at baseline, during treatment, and at follow-up.
-
Methodology:
-
Fecal DNA Extraction: DNA is extracted from fecal samples using standardized protocols and commercially available kits, such as the DNeasy PowerLyser PowerSoil kit from QIAGEN.[6]
-
16S rRNA Gene Sequencing: The V4 variable region of the 16S rRNA gene is amplified by PCR and sequenced using a high-throughput sequencing platform (e.g., Illumina).[14][36][37]
-
Bioinformatic Analysis: The sequencing data is processed to identify the different bacterial taxa present in the samples and to determine their relative abundances. This allows for the assessment of changes in microbial diversity and composition over time.[36][37]
-
C. difficile Toxin Testing
Confirmation of active CDI in clinical trials requires the detection of C. difficile toxins in stool samples. A two-step algorithm is often recommended.[3][4][5][38][39]
-
Methodology:
-
Screening Test: An initial highly sensitive test, such as a glutamate (B1630785) dehydrogenase (GDH) enzyme immunoassay (EIA) or a nucleic acid amplification test (NAAT) for toxin genes, is performed.[3][4][38][39]
-
Confirmatory Test: If the screening test is positive, a more specific test, such as a toxin A/B EIA or a cell culture cytotoxicity neutralization assay, is used to confirm the presence of active toxin.[3][4][38][39]
-
Animal Models of CDI
Preclinical evaluation of novel antibiotics is often conducted in established animal models of CDI, most commonly the mouse or hamster model.[12][15][26][40][41]
-
Methodology:
-
Induction of Susceptibility: Animals are treated with an antibiotic (e.g., cefoperazone (B1668861) or clindamycin) to disrupt their native gut microbiota, making them susceptible to C. difficile colonization.[12][26][40][41]
-
Infection: Animals are challenged with a known quantity of C. difficile spores via oral gavage.[26][40]
-
Treatment: Following infection, animals are treated with the investigational antibiotic or a comparator.
-
Monitoring: Animals are monitored for clinical signs of CDI (e.g., weight loss, diarrhea) and for survival. Fecal and cecal contents can be collected to quantify C. difficile burden and toxin levels.[26]
-
Visualizing Mechanisms and Workflows
Mechanism of Action: Fidaxomicin
Caption: Fidaxomicin inhibits C. difficile RNA polymerase.
Mechanism of Action: Ridinilazole & MGB-BP-3 (DNA Minor Groove Binders)
Caption: Ridinilazole and MGB-BP-3 bind to the DNA minor groove.
Experimental Workflow: Microbiome Analysis in a Clinical Trial
Caption: Workflow for 16S rRNA microbiome analysis.
Conclusion
The development of novel narrow-spectrum antibiotics represents a critical advancement in the management of CDI. By selectively targeting C. difficile while sparing the beneficial components of the gut microbiome, these agents have the potential to significantly reduce the burden of recurrent disease. The data presented herein, derived from rigorous clinical and preclinical evaluations, underscores the promise of this therapeutic strategy. Continued research and development in this area are essential to further refine our approach to treating this challenging infection.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Antimicrobial Activities of Fidaxomicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. nss.nhs.scot [nss.nhs.scot]
- 5. asm.org [asm.org]
- 6. researchgate.net [researchgate.net]
- 7. A Randomized, Double-Blind, Phase 3 Safety and Efficacy Study of Ridinilazole Versus Vancomycin for Treatment of Clostridioides difficile Infection: Clinical Outcomes With Microbiome and Metabolome Correlates of Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigational C diff antibiotic significantly reduces recurrence in phase 3 trial | CIDRAP [cidrap.umn.edu]
- 9. crestonepharma.com [crestonepharma.com]
- 10. A Randomized, Placebo-controlled Trial of Fidaxomicin for Prophylaxis of Clostridium difficile–associated Diarrhea in Adults Undergoing Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Narrow-spectrum drug shows promise against C diff infection in phase 2 trial | CIDRAP [cidrap.umn.edu]
- 12. The state of play of rodent models for the study of Clostridioides difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. DNA extraction for human microbiome studies: the issue of standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Models for the study of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MGB Biopharma Announces Successful Outcome From Phase II Clinical Study with MGB-BP-3 - a Potential New Gold Standard, First-line Treatment for Clostridium difficile Infection (CDI) [prnewswire.com]
- 17. | BioWorld [bioworld.com]
- 18. can-r.com [can-r.com]
- 19. academic.oup.com [academic.oup.com]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 21. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 23. Efficacy, Safety, Pharmacokinetics, and Microbiome Changes of Ibezapolstat in Adults with Clostridioides difficile Infection: A Phase 2a Multicenter Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. EXTEND – Extended Fidaxomicin versus Vancomycin for C. difficile [52in52.goodybedside.georgetown.domains]
- 26. journals.asm.org [journals.asm.org]
- 27. academic.oup.com [academic.oup.com]
- 28. downloads.regulations.gov [downloads.regulations.gov]
- 29. webstore.ansi.org [webstore.ansi.org]
- 30. webstore.ansi.org [webstore.ansi.org]
- 31. crestonepharma.com [crestonepharma.com]
- 32. Efficacy, Safety, Pharmacokinetics, and Microbiome Changes of Ibezapolstat in Adults with Clostridioides difficile Infection: A Phase 2a Multicenter Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 33. merck.com [merck.com]
- 34. Crestone, Inc. Enrolls First Patient in Phase 2 Clinical Trial for Novel Antibiotic this compound to Treat C. difficile Infections - BioSpace [biospace.com]
- 35. ClinicalTrials.gov [clinicaltrials.gov]
- 36. jove.com [jove.com]
- 37. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Clostridium difficile Testing in the Clinical Laboratory by Use of Multiple Testing Algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 39. documents.cap.org [documents.cap.org]
- 40. Reviewing the Clostridioides difficile Mouse Model: Insights into Infection Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 41. Animal models [bio-protocol.org]
Independent Verification of CRS3123's Minimal Impact on Commensal Anaerobes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CRS3123's performance against alternative treatments for Clostridioides difficile infection (CDI), with a focus on its minimal disruption to commensal gut anaerobes. The information presented is supported by data from clinical trials and established experimental methodologies.
Introduction to this compound and its Selective Mechanism
This compound is a novel, narrow-spectrum antimicrobial agent under development for the treatment of CDI.[1] It is a small molecule that functions as a protein synthesis inhibitor by targeting methionyl-tRNA synthetase (MetRS), an enzyme crucial for bacterial protein translation.[2] The selectivity of this compound stems from its specific inhibition of the type 1 MetRS enzyme found in C. difficile and other susceptible Gram-positive bacteria.[1][3] Crucially, many important commensal anaerobes in the human gut, such as Bacteroides and Bifidobacterium, possess the type 2 MetRS enzyme, rendering them insusceptible to the effects of this compound.[3] This targeted mechanism is designed to eradicate the pathogen while preserving the protective gut microbiota, a key factor in preventing CDI recurrence.
Comparative Efficacy and Microbiome Impact: this compound vs. Vancomycin (B549263)
Clinical trial data provides a direct comparison between this compound and the current standard-of-care, vancomycin, a broad-spectrum antibiotic known to significantly disrupt the gut microbiome.[4]
Phase 2 Clinical Trial (NCT04781387) Results
A randomized, double-blind, comparator-controlled Phase 2 clinical trial evaluated the safety and efficacy of two dosages of this compound against vancomycin in adults with a primary episode or first recurrence of CDI.[5][6][7] The results highlight a significant advantage for this compound in preventing disease recurrence.
| Metric | This compound (200 mg or 400 mg BID) | Vancomycin (125 mg QID) |
| Number of Patients (ITT Analysis) | 29 | 14 |
| Clinical Cure Rate (Day 12) | 97% (28/29) | 93% (13/14) |
| CDI Recurrence Rate (Day 40) | 4% | 23% |
| Data sourced from Crestone, Inc. and CIDRAP news reports on the Phase 2 clinical trial topline results.[4][5][8][9] |
Phase 1 Clinical Trial (NCT02106338) Microbiome Analysis
A multiple-ascending-dose Phase 1 trial in healthy subjects demonstrated that this compound was generally safe and well-tolerated, with high fecal concentrations and limited systemic absorption.[3][10] Microbiome analysis using 16S rRNA gene sequencing revealed minimal disruption to the normal gut microbiota after 10 days of dosing.[3][11] The study confirmed that this compound was inactive against important commensal anaerobes, including Bacteroides, bifidobacteria, and commensal clostridia.[3][10][12]
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are summaries of the key experimental protocols employed in the evaluation of this compound.
Clinical Trial Protocol (Phase 2 Comparator Study)
-
Study Design: A randomized, double-blind, comparator-controlled, multicenter study.[1][5]
-
Participants: Adults with a primary episode or first recurrence of CDI, confirmed by stool toxin test.[7]
-
Treatment Arms:
-
Primary Endpoints:
-
Secondary & Exploratory Endpoints:
Gut Microbiome Analysis via 16S rRNA Gene Sequencing
This method is used to profile the taxonomic composition of the gut microbiota from fecal samples.
-
Sample Collection and Storage: Fecal samples are collected from subjects at baseline, during, and after treatment. Samples are immediately frozen and stored at -80°C to preserve microbial DNA.
-
DNA Extraction: Bacterial DNA is extracted from fecal samples using a validated commercial kit (e.g., DNeasy PowerSoil Kit, QIAGEN) following a protocol that includes mechanical lysis (bead-beating) to ensure efficient rupture of bacterial cell walls.
-
PCR Amplification: The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified from the extracted DNA using universal primers. These primers are barcoded to allow for the pooling of multiple samples in a single sequencing run.
-
Library Preparation and Sequencing: The amplified DNA fragments (amplicons) are purified, quantified, and pooled. The resulting library is sequenced on a high-throughput platform, such as the Illumina MiSeq, to generate millions of DNA sequence reads.
-
Bioinformatic Analysis:
-
Quality Control: Raw sequence reads are filtered to remove low-quality sequences and artifacts.
-
Taxonomic Assignment: Sequences are clustered into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs). A taxonomic classifier (e.g., SILVA, Greengenes) is used to assign a bacterial identity (from phylum to genus or species level) to each sequence.
-
Diversity Analysis: Alpha diversity (within-sample richness and evenness) and beta diversity (between-sample compositional differences) are calculated to compare the microbiome structure across different treatment groups and time points.
-
Antimicrobial Susceptibility Testing (AST) of Anaerobes
To determine the in vitro activity of this compound against a panel of commensal anaerobic bacteria, standard methods established by the Clinical and Laboratory Standards Institute (CLSI) are used.
-
Method: The agar (B569324) dilution method is the reference standard for anaerobic AST.[2][3]
-
Procedure:
-
Media Preparation: A series of agar plates (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood) are prepared, each containing a specific, doubling concentration of the antimicrobial agent (e.g., this compound).[2]
-
Inoculum Preparation: Pure cultures of anaerobic bacteria are grown under anaerobic conditions, and the bacterial suspension is adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the antibiotic-containing agar plates and a growth control plate (no antibiotic).
-
Incubation: Plates are incubated in an anaerobic chamber at 35-37°C for 48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
-
Visualizing the Science: Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the key processes and concepts discussed.
Caption: Mechanism of this compound selective activity.
Caption: Workflow of the this compound Phase 2 clinical trial.
References
- 1. crestonepharma.com [crestonepharma.com]
- 2. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 4. Anaerobic Bacterial Culture [vmdl.missouri.edu]
- 5. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
- 6. drugtopics.com [drugtopics.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. quora.com [quora.com]
- 9. Narrow-spectrum drug shows promise against C diff infection in phase 2 trial | CIDRAP [cidrap.umn.edu]
- 10. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 12. webstore.ansi.org [webstore.ansi.org]
Safety Operating Guide
Proper Disposal of CRS3123: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like CRS3123 is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive overview of the recommended procedures for the proper disposal of this compound, a novel diaryldiamine antibiotic that inhibits bacterial methionyl-tRNA synthetase. Adherence to these guidelines is essential to minimize environmental contamination and ensure the safety of all laboratory personnel.
Chemical and Safety Data Overview
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes its known chemical properties and general safety considerations for similar investigational antibiotic compounds. This information should be used to inform handling and disposal practices.
| Property | Value | Source/Comment |
| Chemical Name | This compound | Investigational Drug |
| Synonyms | REP-3123 | MedchemExpress |
| Chemical Class | Diaryldiamine | Molecular basis for diaryldiamine selectivity... |
| Mechanism of Action | Inhibits bacterial methionyl-tRNA synthetase | This compound for C. difficile Infection Treatment (CDI)[1] |
| Primary Hazard | Potential for biological activity (antibiotic) | General knowledge for antibiotic compounds |
| Known Exposure Risks | No specific data available for this compound. As a precaution, avoid inhalation, ingestion, and direct skin or eye contact. | Standard laboratory practice for investigational compounds |
| Environmental Impact | Improper disposal of antibiotics can contribute to antimicrobial resistance and have adverse effects on aquatic ecosystems.[2] | Society of Infectious Diseases Pharmacists |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of this compound waste in a laboratory setting. This procedure is based on general best practices for the disposal of investigational drugs and antibiotic compounds.[3][4][5][6]
Personnel Protective Equipment (PPE) Required:
-
Standard laboratory coat
-
Safety glasses or goggles
-
Two pairs of nitrile gloves
Materials Required:
-
Designated hazardous chemical waste container (clearly labeled)
-
Waste labels
-
Absorbent pads
-
70% ethanol (B145695) or a suitable laboratory disinfectant
Procedure:
-
Segregation of Waste:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (PPE), must be segregated from general laboratory waste.
-
-
Containment of Solid Waste:
-
Place all solid waste contaminated with this compound (e.g., powder, contaminated wipes, gloves) into a designated, leak-proof hazardous chemical waste container.
-
Ensure the container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard warnings.
-
-
Containment of Liquid Waste:
-
Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Decontamination of Work Surfaces:
-
After handling this compound, thoroughly decontaminate all work surfaces.
-
Wipe down the area with a suitable laboratory disinfectant or 70% ethanol.
-
Dispose of all cleaning materials as hazardous waste.
-
-
Storage of Waste:
-
Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area until it is collected by the institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.
-
-
Final Disposal:
-
The final disposal of this compound waste should be carried out through incineration by a licensed and approved hazardous waste management facility.[4]
-
Coordinate with your institution's EHS department for the collection and disposal of the waste.
-
-
Documentation:
-
Maintain a log of all this compound waste generated, including the quantity and date of disposal.
-
Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final disposal.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your environmental health and safety department for any additional requirements.
References
- 1. crestonepharma.com [crestonepharma.com]
- 2. SIDP - Antibiotic Disposal [sidp.org]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. bitesizebio.com [bitesizebio.com]
Essential Safety and Handling Guide for the Investigational Antibiotic CRS3123
For Researchers, Scientists, and Drug Development Professionals: A comprehensive overview of the necessary personal protective equipment (PPE), operational plans, and disposal protocols for handling the investigational drug CRS3123.
This document provides essential safety and logistical information for the handling of this compound, a potent, orally active, narrow-spectrum antibiotic currently under investigation for the treatment of Clostridium difficile infections (CDI).[1][2] While specific handling guidelines for this compound are not publicly available, this guide synthesizes best practices for managing investigational pharmaceutical compounds with the known safety profile of this compound from Phase 1 clinical trials.
I. Personal Protective Equipment (PPE)
Given that this compound is an investigational compound, a cautious approach to handling is warranted. The following PPE is recommended to minimize exposure and ensure a safe laboratory environment.
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Double gloving is recommended when handling concentrated forms of the compound. |
| Body Protection | Laboratory coat or disposable gown | Protects against splashes and contamination of personal clothing. |
| Eye Protection | Safety glasses with side shields or goggles | Prevents accidental splashes to the eyes. |
| Respiratory Protection | N95 respirator or equivalent | Recommended when handling the powdered form of the compound to prevent inhalation of airborne particles. |
II. Operational and Handling Plan
Adherence to a strict operational plan is crucial for maintaining safety and the integrity of the compound.
A. Engineering Controls:
-
Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Designated Area: Establish a designated area for the storage and handling of this compound to prevent cross-contamination.
B. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing and Reconstitution: When weighing the powdered form of this compound, use a containment balance or perform the task within a fume hood. For reconstitution, add the solvent slowly to avoid aerosolization.
-
General Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed. For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended to prevent degradation.[1]
C. Spill Response: In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if the spill is large or involves a significant amount of powder.
-
Contain: For small spills, cover with an absorbent material to prevent spreading.
-
Clean: Wearing appropriate PPE, decontaminate the area using a suitable cleaning agent.
-
Dispose: All materials used for cleanup should be disposed of as hazardous waste.
III. Disposal Plan
Proper disposal of investigational drugs is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including unused compound, empty vials, and contaminated PPE, should be segregated from regular laboratory waste.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste.
-
Disposal Method: Disposal of investigational pharmaceutical waste must be in accordance with local, state, and federal regulations. This typically involves incineration by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.
IV. Clinical Safety Profile of this compound
Phase 1 clinical trials have provided initial data on the safety and tolerability of this compound in healthy adults. The compound has been found to be generally safe and well-tolerated, with limited systemic absorption.[3][4]
Table 1: Summary of Adverse Events in a Multiple-Ascending-Dose Phase 1 Study [3]
| Adverse Event Category | This compound (n=24) | Placebo (n=6) |
| Any TEAE | 21 (87.5%) | 5 (83.3%) |
| Mild TEAEs | 19 (79.2%) | 5 (83.3%) |
| Moderate TEAEs | 2 (8.3%) | 0 (0%) |
| Severe TEAEs | 0 (0%) | 0 (0%) |
| SAEs | 0 (0%) | 0 (0%) |
| TEAE: Treatment-Emergent Adverse Event; SAE: Serious Adverse Event |
Table 2: Most Frequent Treatment-Emergent Adverse Events (Occurring in ≥10% of any treatment group) [3]
| Adverse Event | 200 mg BID (n=8) | 400 mg BID (n=8) | 600 mg BID (n=8) | Placebo (n=6) |
| Headache | 2 (25.0%) | 1 (12.5%) | 2 (25.0%) | 1 (16.7%) |
| Diarrhea | 1 (12.5%) | 2 (25.0%) | 1 (12.5%) | 1 (16.7%) |
| Abdominal Pain | 1 (12.5%) | 1 (12.5%) | 0 (0%) | 1 (16.7%) |
| Values are presented as n (%) |
V. Experimental Workflow
The following diagram illustrates the logical workflow for handling this compound from receipt to disposal, emphasizing key safety and decision points.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. crestonepharma.com [crestonepharma.com]
- 3. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of this compound, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
